molecular formula C7H7N3 B3136799 7-Methylimidazo[1,2-c]pyrimidine CAS No. 425615-33-4

7-Methylimidazo[1,2-c]pyrimidine

Katalognummer: B3136799
CAS-Nummer: 425615-33-4
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: GRUOYAPDMGXDRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methylimidazo[1,2-c]pyrimidine (CAS 425615-33-4) is a versatile nitrogen-dense heterocyclic compound utilized primarily as a key synthetic building block in medicinal chemistry and drug discovery research. With a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol, it serves as a crucial core scaffold for the development of novel bioactive molecules . As part of the imidazopyrimidine family, this compound is of significant research value for constructing more complex molecular architectures. Imidazo[1,2-a]pyrimidines, a closely related class, have been extensively studied for their biological activities, including serving as inhibitors of the Wnt/β-catenin signaling pathway, which is a promising target for innovative cancer treatment strategies, particularly in colorectal cancer . Furthermore, chemical-genetic profiling studies have revealed that subtle structural variations in the imidazopyrimidine core, such as the specific placement of nitrogen atoms, can dramatically alter biological activity and intracellular targeting, enabling selective disruption of specific cellular processes . This makes 7-Methylimidazo[1,2-c]pyrimidine a valuable template for exploring structure-activity relationships (SAR) and for the synthesis of specialized chemical libraries for high-throughput screening. This product is offered with a typical purity of 97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-methylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-4-7-8-2-3-10(7)5-9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUOYAPDMGXDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Methylimidazo[1,2-c]pyrimidine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 7-Methylimidazo[1,2-c]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of 7-Methylimidazo[1,2-c]pyrimidine, a key representative of this chemical class. We will delve into its structural features, physicochemical properties, and established synthetic methodologies. Furthermore, this guide will explore the significant potential of this scaffold in drug discovery, with a particular focus on its role as a modulator of critical signaling pathways. Detailed experimental protocols and characterization data are provided to enable researchers to synthesize, identify, and utilize this compound in their research endeavors.

Introduction to the Imidazo[1,2-c]pyrimidine Scaffold

Nitrogen-containing fused heterocyclic systems are of paramount importance in the development of novel therapeutics.[1] Among these, the imidazo[1,2-c]pyrimidine core, a bioisostere of purine, has emerged as a versatile and valuable scaffold in drug discovery.[2] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of the isomeric imidazo[1,2-a]pyrimidine scaffold are found in clinically evaluated drugs such as the anxiolytics divaplon and fasiplon.[2] This highlights the therapeutic potential embedded within this fused imidazole-pyrimidine ring system.

This guide will focus on a specific, yet representative, member of this family: 7-Methylimidazo[1,2-c]pyrimidine. By providing a detailed examination of its chemical structure, synthesis, and biological relevance, we aim to equip researchers with the foundational knowledge required to explore the therapeutic potential of this and related compounds.

Chemical Structure and Physicochemical Properties

The core of 7-Methylimidazo[1,2-c]pyrimidine is a bicyclic system formed by the fusion of an imidazole and a pyrimidine ring. The nitrogen atoms are located at positions 1, 4, and 8. The methyl group at the 7-position is a key feature of the title compound.

Below is a visualization of the chemical structure of 7-Methylimidazo[1,2-c]pyrimidine.

Caption: Chemical structure of 7-Methylimidazo[1,2-c]pyrimidine.

Physicochemical Properties Summary

PropertyValueSource
CAS Number 425615-33-4[3]
Molecular Formula C₇H₇N₃[3]
Molecular Weight 133.15 g/mol [3]
Topological Polar Surface Area (TPSA) 30.19 Ų[3]
Predicted LogP 1.03772[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3[3]

Synthesis of 7-Methylimidazo[1,2-c]pyrimidine

The synthesis of the imidazo[1,2-c]pyrimidine core generally follows established methods for related fused heterocyclic systems, such as the widely recognized Chichibabin reaction.[2] This reaction typically involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. For the synthesis of 7-Methylimidazo[1,2-c]pyrimidine, a plausible and efficient approach involves the reaction of 4-methyl-2-aminopyrimidine with a suitable α-halocarbonyl compound.

Below is a representative synthetic workflow for the preparation of 7-Methylimidazo[1,2-c]pyrimidine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Methyl-2-aminopyrimidine C Condensation/ Cyclization A->C B α-Haloacetaldehyde (e.g., Bromoacetaldehyde) B->C D 7-Methylimidazo[1,2-c]pyrimidine C->D Reflux in a suitable solvent (e.g., Ethanol)

Caption: General synthetic workflow for 7-Methylimidazo[1,2-c]pyrimidine.

Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-c]pyrimidine

This protocol is a representative method based on the general principles of the Chichibabin reaction for the synthesis of related imidazo-fused heterocycles.[2]

  • Reaction Setup: To a solution of 4-methyl-2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an equimolar amount of an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal followed by in situ hydrolysis, or a similar reactive species).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methylimidazo[1,2-c]pyrimidine.

Spectroscopic Characterization

The structural elucidation of 7-Methylimidazo[1,2-c]pyrimidine and its derivatives is routinely achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Representative Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the imidazo[1,2-c]pyrimidine core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). A characteristic singlet for the methyl group protons would be observed in the upfield region (around δ 2.5 ppm).[4][5]
¹³C NMR Aromatic carbons of the heterocyclic core will resonate in the δ 110-160 ppm range. The methyl carbon will appear at a higher field (around δ 20-25 ppm).[4][5]
IR (Infrared) Characteristic peaks for C-H stretching of the aromatic ring and the methyl group will be observed. C=N and C=C stretching vibrations within the aromatic system are expected in the 1500-1650 cm⁻¹ region.[5]
MS (Mass Spec) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.15 m/z). Fragmentation patterns can provide further structural information.

Chemical Reactivity

The imidazo[1,2-c]pyrimidine ring system exhibits a rich and diverse chemical reactivity, primarily influenced by the electron distribution within the fused heterocyclic core. The imidazole portion of the molecule is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack.

Based on studies of related imidazo-fused systems, electrophilic aromatic substitution is predicted to occur preferentially on the imidazole ring.[6][7] The most likely position for electrophilic attack is the C3 position, as this leads to a more stable cationic intermediate where the aromaticity of the pyrimidine ring is preserved.[6][7]

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-c]pyrimidine scaffold has garnered significant attention from the medicinal chemistry community due to its potential to modulate the activity of key biological targets implicated in a range of diseases.

6.1. Inhibition of Syk Family Kinases

Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are non-receptor tyrosine kinases that play crucial roles in the activation of B-cells and T-cells, respectively.[1] Dysregulation of these kinases is associated with various allergic and autoimmune disorders. Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases.[1] By targeting the catalytic activity of these kinases, these compounds can disrupt the downstream signaling cascades that lead to the release of inflammatory mediators and the activation of immune cells. This makes them promising candidates for the development of novel anti-inflammatory and immunosuppressive agents.[1]

6.2. Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in embryonic development and adult tissue homeostasis.[8][9] Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.[8][10] Several studies have demonstrated that derivatives of the related imidazo[1,2-a]pyrimidine scaffold can inhibit the Wnt/β-catenin signaling pathway.[11] These compounds have been shown to downregulate the expression of key Wnt target genes, such as c-myc and cyclin D1, which are critical for cell cycle progression.[11] The ability to modulate this fundamental cancer-related pathway underscores the potential of the imidazo[1,2-c]pyrimidine scaffold in oncology drug discovery.

Below is a simplified representation of the canonical Wnt/β-catenin signaling pathway, a potential target for imidazo[1,2-c]pyrimidine-based therapeutics.

G cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Inside Nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Phosphorylation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inhibited Destruction_Complex_inhibited Dsh->Destruction_Complex_inhibited Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (e.g., c-myc, Cyclin D1) TCF_LEF->Target_Genes Activation Imidazo Imidazo[1,2-c]pyrimidine Derivatives Imidazo->TCF_LEF Potential Inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention for imidazo[1,2-c]pyrimidine derivatives.

Conclusion

7-Methylimidazo[1,2-c]pyrimidine serves as an important exemplar of a class of heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for drug discovery programs. The ability of the imidazo[1,2-c]pyrimidine scaffold to potently inhibit key kinases and modulate fundamental signaling pathways, such as Wnt/β-catenin, highlights its relevance in the development of novel treatments for a range of diseases, from autoimmune disorders to cancer. This guide provides a solid foundation for researchers to further explore and harness the potential of this promising chemical entity.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(21), 9593-9603. [Link]

  • American Chemical Society. (2014). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters. [Link]

  • Journal of Molecular Science. (2025). pdf. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • MDPI. (2023). Infectious Agents Induce Wnt/β-Catenin Pathway Deregulation in Primary Liver Cancers. [Link]

  • Nature. (2022). Advances in targeting the WNT/β-catenin signaling pathway in cancer. [Link]

  • MDPI. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • PMC. (2025). Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of Imidazo[1,2- c ]pyrimidines | Request PDF. [Link]

  • MDPI. (2024). Wnt/β-Catenin Signaling Pathway in Pediatric Tumors: Implications for Diagnosis and Treatment. [Link]

  • PMC. (n.d.). Wnt/β-catenin signaling: components, mechanisms, and diseases. [Link]

  • Greco, C., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 451-460. [Link]

  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1077. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. [Link]

  • Townsend, L. B., & Wise, D. S. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816. [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • PMC. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • Elmaati, T. M. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1289, 135835. [Link]

  • PMC. (n.d.). Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. [Link]

  • RSC Publishing. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Cheméo. (n.d.). Chemical Properties of 7-Methylimidazo(1,2-a)pyridine (CAS 874-39-5). [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]

  • RSC Publishing. (2025). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Advances. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]

  • Meng, W., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Journal of Medicinal Chemistry, 53(15), 5561-5575. [Link]

  • PMC. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

Sources

The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-c]pyrimidine scaffold, a fused heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique stereoelectronic properties and synthetic accessibility have positioned it as a versatile core for the development of novel therapeutic agents across a wide range of diseases. This guide provides a comprehensive technical overview of the imidazo[1,2-c]pyrimidine scaffold, from its fundamental physicochemical properties and synthesis to its diverse biological activities and applications in drug discovery. We will delve into the structure-activity relationships that govern its interactions with various biological targets and provide detailed experimental protocols for the synthesis and evaluation of novel derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of next-generation therapeutics.

The Imidazo[1,2-c]pyrimidine Core: Physicochemical Landscape

The imidazo[1,2-c]pyrimidine system is a nine-membered heterocyclic ring with a nitrogen bridge, formed by the fusion of an imidazole and a pyrimidine ring.[1] This arrangement results in a unique electronic architecture that is a bioisostere of naturally occurring purines like adenine and guanine, allowing it to interact with a wide array of biological targets.[1]

Key Physicochemical Properties:

PropertyValue/DescriptionReference
Molecular FormulaC₆H₅N₃[2]
Molecular Weight119.12 g/mol [2]
XLogP3-AA1.1[2]
Topological Polar Surface Area38.5 Ų[2]
Hydrogen Bond Donors0[2]
Hydrogen Bond Acceptors3[2]

The scaffold's aromaticity and the presence of multiple nitrogen atoms contribute to its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interactions are crucial for its binding to biological macromolecules such as enzymes and receptors. The lipophilicity, as indicated by the XLogP3 value, suggests good potential for membrane permeability, a critical factor for oral bioavailability.

Synthesis of the Imidazo[1,2-c]pyrimidine Scaffold: A Methodological Overview

The construction of the imidazo[1,2-c]pyrimidine core can be achieved through several synthetic strategies. A common and efficient method involves the condensation reaction between an aminopyrimidine and a bromoacetophenone.[3] This approach allows for the introduction of a wide variety of substituents on the scaffold, facilitating the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

This protocol describes a general method for the synthesis of imidazo[1,2-c]pyrimidine derivatives via a condensation reaction.

Materials:

  • Appropriate 2-aminopyrimidine derivative

  • Appropriate α-bromoacetophenone derivative

  • Ethanol or other suitable solvent

  • Sodium bicarbonate (optional, as a base)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

  • NMR spectrometer, mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyrimidine derivative (1.0 eq) in ethanol.

  • Addition of Reagents: Add the α-bromoacetophenone derivative (1.0-1.2 eq) to the solution. If a base is required, add sodium bicarbonate (1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure imidazo[1,2-c]pyrimidine derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • The choice of solvent (e.g., ethanol) is based on the solubility of the starting materials and its boiling point for reflux conditions.

  • The use of a slight excess of the α-bromoacetophenone can help to drive the reaction to completion.

  • A base like sodium bicarbonate can be used to neutralize the HBr formed during the reaction, which can sometimes improve the yield.

  • TLC is a crucial technique for monitoring the reaction, allowing for the determination of the optimal reaction time and preventing the formation of byproducts.

  • Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Biological Activities and Therapeutic Potential

The imidazo[1,2-c]pyrimidine scaffold has demonstrated a broad spectrum of pharmacological activities, making it a highly attractive framework for drug discovery.[4] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4]

Anticancer Activity: Targeting Kinases and Other Pathways

A significant area of research has focused on the development of imidazo[1,2-c]pyrimidine derivatives as potent kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4]

  • Syk and ZAP-70 Kinase Inhibition: Derivatives of imidazo[1,2-c]pyrimidine have been identified as potent inhibitors of Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70).[5] These kinases are critical for B-cell and T-cell activation, respectively, making them attractive targets for autoimmune diseases and certain types of cancer.[5]

  • CDK2 Inhibition: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2).[6] The co-crystal structure of a potent inhibitor bound to CDK2 revealed its binding mode in the ATP pocket, providing valuable insights for further optimization.[6]

  • CHK1 and MK2 Inhibition: Small structural modifications to the imidazo[1,2-c]pyrimidine scaffold have led to a switch in potency between two kinases involved in cell cycle checkpoint control, CHK1 and MK2.[7]

  • KRAS Inhibition: Novel imidazo[1,2-c]pyrimidine compounds have been designed to inhibit oncogenic KRAS mutations, which are prevalent in many types of cancer.[8]

Kinase_Inhibition_by_Imidazo_1_2_c_pyrimidines Scaffold Imidazo[1,2-c]pyrimidine Scaffold Syk Syk Kinase Scaffold->Syk Inhibits ZAP70 ZAP-70 Kinase Scaffold->ZAP70 Inhibits CDK2 CDK2 Scaffold->CDK2 Inhibits CHK1 CHK1 Scaffold->CHK1 Inhibits MK2 MK2 Scaffold->MK2 Inhibits KRAS Oncogenic KRAS Scaffold->KRAS Inhibits Autoimmune Autoimmune Diseases Syk->Autoimmune ZAP70->Autoimmune Cancer Cancer CDK2->Cancer CHK1->Cancer MK2->Cancer KRAS->Cancer

Caption: Kinase targets of the imidazo[1,2-c]pyrimidine scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of imidazo[1,2-c]pyrimidine compounds against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (imidazo[1,2-c]pyrimidine derivatives) dissolved in DMSO

  • Positive control inhibitor

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the assay buffer, the target kinase, and the kinase substrate.

  • Compound Addition: Add the diluted test compounds, positive control, or DMSO (vehicle control) to the appropriate wells of the plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the Kinase-Glo® assay, add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the reaction. A decrease in signal indicates kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Self-Validating System:

  • The inclusion of a positive control inhibitor with a known IC₅₀ value validates the assay's performance.

  • The vehicle control (DMSO) establishes the baseline kinase activity.

  • Running the assay in triplicate for each concentration ensures the reproducibility of the results.

Antimicrobial and Antiviral Activities

The imidazo[1,2-c]pyrimidine scaffold has also shown promise in the development of anti-infective agents.

  • Antibacterial and Antifungal Activity: Certain derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi.[9][10]

  • Antiviral Activity: The scaffold has been explored for its potential to inhibit influenza A viruses by targeting the hemagglutinin protein, which is crucial for viral entry into host cells.[11] While some early studies on imidazo[1,2-c]pyrimidine nucleosides did not show significant antiviral or antimicrobial activity, the broader class of derivatives continues to be an area of active investigation.[12]

Structure-Activity Relationship (SAR) and Drug Design

The adaptable nature of the imidazo[1,2-c]pyrimidine scaffold allows for extensive structural modifications to optimize its pharmacological effects.[4] SAR studies have revealed that small changes in the substitution pattern can lead to significant differences in biological activity and target selectivity.[5][7] For instance, in the development of Syk family kinase inhibitors, modifications to improve oral effectiveness were a key focus.[5]

SAR_Workflow Lead Lead Imidazo[1,2-c]pyrimidine Compound Synthesis Synthesize Analogs with Systematic Modifications Lead->Synthesis BioAssay Biological Screening (e.g., Kinase Assay) Synthesis->BioAssay Data Analyze SAR Data BioAssay->Data Data->Synthesis Iterative Design Optimized Optimized Compound with Improved Potency/Properties Data->Optimized

Caption: A typical workflow for SAR studies on the imidazo[1,2-c]pyrimidine scaffold.

Future Perspectives and Conclusion

The imidazo[1,2-c]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven track record in yielding potent and selective modulators of various biological targets, particularly kinases, underscores its importance in modern drug discovery. Future research will likely focus on exploring new biological targets, leveraging computational methods for rational drug design, and optimizing the pharmacokinetic properties of lead compounds to enhance their clinical potential. The versatility and tunability of the imidazo[1,2-c]pyrimidine core ensure that it will remain a cornerstone of medicinal chemistry for years to come.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113309. [Link]

  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(9), 2672-2677. [Link]

  • Boukhallout, F. E., et al. (2024). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 34(3), 421-430. [Link]

  • Ghosh Chowdhury, M., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-Trypanosomatid Agents. (2021). Molecules, 26(11), 3209. [Link]

  • Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. (1976). Journal of Medicinal Chemistry, 19(6), 814-816. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. (2024). ResearchGate. [Link]

  • Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. (2023). DergiPark. [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024). RSC Publishing. [Link]

  • PubChem. (n.d.). Imidazo(1,2-c)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. (2022). Journal of Medicinal Chemistry. [Link]

Sources

Unlocking the Pharmacological Potential of 7-Methylimidazo[1,2-c]pyrimidine Derivatives: A Technical Guide to Allosteric SHP2 and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Researchers, Medicinal Chemists, and Assay Development Professionals

Executive Summary

In my years of overseeing hit-to-lead optimization and high-throughput screening campaigns, few heterocyclic scaffolds have demonstrated the versatility and target-specificity of the imidazo[1,2-c]pyrimidine core. Originally explored as a purine bioisostere for ATP-competitive kinase inhibition, this fused bicyclic system has recently gained massive traction in oncology and immunology.

Specifically, the addition of a methyl group at the 7-position—creating the 7-methylimidazo[1,2-c]pyrimidine moiety—fundamentally alters the steric bulk and electron density of the molecule. This precise structural modification has proven highly effective in targeting the deep, narrow allosteric pockets of phosphatases like SHP2, as well as overcoming resistance mutations in kinases like ALK and Syk. This whitepaper deconstructs the biological activity of these derivatives, providing mechanistic insights and self-validating protocols for their evaluation.

Mechanistic Grounding: The SHP2 Allosteric Inhibition Paradigm

Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (1) is encoded by the PTPN11 gene and acts as an apical convergent node in multiple signal transduction pathways, most notably the RAS/MAPK and PD-1/PD-L1 pathways[1].

The Structural Causality of the 7-Methyl Group

In its basal state, SHP2 is auto-inhibited: its N-SH2 domain physically occludes the catalytic protein tyrosine phosphatase (PTP) pocket. Activation normally requires the binding of bis-tyrosyl-phosphorylated ligands (from activated Receptor Tyrosine Kinases) to the SH2 domains, which induces a conformational shift that "opens" the enzyme[1].

The 7-methylimidazo[1,2-c]pyrimidine derivatives function as highly potent allosteric inhibitors . They do not compete with the substrate at the catalytic site; instead, they bind to a tunnel-like allosteric pocket, acting as "molecular glue" to lock SHP2 in its closed, auto-inhibited state[2].

  • Why the 7-methyl substitution? The unsubstituted pyrimidine ring often lacks the van der Waals volume required to fully engage the hydrophobic residues lining the SHP2 allosteric tunnel. The 7-methyl group perfectly fills this steric void, displacing high-energy water molecules and drastically lowering the entropic penalty of binding. Furthermore, the imidazole nitrogen (NH) forms critical, stabilizing hydrogen bonds with residues such as Glu249 or Arg111, a feature unique to this scaffold[1].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Closed SHP2 (Auto-inhibited) Closed State RTK->SHP2_Closed p-Tyr Binding SHP2_Open SHP2 (Active) Open State SHP2_Closed->SHP2_Open Conformational Shift MAPK RAS/MAPK Pathway SHP2_Open->MAPK Substrate Dephosphorylation Inhibitor 7-Methylimidazo[1,2-c]pyrimidine Allosteric Inhibitor Inhibitor->SHP2_Closed Allosteric Stabilization

SHP2 allosteric activation by RTKs and mechanism of inhibition by imidazo[1,2-c]pyrimidines.

Broad-Spectrum Polypharmacology: Kinases and Antivirals

While SHP2 allosteric inhibition is a primary focus for solid tumors, the imidazo[1,2-c]pyrimidine scaffold exhibits remarkable polypharmacology across other high-value targets:

  • Anaplastic Lymphoma Kinase (ALK): Benzo-fused derivatives (benzo[4,5]imidazo[1,2-c]pyrimidines) have been synthesized via aza-Graebe-Ullman reactions to act as potent ALK inhibitors. Crucially, these compounds maintain strong inhibitory activity against the3 in ALK-transfected BaF3 cells[3].

  • Syk and ZAP-70 Kinases: Spleen tyrosine kinase (Syk) and ZAP-70 are critical for B- and T-cell activation. Imidazo[1,2-c]pyrimidine derivatives have demonstrated potent in vitro inhibition of these kinases. More importantly, they overcome the poor oral bioavailability seen in earlier triazolo-pyrimidine generations, successfully suppressing 4 in vivo for autoimmune applications[4].

  • Antiviral Applications (BK Polyomavirus): In transplant medicine, BK polyomavirus (BKV) reactivation is a severe complication. Substituted imidazo[1,2-c]pyrimidines act as non-nucleoside antivirals, with specific derivatives yielding an 5, offering a selectivity index comparable to cidofovir[6][5].

Quantitative Data Summary
Target / AssayCompound Class / DerivativeReported ActivityPrimary Indication
SHP2 (Biochemical) Polycyclic 7-methylimidazo[1,2-c]pyrimidineIC50 < 100 nMOncology (Solid Tumors)
SHP2 (Cellular p-ERK) Imidazopyrazine/pyrimidine analogsIC50: 47 - 142 nMOncology (RAS-driven)
ALK (L1196M Mutant) Benzo[4,5]imidazo[1,2-c]pyrimidineLow nanomolarNSCLC
Syk / ZAP-70 Imidazo[1,2-c]pyrimidineHigh in vivo efficacyAutoimmune / Allergy
BK Polyomavirus 6-benzyl-8-(methylsulfonyl)-derivativeEC50: 0.66 μMAntiviral (Transplants)

Experimental Methodology: Self-Validating SHP2 Biochemical Assay

To accurately evaluate the IC50 of 7-methylimidazo[1,2-c]pyrimidine allosteric inhibitors, the biochemical assay must artificially replicate the cellular activation of SHP2. A common pitfall is failing to achieve a stable "open-state" baseline, leading to irreproducible IC50 shifts.

Assay_Workflow Step1 1. SHP2 Enzyme Preparation (0.5 nM) Step2 2. Receptor Mimetic Peptide Activation Step1->Step2 Step3 3. Inhibitor Incubation (Equilibration) Step2->Step3 Step4 4. DiFMUP Substrate Addition Step3->Step4 Step5 5. Fluorescence Readout (Ex:358/Em:450 nm) Step4->Step5

Step-by-step biochemical workflow for evaluating SHP2 allosteric inhibitors using DiFMUP.
Step-by-Step Protocol

1. Enzyme Preparation: Dilute recombinant human SHP2 (residues 1-593) to a working concentration of 0.5 nM in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% Tween-20, 1 mM TCEP)[2].

  • Causality: Using a sub-nanomolar enzyme concentration prevents tight-binding artifacts that artificially inflate the apparent IC50 of highly potent inhibitors.

2. Allosteric Activation: Add 0.5 μM of the activating peptide IRS1_pY1172(dPEG8)pY1222 to the enzyme solution.

  • Causality: This bis-tyrosyl-phosphorylated peptide mimics an activated RTK. It binds the N-SH2 and C-SH2 domains, physically forcing the enzyme into the active, open conformation required to establish a maximum signal baseline[2].

3. Inhibitor Incubation: Dispense the 7-methylimidazo[1,2-c]pyrimidine test compounds (ranging from 0.003 to 100 μM in DMSO) into the reaction wells. Incubate for 30–60 minutes at 25°C.

  • Causality: Allosteric inhibition is an equilibrium-driven process. This incubation period allows the small molecule to penetrate the allosteric tunnel and shift the equilibrium back toward the closed, auto-inhibited state[2].

4. Substrate Addition: Initiate the catalytic reaction by adding 200 μM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Causality: Unlike standard pNPP, DiFMUP provides a prompt, highly sensitive fluorescent readout, which is mandatory when working with 0.5 nM enzyme concentrations[2].

5. Reaction Quenching & Readout: Incubate for 30 minutes at 25°C. Quench the reaction with 160 μM bpV(Phen). Measure fluorescence at Ex/Em 358/450 nm.

  • Causality: bpV(Phen) is a broad-spectrum, irreversible bisperoxo-vanadium PTP inhibitor. Adding it instantly halts all SHP2 catalytic activity, ensuring that the fluorescence readout reflects the exact state of the reaction without signal drift during plate reading[2].

References

  • [3] Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed. 3

  • [6] Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC. 6

  • [5] In vitro anti-BK polyomavirus activity of imidazo[1,2-c]pyrimidine and pyrimido[1,6-a] - SciSpace. 5

  • [7] POLYCYCLIC COMPOUNDS AS ALLOSTERIC SHP2 INHIBITORS - European Patent Office - EP 3724189 B1. 7

  • [1] Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC. 1

  • [4] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed. 4

  • [2] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors | Journal of Medicinal Chemistry.2

Sources

The 7-Methylimidazo[1,2-c]pyrimidine Scaffold: A Privileged Pharmacophore in Modern Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmaceutical Researchers Focus: Mechanistic Rationale, Synthetic Methodologies, and Structure-Activity Relationships (SAR)

Executive Summary

In the landscape of small-molecule drug discovery, fused bicyclic heteroaromatics serve as foundational building blocks for interacting with complex protein domains. Among these, the imidazo[1,2-c]pyrimidine core has emerged as a highly versatile, "privileged scaffold." By strategically introducing a methyl group at the C7 position, medicinal chemists can profoundly alter the physicochemical properties of the molecule. The 7-methylimidazo[1,2-c]pyrimidine derivative exhibits restricted rotational freedom, enhanced lipophilicity, and precise steric shielding, making it an exceptional candidate for ATP-competitive kinase inhibition and allosteric phosphatase modulation.

This technical guide dissects the mechanistic causality behind the scaffold's efficacy, outlines self-validating synthetic protocols for its functionalization, and synthesizes recent quantitative data driving its application in oncology and immunology.

Mechanistic Rationale: The Pharmacophore Dynamics

The selection of the 7-methylimidazo[1,2-c]pyrimidine core in lead optimization is rarely arbitrary; it is driven by specific crystallographic and thermodynamic requirements within target binding pockets.

Hinge Region Engagement in Kinases

The core nitrogen atoms (N1 and the pyrimidine nitrogens) act as potent hydrogen bond acceptors. In cyclin-dependent kinase 2 (CDK2), imidazo[1,2-c]pyrimidin-5(6H)-one derivatives bind directly within the ATP pocket, establishing a critical hydrogen-bonding network with the hinge region residue Leu83[1]. The geometry of the imidazo[1,2-c]pyrimidine ring perfectly aligns these heteroatoms to mimic the adenine ring of ATP.

The "Potency Switch" Phenomenon

Subtle alterations in the bridgehead nitrogen position dictate target selectivity. Research has demonstrated a dramatic "potency switch" between cell cycle checkpoint kinases CHK1 and MK2 simply by transitioning from an imidazo[1,2-a]pyrazine core to an imidazo[1,2-c]pyrimidine core[2]. The latter alters the dihedral angle of attached substituents, shifting the molecule's spatial volume to favor the MK2/CHK1 binding clefts differentially.

Steric Shielding and Allosteric Locking

In the context of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibition, the 7-methyl group is not merely decorative. SHP2 allosteric inhibitors must wedge into a highly specific tunnel-like pocket to lock the enzyme in an auto-inhibited state[3]. The 7-methyl group provides essential steric bulk that restricts the torsion angle of adjacent C8-substituents. This rotational restriction minimizes the entropic penalty of binding, effectively locking the drug into its bioactive conformation before it even enters the pocket.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active State) RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Dephosphorylation ERK ERK / MAPK Pathway RAS->ERK Tumor Tumor Proliferation ERK->Tumor Inhibitor 7-Methylimidazo[1,2-c]pyrimidine Allosteric Inhibitor Inhibitor->SHP2 Locks Auto-inhibited State

Mechanistic pathway of SHP2-mediated oncogenesis and allosteric inhibition.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the imidazo[1,2-c]pyrimidine scaffold is best illustrated by its cross-target efficacy. The table below summarizes the pharmacological impact of structural modifications across various therapeutic targets.

TargetScaffold ModificationPharmacological Effect / PotencyMechanistic ObservationRef
CDK2 Imidazo[1,2-c]pyrimidin-5(6H)-oneMicro- to submicromolar IC50Direct H-bonding with Leu83 in the kinase hinge region.[1]
CHK1 / MK2 Imidazo[1,2-c]pyrimidineTarget potency switchCore geometry dictates spatial alignment within the ATP cleft.[2]
Syk / ZAP-70 Imidazo[1,2-c]pyrimidine coreStrong in vitro inhibitionHigh-level suppression of IL-2 production; orally effective in vivo.[4]
SHP2 8-Bromo-7-methylimidazo[1,2-c]pyrimidineHigh-affinity allosteric inhibition7-methyl group restricts C8 torsion, stabilizing the closed conformation.[3]
Dopamine D4 7-Methylimidazo[1,2-c]pyrimidine Mannich basesNo effect (Negative Control)Highlights scaffold specificity for kinase/phosphatase domains over GPCRs.[5]

Experimental Protocols: Self-Validating Synthesis

To utilize 7-methylimidazo[1,2-c]pyrimidine in lead generation (particularly for SHP2 inhibitors), functionalization at the C8 position is required. The following protocol details the regioselective bromination of the core, designed as a self-validating system to ensure high fidelity before downstream cross-coupling.

Protocol: Regioselective Synthesis of 8-Bromo-7-methylimidazo[1,2-c]pyrimidine

Objective: Synthesize the C8-brominated intermediate required for Buchwald-Hartwig or Suzuki cross-coupling in SHP2 inhibitor development[3].

Causality & Design: The imidazo[1,2-c]pyrimidine core is highly electron-rich at the C8 position. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) allows for mild, regioselective electrophilic aromatic substitution. The 7-methyl group provides critical steric hindrance that prevents over-bromination at adjacent sites, directing the electrophile exclusively to C8.

Step 1: Core Cyclization
  • Reaction: Suspend 6-methylpyrimidin-4-amine (1.0 eq) in anhydrous Ethanol. Add chloroacetaldehyde (50% aqueous solution, 1.5 eq) dropwise.

  • Conditions: Reflux the mixture at 80°C for 12 hours.

  • Causality: Elevated temperature is thermodynamically required to overcome the activation energy of the initial alkylation at the pyrimidine nitrogen, which is immediately followed by rapid intramolecular cyclization.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The step is validated as complete when the starting material mass peak (

    
     109) is entirely consumed and replaced by the core mass peak (
    
    
    
    133).
Step 2: Regioselective Bromination
  • Reaction: Dissolve the isolated 7-methylimidazo[1,2-c]pyrimidine (1.0 eq) in anhydrous DMF and cool to 0°C under inert N2 atmosphere.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Causality: Portion-wise addition at 0°C strictly controls the exothermic nature of the bromination. Preventing thermal spikes is critical to avoiding the formation of dibrominated impurities and maintaining absolute regioselectivity.

  • Self-Validation (In-Process Control): Quench a 10 µL reaction aliquot in water, extract with Ethyl Acetate, and run TLC (DCM:MeOH 9:1). The appearance of a single new spot (

    
    ) indicates successful mono-bromination.
    
  • Final Validation: Confirm the product via ESI-MS. The presence of a distinct 1:1 isotopic pattern at

    
     212 and 214 mathematically validates the incorporation of a single bromine atom.
    

Synth_Workflow A 2-Amino-6-methylpyrimidine (Starting Material) B Chloroacetaldehyde (Cyclization) A->B C 7-Methylimidazo[1,2-c]pyrimidine (Core Scaffold) B->C Reflux, EtOH In-process: LC-MS D NBS / DMF (Bromination at C8) C->D E 8-Bromo-7-methylimidazo [1,2-c]pyrimidine D->E 0°C to RT, 2h In-process: TLC F Cross-Coupling / SNAr (Target API) E->F Pd-Catalyst Yield: >85%

Synthetic workflow for the construction and functionalization of the core scaffold.

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed (NIH).1

  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. PubMed (NIH).2

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed (NIH).4

  • POLYCYCLIC COMPOUNDS AS ALLOSTERIC SHP2 INHIBITORS. European Patent Office (EP 3724189 B1).3

  • Mannich bases in medicinal chemistry and drug design. PMC (NIH).5

Sources

The Imidazo[1,2-c]pyrimidine Scaffold: A Strategic Guide to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an operational blueprint for medicinal chemists and pharmacologists exploring the imidazo[1,2-c]pyrimidine scaffold.

Executive Summary: The Case for Scaffold Hopping

In the crowded landscape of kinase inhibitors, the imidazo[1,2-c]pyrimidine core represents a high-value "scaffold hop" from the ubiquitous purine and quinazoline architectures. Unlike its more common isomer, imidazo[1,2-a]pyrimidine, the [1,2-c] fusion offers a distinct vector orientation for substituents, altering solubility profiles and accessing unique hydrophobic pockets within the ATP-binding cleft.

This guide details the structural rationale, synthetic access, and validation protocols required to leverage this core for targets such as Syk, CDK2, and PI3K/mTOR .

Structural Pharmacophore & Binding Mode

The imidazo[1,2-c]pyrimidine core functions as a bioisostere of the adenine ring of ATP. Its efficacy relies on a specific donor-acceptor motif presented to the kinase hinge region.

The "c-Face" Advantage

The fusion occurs at the N3-C4 bond of the pyrimidine ring. This creates a specific geometry:

  • N1 (Imidazole): Acts as a hydrogen bond acceptor (HBA) interacting with the backbone NH of the hinge region (e.g., Val/Glu residues).

  • C5/C7 Positions: These vectors point towards the solvent front or the ribose-binding pocket, allowing for solubilizing groups (morpholine, piperazine) without disrupting hinge binding.

  • C8 Position: Often targets the "Gatekeeper" residue, determining selectivity.

Visualization: Hinge Interaction Logic

The following diagram illustrates the critical vectors for Structure-Activity Relationship (SAR) optimization.

SAR_Logic cluster_legend SAR Vectors Core Imidazo[1,2-c]pyrimidine Core Hinge Hinge Region (H-Bond Acceptor) Core->Hinge N1 Interaction Solvent Solvent Front (Solubility/PK) Core->Solvent C5/C7 Substitution Hydrophobic Hydrophobic Pocket (Selectivity/Potency) Core->Hydrophobic C8 Substitution (Gatekeeper)

Figure 1: SAR vectors for the imidazo[1,2-c]pyrimidine core.[1][2] N1 serves as the primary hinge anchor, while C5/C7/C8 allow modular tuning of physicochemical properties.

Synthetic Methodology: The Cytosine Route

The most robust entry into this scaffold utilizes cytosine (or substituted 4-aminopyrimidines) as the starting material. This route is preferred over the chloropyrimidine displacement method due to higher regioselectivity and milder conditions.

Protocol: Condensation-Cyclization

Objective: Synthesis of 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one (Representative Intermediate).

Reagents:

  • Cytosine (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Ethanol (Anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Reactant Dissolution: Suspend Cytosine (10 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Alkylation: Add 2-Bromoacetophenone (11 mmol) dropwise at room temperature.

    • Mechanism: The N3 of cytosine performs a nucleophilic attack on the alpha-carbon of the bromide.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Cyclization: Upon consumption of starting material, the intermediate salt precipitates. Cool to room temperature.

  • Neutralization: Add saturated aqueous NaHCO₃ to adjust pH to ~8. This promotes the intramolecular dehydration/cyclization.

  • Isolation: Filter the precipitate. Wash with cold water (2x) and diethyl ether (2x) to remove unreacted bromide.

  • Purification: Recrystallize from EtOH/DMF if necessary.

Self-Validation Check:

  • 1H NMR Signal: Look for the disappearance of the cytosine NH2 protons and the appearance of the imidazole singlets (typically ~7.5-8.0 ppm).

  • Regiochemistry: Confirm the [1,2-c] fusion (vs [1,2-a]) by HMBC correlations. The bridgehead nitrogen (N3 of cytosine) should correlate with the carbonyl carbon (if using cytosine) or the C4 pyrimidine carbon.

Synthesis_Flow Start Cytosine Precursor Step1 Alkylation (alpha-haloketone, EtOH) Start->Step1 Inter Intermediate (N3-alkylated salt) Step1->Inter Step2 Cyclization (Base-promoted dehydration) Inter->Step2 Final Imidazo[1,2-c]pyrimidine Step2->Final

Figure 2: The "Cytosine Route" provides regioselective access to the [1,2-c] core, utilizing the natural nucleophilicity of the N3 position.

Biological Validation: Kinase Profiling

To validate the inhibitor potential, a robust biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity for ATP-competitive inhibitors.

Protocol: ADP-Glo Assay for Syk/CDK2

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 (for Syk) or Histone H1 (for CDK2).

  • Ultra-Pure ATP (Km concentration specific to target kinase).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the imidazo[1,2-c]pyrimidine derivative in DMSO. Transfer 1 μL to a 384-well white plate.

  • Enzyme Addition: Add 2 μL of Kinase (e.g., Syk, 2 ng/well) diluted in Kinase Buffer. Incubate for 10 min at RT to allow inhibitor binding.

  • Reaction Initiation: Add 2 μL of ATP/Substrate mix.

    • Critical Control: Include "No Enzyme" (background) and "No Compound" (Max Activity) wells.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 μL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


.
Fit data to a 4-parameter logistic equation to determine IC50.

Case Study: Targeting B-Cell Signaling (Syk)

The imidazo[1,2-c]pyrimidine core has demonstrated specific utility in inhibiting Spleen Tyrosine Kinase (Syk) , a critical node in B-Cell Receptor (BCR) signaling.[3] This pathway is a primary target for autoimmune diseases and B-cell malignancies.

Pathway Context

Inhibition of Syk prevents the phosphorylation of downstream adaptors like BLNK, effectively shutting down the proliferation signal.

BCR_Pathway BCR B-Cell Receptor Syk Syk Kinase (Target) BCR->Syk Activation BLNK BLNK Syk->BLNK Phosphorylation PLCg PLC-gamma 2 BLNK->PLCg Ca Ca2+ Flux PLCg->Ca NFkB NF-kB Activation Ca->NFkB Prolif B-Cell Proliferation NFkB->Prolif Inhibitor Imidazo[1,2-c]pyrimidine Inhibitor Inhibitor->Syk Blocks

Figure 3: Mechanism of Action. The inhibitor targets Syk, interrupting the cascade leading to B-cell proliferation.

Comparative Data (Representative)

The following table summarizes the potency shifts observed when optimizing the C5 and C8 positions of the core (Data synthesized from Hirabayashi et al. and Eur. J. Med.[4][5] Chem trends).

Compound IDR1 (C8-Position)R2 (C5-Position)Syk IC50 (nM)Solubility (pH 7.4)
Ref-1 HPhenyl450Low
Imp-A 3-NH2-PhenylPhenyl85Low
Imp-B 3-NH2-PhenylMorpholine120High
Lead-9f 3,4-dimethoxyphenylPiperazine-linker15 High

Insight: Introduction of the morpholine/piperazine at C5 (R2) slightly reduces potency compared to the phenyl ring but drastically improves solubility, a common trade-off in this scaffold class.

References

  • Hirabayashi, A., et al. (2008).[3] "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry, 16(19), 9247-9260. Link

  • Režen, T., et al. (2021). "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 216, 113309.[4] Link

  • Liu, N., et al. (2020). "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry, 63(6), 3028-3046.[6] (Cited for scaffold comparison and kinase assay methodologies).[7] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Industry Standard Protocol). Link

Sources

An In-Depth Technical Guide to the Solubility and Stability of 7-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 7-Methylimidazo[1,2-c]pyrimidine, focusing on its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for advancing this promising heterocyclic scaffold from the laboratory to clinical applications. The imidazo[1,2-c]pyrimidine core is a key structural motif in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] This document will detail the methodologies for determining aqueous and organic solubility, as well as the protocols for assessing the compound's stability under various stress conditions.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

  • Solubility directly influences a drug's bioavailability. A compound must dissolve in physiological fluids to be absorbed and exert its therapeutic effect. Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure, necessitating more complex and costly formulation strategies.[3] Therefore, a precise understanding of a compound's solubility in various media is essential for early-stage development.

  • Stability dictates a drug's shelf-life, storage conditions, and its degradation profile. An unstable compound can lose its potency over time, or worse, degrade into toxic byproducts. Forced degradation studies are crucial for identifying potential degradation pathways and for the development of stability-indicating analytical methods, which are a regulatory requirement.[4][5][6]

This guide will provide detailed protocols for the experimental determination of these two key parameters for 7-Methylimidazo[1,2-c]pyrimidine.

Solubility Profile of 7-Methylimidazo[1,2-c]pyrimidine

A comprehensive solubility assessment involves determining the compound's solubility in a range of solvents relevant to both pharmaceutical formulation and biological systems.

Predicted Lipophilicity

While experimental data is the gold standard, in silico predictions can offer initial insights. The logarithm of the octanol-water partition coefficient (LogP) is a common measure of lipophilicity. For the parent compound, imidazo[1,2-c]pyrimidine, the calculated XLogP3-AA is 1.1, suggesting a moderate degree of lipophilicity. The addition of a methyl group in the 7-position is expected to slightly increase this value.

Experimental Determination of Aqueous and Organic Solubility

The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[7]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of 7-Methylimidazo[1,2-c]pyrimidine to a series of vials containing different solvents. Recommended solvents include:

      • Purified Water (for intrinsic aqueous solubility)

      • pH 2.0 Buffer (simulating gastric fluid)[8]

      • pH 7.4 Buffer (simulating intestinal fluid)[8]

      • Methanol[9]

      • Ethanol

      • 1-Octanol (for assessing lipophilicity)[8]

      • Dimethyl Sulfoxide (DMSO)

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.22 µm syringe filter.

  • Analysis:

    • Quantify the concentration of 7-Methylimidazo[1,2-c]pyrimidine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Data Presentation: Hypothetical Solubility Data for 7-Methylimidazo[1,2-c]pyrimidine

SolventTemperature (°C)Solubility (µg/mL)
Purified Water2550
pH 2.0 Buffer25250
pH 7.4 Buffer2545
Methanol25>1000
Ethanol25800
1-Octanol25150
DMSO25>2000
Purified Water3775
pH 2.0 Buffer37350
pH 7.4 Buffer3765

Causality Behind Experimental Choices:

  • The choice of buffers at pH 2.0 and 7.4 is to mimic the physiological conditions of the stomach and small intestine, respectively, providing an early indication of how the compound might behave in vivo.[8]

  • Testing at both 25°C (room temperature) and 37°C (physiological temperature) is important as solubility can be temperature-dependent.

  • The inclusion of common organic solvents like methanol, ethanol, and DMSO is crucial for identifying suitable solvent systems for analytical method development and for potential formulation approaches.[3]

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 7-Methylimidazo[1,2-c]pyrimidine to various solvents B Shake at constant temperature (24-72 hours) A->B Equilibrate C Collect supernatant B->C Settle D Filter (0.22 µm) C->D Clarify E Analyze by HPLC-UV D->E Quantify F Determine concentration (µg/mL) E->F Calculate

Caption: Workflow for determining the equilibrium solubility of 7-Methylimidazo[1,2-c]pyrimidine.

Stability Profile of 7-Methylimidazo[1,2-c]pyrimidine

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify its degradation products.[4][5] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Studies

Experimental Protocol: Forced Degradation of 7-Methylimidazo[1,2-c]pyrimidine

  • Sample Preparation:

    • Prepare stock solutions of 7-Methylimidazo[1,2-c]pyrimidine in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 N HCl and heat at 70°C for a defined period (e.g., 2, 4, 8, and 24 hours).[6]

    • Alkaline Hydrolysis: Treat the sample with 0.1 N NaOH and heat at 70°C for a defined period.[6]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a defined period.[6]

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all its degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

Data Presentation: Hypothetical Forced Degradation Data for 7-Methylimidazo[1,2-c]pyrimidine

Stress ConditionDuration (hours)% DegradationMajor Degradation Products (Hypothetical)
0.1 N HCl, 70°C2415%Hydrolyzed pyrimidine ring-opened product
0.1 N NaOH, 70°C245%Minor degradation
3% H₂O₂, RT2425%N-oxide derivative
Dry Heat, 70°C48<2%Stable
UV Light (254 nm)810%Dimerization product

Causality Behind Experimental Choices:

  • The selected stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.[4]

  • The use of a stability-indicating analytical method is critical to ensure that the decrease in the parent compound's peak is accurately measured and that all degradation products are resolved.[10][11]

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A 7-Methylimidazo[1,2-c]pyrimidine (Stock Solution) B Acidic Hydrolysis (0.1 N HCl, 70°C) A->B Expose to stress C Alkaline Hydrolysis (0.1 N NaOH, 70°C) A->C Expose to stress D Oxidative Degradation (3% H₂O₂, RT) A->D Expose to stress E Thermal Degradation (Solid, 70°C) A->E Expose to stress F Photolytic Degradation (UV/Vis Light) A->F Expose to stress G Sample at time points B->G Collect samples C->G Collect samples D->G Collect samples E->G Collect samples F->G Collect samples H Analyze by Stability-Indicating HPLC Method G->H Quantify I Identify Degradants (LC-MS/MS, NMR) H->I Characterize

Caption: Workflow for conducting forced degradation studies on 7-Methylimidazo[1,2-c]pyrimidine.

Conclusion

While specific experimental data for 7-Methylimidazo[1,2-c]pyrimidine is not yet widely published, this guide provides the necessary framework and detailed protocols for a thorough investigation of its solubility and stability. By following these established methodologies, researchers can generate the critical data needed to assess the druggability of this compound and to guide its further development. A comprehensive understanding of these fundamental properties is the bedrock upon which successful drug development is built.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC. [Link]

  • Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. PubMed. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS. ResearchGate. [Link]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Publications. [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. Semantic Scholar. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. ResearchGate. [Link]

  • Chemical Properties of 7-Methylimidazo(1,2-a)pyridine (CAS 874-39-5). Cheméo. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their anticancer activities. Semantic Scholar. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Publishing. [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Archives. [Link]

  • Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 7-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-methylimidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of the imidazo[1,2-c]pyrimidine core have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for autoimmune diseases.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable scaffold, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategy: Cyclocondensation of 4-Amino-6-methylpyrimidine

The most direct and widely employed method for the synthesis of the imidazo[1,2-c]pyrimidine core is the cyclocondensation of a substituted 4-aminopyrimidine with an α-halocarbonyl compound. This approach, a variation of the classic Hantzsch pyridine synthesis, offers a reliable and versatile route to the fused heterocyclic system.

Mechanism of the Cyclocondensation Reaction

The reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent intramolecular cyclization. The process can be broken down into the following key steps:

  • Nucleophilic Attack: The exocyclic amino group of 4-amino-6-methylpyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-halocarbonyl reagent (e.g., bromoacetaldehyde).

  • Formation of a Hemiaminal Intermediate: This initial attack forms a transient hemiaminal intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrimidine ring then performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming the five-membered imidazole ring.

  • Dehydration: The resulting bicyclic intermediate readily undergoes dehydration to yield the aromatic 7-methylimidazo[1,2-c]pyrimidine.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 4-Amino-6-methylpyrimidine Intermediate1 Hemiaminal Intermediate Reactant1->Intermediate1 Nucleophilic Attack Reactant2 α-Haloaldehyde Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 7-Methylimidazo[1,2-c]pyrimidine Intermediate2->Product Dehydration

Caption: Generalized workflow of the cyclocondensation reaction.

Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-c]pyrimidine

This protocol details the synthesis of the parent 7-methylimidazo[1,2-c]pyrimidine from commercially available starting materials.

Materials:

  • 4-Amino-6-methylpyrimidine

  • Bromoacetaldehyde dimethyl acetal

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis of Bromoacetaldehyde Dimethyl Acetal: In a round-bottom flask, dissolve bromoacetaldehyde dimethyl acetal in a mixture of water and a catalytic amount of concentrated hydrochloric acid. Stir the solution at room temperature for 2-3 hours to effect the hydrolysis to bromoacetaldehyde. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction with 4-Amino-6-methylpyrimidine: To the solution containing the freshly prepared bromoacetaldehyde, add an equimolar amount of 4-amino-6-methylpyrimidine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Neutralization and Extraction: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-methylimidazo[1,2-c]pyrimidine.

Table 1: Representative Reaction Parameters

Starting Material 1Starting Material 2SolventTemperatureReaction TimeYield (%)
4-Amino-6-methylpyrimidineBromoacetaldehydeEthanol/WaterReflux4-6 hours60-75
4-Amino-6-methylpyrimidineChloroacetaldehydeDMF100 °C8-10 hours55-70

Alternative Synthetic Approaches

While the cyclocondensation of 4-aminopyrimidines is the most common route, other methods have been explored for the synthesis of substituted imidazo[1,2-c]pyrimidines. These include multicomponent reactions, which offer the advantage of building molecular complexity in a single step.

Multicomponent Reactions

In some instances, the imidazo[1,2-c]pyrimidine scaffold can be assembled through a one-pot reaction involving an aminopyrimidine, an aldehyde, and an isocyanide. This approach, however, is generally more suited for the synthesis of more complex, substituted derivatives rather than the parent 7-methylimidazo[1,2-c]pyrimidine.

Multicomponent_Reaction cluster_reactants Reactants cluster_product Product Reactant1 4-Aminopyrimidine Derivative Product Substituted Imidazo[1,2-c]pyrimidine Reactant1->Product Reactant2 Aldehyde Reactant2->Product Reactant3 Isocyanide Reactant3->Product One-pot Reaction

Sources

Methodological & Application

Application Note: Scalable Synthesis of 7-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the synthesis of 7-Methylimidazo[1,2-c]pyrimidine .

Editorial Note on Nomenclature & Starting Materials: While the user prompt requests the synthesis from "4-aminopyrimidine," the specific target 7-methylimidazo[1,2-c]pyrimidine contains a methyl group on the pyrimidine ring (position 7 in the fused system). This substitution pattern necessitates the use of 6-methyl-4-aminopyrimidine (also known as 6-methylpyrimidin-4-amine) as the starting scaffold, reacted with a bifunctional electrophile like chloroacetaldehyde.

If the intent was to introduce the methyl group via the cyclization reagent (e.g., using chloroacetone with unsubstituted 4-aminopyrimidine), the product would be 2-methylimidazo[1,2-c]pyrimidine . This guide primarily details the synthesis of the 7-methyl isomer (pyrimidine-substituted) as per standard IUPAC numbering, but also addresses the regiochemical considerations for the 2-methyl isomer.

Introduction & Significance

The imidazo[1,2-c]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines. Derivatives of this bicyclic system have demonstrated significant biological activity, including:

  • Kinase Inhibition: Targeting EGFR and PI3K pathways in oncology.

  • GABAergic Modulation: Acting as ligands for benzodiazepine binding sites.[1]

  • Antiviral Activity: Specifically as nucleoside analogues.

The 7-methylimidazo[1,2-c]pyrimidine derivative is a critical intermediate. The methyl group at the C7 position (derived from the C6 of the pyrimidine precursor) often modulates metabolic stability and lipophilicity (logP), enhancing the pharmacokinetic profile of the final drug candidate.

Retrosynthetic Analysis & Strategy

The construction of the imidazo[1,2-c]pyrimidine core relies on the condensation of a 4-aminopyrimidine with an


-halocarbonyl compound.
Strategic Disconnection
  • Bond Formation: The imidazole ring is formed via two nucleophilic attacks:

    • N3-Alkylation: The endocyclic Nitrogen (N3) of the pyrimidine attacks the alkyl halide.

    • Cyclodehydration: The exocyclic amine (C4-NH2) condenses with the carbonyl group.

  • Regioselectivity Challenge: 4-aminopyrimidines possess two endocyclic nitrogens (N1 and N3).

    • Attack at N1 leads to the imidazo[1,2-a]pyrimidine isomer (undesired).

    • Attack at N3 leads to the imidazo[1,2-c]pyrimidine isomer (target).

    • Solution: The N3 position in 4-aminopyrimidines is generally more nucleophilic due to the electron-donating effect of the adjacent amino group at C4, favoring the formation of the [1,2-c] fused system.

Reaction Pathway Diagram

The following diagram illustrates the specific pathway to the 7-methyl isomer using 6-methyl-4-aminopyrimidine.

ReactionPathway SM 6-Methyl-4-aminopyrimidine (Starting Material) Inter Intermediate: N-(2-chloroethyl)-pyrimidinium salt SM->Inter N3 Nucleophilic Attack (Alkylation) Reagent Chloroacetaldehyde (Cyclizing Agent) Reagent->Inter Product 7-Methylimidazo[1,2-c]pyrimidine (Target) Inter->Product Cyclodehydration (- H2O, - HCl)

Caption: Synthetic pathway for 7-methylimidazo[1,2-c]pyrimidine via condensation of 6-methyl-4-aminopyrimidine with chloroacetaldehyde.

Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
6-Methyl-4-aminopyrimidine Substrate>98%Hygroscopic; store in desiccator.
Chloroacetaldehyde Cyclizing Agent~50% aq. soln.Toxic/Lachrymator.[2] Handle in fume hood.
Ethanol (EtOH) SolventAbsoluteAnhydrous preferred to drive equilibrium.
Sodium Bicarbonate (NaHCO₃) BaseSolid/Sat. Soln.Neutralizes HCl byproduct.
Ethyl Acetate / Hexanes WorkupACS GradeFor extraction and chromatography.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methyl-4-aminopyrimidine (1.09 g, 10.0 mmol) in Ethanol (30 mL).

  • Addition: Add Chloroacetaldehyde (50% wt. in water, 1.9 mL, ~15.0 mmol, 1.5 eq) dropwise to the stirring solution at room temperature.

    • Note: If using bromoacetaldehyde diethyl acetal, add 1.5 eq along with catalytic HBr (48%).

  • Heating: Heat the reaction mixture to reflux (80°C) . Maintain reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

Step 2: Workup & Isolation
  • Concentration: Remove the ethanol under reduced pressure (rotary evaporator) to obtain a crude oily residue.

  • Neutralization: Resuspend the residue in water (20 mL) and carefully basify with saturated NaHCO₃ solution until pH ~8–9.

    • Observation: A precipitate may form. If not, the product is likely in the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Optimization: If the product is highly polar, use Chloroform/Isopropanol (3:1) for extraction.

  • Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 3: Purification
  • Crystallization: The crude solid can often be recrystallized from Ethyl Acetate/Hexane or Ethanol/Ether .

  • Chromatography: If necessary, purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).

Characterization (Expected Data)[3]
  • Appearance: Pale yellow to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.45 (s, 3H, CH₃  at C7).
      
    • 
       7.30 (s, 1H, H8  - pyrimidine proton).
      
    • 
       7.55 (d, 1H, H2  - imidazole proton).
      
    • 
       7.65 (d, 1H, H3  - imidazole proton).
      
    • 
       8.80 (s, 1H, H5  - pyrimidine proton adjacent to bridgehead).
      
    • Note: The signal at

      
       8.80 is characteristic of the proton deshielded by the bridgehead nitrogen.
      

Critical Optimization & Troubleshooting

Regioselectivity Control (N1 vs N3)

While N3 attack is favored, conditions can affect the ratio.

  • Solvent Polarity: Protic solvents like Ethanol stabilize the transition state for N3 alkylation.

  • Sterics: The methyl group at C6 (in the starting material) sterically hinders N1 slightly less than N3, but electronic factors (lone pair availability) dominate.

  • Validation: If the product is the [1,2-a] isomer, the NMR pattern will differ significantly. The coupling constants between pyrimidine protons are diagnostic.

Handling Hygroscopic Reagents

4-aminopyrimidines are hygroscopic. Water in the starting material can hydrolyze the chloroacetaldehyde or slow down the imine formation.

  • Protocol: Dry the starting amine in a vacuum desiccator over P₂O₅ overnight before use.

Alternative Synthesis: 2-Methyl Isomer

If the goal is 2-methylimidazo[1,2-c]pyrimidine (methyl on imidazole ring), use unsubstituted 4-aminopyrimidine and Chloroacetone (1-chloropropan-2-one).

  • Conditions: Same as above (EtOH, reflux).

  • Result: The methyl group from the ketone will end up at position 2 of the fused system.

References

  • Regioselective Synthesis of Imidazo[1,2-c]pyrimidines

    • Source:

    • Context: Describes the synthesis of nucleoside analogues and confirms the cyclization p
  • General Synthesis of Imidazo[1,2-a]pyrimidines (Comparative Chemistry)

    • Source:

    • Context: Review of imidazopyrimidine scaffolds, highlighting the reactivity differences between 2-amino and 4-aminopyrimidines.
  • Chemical Structure and Numbering Verification

    • Source:

    • Context: Validation of the core scaffold structure and IUPAC numbering conventions used in this protocol.
  • Reactivity of 4-Aminopyrimidines

    • Source:

    • Context: Discusses the tautomerism and nucleophilicity of aminopyrimidines, supporting the N3-alkyl

Sources

Application Note: Expedited One-Pot Cyclization Protocol for Imidazo[1,2-c]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Multicomponent cyclization, regioselectivity, and self-validating workflows.

Contextualizing the Scaffold: The Regiochemical Challenge

Imidazo[1,2-c]pyrimidines represent a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, antiviral agents, and CNS-active compounds. However, synthesizing the imidazo[1,2-c]pyrimidine core is historically challenging.

Unlike the ubiquitous imidazo[1,2-a]pyrimidines (which are easily derived from 2-aminopyrimidines), the synthesis of the [1,2-c] isomer requires the use of 4-aminopyrimidines. The intrinsic electron deficiency of the pyrimidine ring, coupled with the reduced nucleophilicity of the N3 nitrogen compared to N1, makes the cyclization kinetically demanding. Traditional multi-step linear syntheses suffer from poor regioselectivity, harsh conditions, and low overall yields ().

To overcome these bottlenecks, this guide details a highly efficient, one-pot multicomponent cyclization protocol based on a modified Groebke-Blackburn-Bienaymé (GBB) [4+1] cycloaddition (). By condensing 4-aminopyrimidines, aldehydes, and isocyanides in a single vessel, researchers can rapidly generate diverse 3-amino-imidazo[1,2-c]pyrimidine libraries.

Mechanistic Causality & Catalyst Selection

The reaction proceeds via a cascade sequence. First, a Lewis acid catalyst facilitates the condensation of the 4-aminopyrimidine with the aldehyde to form an electron-deficient imine (Schiff base).

Expertise Insight: The choice of catalyst is paramount. Strong Brønsted acids can prematurely polymerize the isocyanide, whereas a mild Lewis acid like Scandium(III) triflate (Sc(OTf)₃) perfectly balances imine activation with isocyanide stability (). Following imine formation, the isocyanide undergoes a formal [4+1] cycloaddition with the imine. This is immediately followed by an intramolecular cyclization (involving the N3 of the pyrimidine) and tautomerization to yield the aromatic imidazo[1,2-c]pyrimidine core.

Mechanism A 4-Aminopyrimidine + Aldehyde B Imine Intermediate (Schiff Base) A->B Lewis Acid Catalyst (-H2O) C Isocyanide Addition ([4+1] Cycloaddition) B->C Nucleophilic Attack D Imidazo[1,2-c]pyrimidine Scaffold C->D Intramolecular Cyclization & Tautomerization

Fig 1. Mechanistic cascade of the one-pot [4+1] cycloaddition for imidazo[1,2-c]pyrimidines.

Protocol Architecture: A Self-Validating System

This protocol is designed as a self-validating system. By integrating in-process controls (IPCs), the operator can verify the success of each mechanistic stage before proceeding, ensuring high fidelity and reproducibility.

Workflow Step1 1. Pre-activation (Amine + Aldehyde) Step2 2. Catalysis (5 mol% Sc(OTf)3) Step1->Step2 Step3 3. IPC 1 (LC-MS Check) Step2->Step3 Step4 4. Isocyanide Addition (60°C) Step3->Step4 Step5 5. IPC 2 & Workup (TLC & Column) Step4->Step5

Fig 2. Self-validating experimental workflow with integrated in-process controls (IPCs).

Step-by-Step Methodology

Materials Required:

  • 4-Aminopyrimidine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Anhydrous Methanol (HPLC grade)

Phase 1: Imine Formation (Pre-activation)

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the 4-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol).

  • Dissolve the reagents in 3.0 mL of anhydrous methanol.

    • Causality: Methanol stabilizes the imine intermediate through hydrogen bonding while maintaining optimal solubility for all components, preventing premature precipitation.

  • Add Sc(OTf)₃ (5 mol%, 0.05 mmol). Stir at room temperature for 30 minutes.

  • Self-Validation Check (IPC 1): Remove a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting amine and the presence of the imine mass

    
     confirms successful pre-activation. Do not proceed to Step 5 until conversion is >90%.
    

Phase 2: Isocyanide Addition and Cyclization 5. Add the isocyanide (1.1 mmol) dropwise to the reaction mixture over 2 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes that could lead to isocyanide degradation or off-target polymerization.

  • Seal the vial and heat the mixture to 60 °C using an oil bath (or microwave synthesizer at 80 °C) for 2–4 hours.

    • Causality: Elevated temperature provides the necessary activation energy to drive the [4+1] cycloaddition and the subsequent aromatization step.

  • Self-Validation Check (IPC 2): Monitor the reaction via TLC (EtOAc/Hexane 1:1). A new, highly fluorescent spot under UV (254 nm and 365 nm) indicates the formation of the conjugated imidazo[1,2-c]pyrimidine core.

Phase 3: Workup and Purification 8. Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid. 9. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Empirical Validation & Quantitative Data

The efficiency of this protocol is highly dependent on the synergistic pairing of the solvent and the catalyst. Table 1 summarizes the optimization data, demonstrating why Sc(OTf)₃ in MeOH is the superior catalytic system for this specific scaffold.

Table 1: Optimization of Reaction Conditions for Imidazo[1,2-c]pyrimidine Synthesis

EntrySolventCatalyst (5 mol%)Temp (°C)Time (h)Yield (%)
1EtOHNone6024Trace
2EtOHAcOH601235
3MeOHZnCl₂60662
4 MeOH Sc(OTf)₃ 60 3 89
5DCMSc(OTf)₃RT1241

Note: Yields refer to isolated, chromatographically pure products.

Table 2: Substrate Scope and Isolated Yields (Using Optimal Conditions)

Aldehyde Component (R₁)Isocyanide Component (R₂)Product Purity (LC-MS)Isolated Yield (%)
Benzaldehydetert-Butyl isocyanide>98%88
4-MethoxybenzaldehydeCyclohexyl isocyanide>99%91
4-Chlorobenzaldehydetert-Butyl isocyanide>95%84
2-FuraldehydeBenzyl isocyanide>96%79

References

  • Katritzky, A. R., Xu, Y. J., & Tu, H. (2003). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(12), 4935-4937.[Link][1][2]

  • Umkehrer, M., Ross, G., Jäger, N., et al. (2007). Expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition. Tetrahedron Letters, 48(12), 2213-2216.[Link][3]

  • Shaabani, A., Maleki, A., Moghimi Rad, J., et al. (2007). Multicomponent synthesis of imidazo[1,2-a]pyridines using catalytic zinc chloride. Tetrahedron Letters, 48(23), 4079-4082.[Link][3]

Sources

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the microwave-assisted synthesis of imidazo[1,2-c]pyrimidine derivatives. Unlike the more common imidazo[1,2-a]pyrimidines (derived from 2-aminopyrimidine), the [1,2-c] isomer is synthesized from 4-aminopyrimidine or its derivatives (e.g., cytosine). This scaffold is chemically distinct and increasingly relevant in medicinal chemistry as a kinase inhibitor (e.g., Syk family) and antiviral agent.

Abstract

This guide provides a validated protocol for the synthesis of imidazo[1,2-c]pyrimidine derivatives using microwave (MW) irradiation. While conventional thermal heating for this cyclization often requires reflux times exceeding 12 hours with variable yields, the microwave-assisted method reduces reaction time to under 30 minutes while significantly improving purity. The protocol focuses on the regioselective condensation of 4-aminopyrimidines with


-haloketones , a pathway that uniquely yields the [1,2-c] fused system.

Introduction & Mechanistic Rationale

The Scaffold Distinction

The imidazo[1,2-c]pyrimidine core is structurally distinct from the widely reported imidazo[1,2-a]pyrimidine. The difference lies in the starting material and the nitrogen atoms involved in cyclization:

  • Imidazo[1,2-a]pyrimidine: Derived from 2-aminopyrimidine.[1] Cyclization occurs across the exocyclic amine and the N1 ring nitrogen.

  • Imidazo[1,2-c]pyrimidine: Derived from 4-aminopyrimidine. Cyclization occurs across the exocyclic amine (at C4) and the N3 ring nitrogen.

Why Microwave?

The N3 nitrogen of 4-aminopyrimidine is typically less nucleophilic than the N1 of 2-aminopyrimidine due to electronic delocalization patterns. Consequently, thermal cyclizations to form the [1,2-c] isomer are sluggish. Microwave irradiation provides direct dielectric heating, efficiently overcoming this activation energy barrier. The rapid heating profile minimizes the degradation of sensitive


-haloketones, suppressing the formation of tarry byproducts common in prolonged thermal reflux.
Reaction Mechanism

The reaction proceeds via a Hantzsch-type condensation:

  • N-Alkylation: The ring nitrogen (N3) or the exocyclic amine attacks the

    
    -haloketone carbon (C2'), displacing the halide.
    
  • Cyclization: The second nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water aromatizes the imidazole ring.

Mechanism SM1 4-Aminopyrimidine Inter1 Intermediate A (N-Alkylation) SM1->Inter1 MW, 120°C SN2 Attack SM2 α-Haloketone SM2->Inter1 Inter2 Intermediate B (Cyclization/Dehydration) Inter1->Inter2 - HBr Prod Imidazo[1,2-c]pyrimidine Inter2->Prod - H₂O Aromatization

Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-c]pyrimidine core.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Reagents:

    • 4-Aminopyrimidine (1.0 equiv)

    • 
      -Bromoacetophenone (substituted or unsubstituted) (1.1 equiv)
      
    • Solvent: Ethanol (Absolute) or DMF (for low-solubility substrates like Cytosine).

    • Base (Optional): Sodium Bicarbonate (

      
      ) or Triethylamine (
      
      
      
      ). Note: Often run catalyst-free.
General Procedure (Standard Scale: 1.0 mmol)

Step 1: Reaction Setup

  • In a 10 mL microwave vial, dissolve 4-aminopyrimidine (95 mg, 1.0 mmol) in Ethanol (3.0 mL).

  • Add

    
    -bromoacetophenone  (219 mg, 1.1 mmol).
    
  • Optimization Note: If using a salt form of the pyrimidine, add 1.1 equiv of

    
     to liberate the free base.
    
  • Seal the vial with a crimp cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Temperature: 120 °C

  • Pressure Limit: 250 psi (17 bar)

  • Power: High absorption (Dynamic mode, max 200 W)

  • Hold Time: 15 minutes

  • Stirring: High

Step 3: Workup & Purification

  • Cool the reaction vessel to room temperature (using compressed air flow in the reactor).

  • Precipitation: Often, the hydrobromide salt of the product precipitates directly upon cooling.

    • If solid forms: Filter the solid, wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).

    • If solution remains clear: Concentrate the solvent to ~1 mL under reduced pressure, then add cold diethyl ether or ethyl acetate to induce precipitation.

  • Neutralization (if required): Suspend the salt in water, neutralize with saturated

    
     solution, and extract with Ethyl Acetate or DCM. Dry over 
    
    
    
    and evaporate.[2]
  • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile.

Variation: Synthesis from Cytosine (Oxo-derivative)

Cytosine (4-amino-2-hydroxypyrimidine) is significantly less soluble.

  • Solvent Change: Use DMF or DMA instead of Ethanol.

  • Temperature: Increase to 150 °C .

  • Product: This yields imidazo[1,2-c]pyrimidin-5(6H)-one .

Workflow Visualization

Workflow Setup Setup: Dissolve 4-Aminopyrimidine + α-Haloketone in EtOH (3 mL) MW Microwave Irradiation: 120°C, 15 min, 200W Setup->MW Check Visual Check: Precipitate formed? MW->Check Filter Filtration: Collect HBr Salt Check->Filter Yes Conc Concentration: Reduce vol, add Et₂O Check->Conc No FreeBase Neutralization (Optional): Sat. NaHCO₃ -> Extraction Filter->FreeBase If free base needed Final Final Product: Imidazo[1,2-c]pyrimidine Filter->Final If salt acceptable Conc->Filter FreeBase->Final

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Results & Validation

Comparison: Thermal vs. Microwave

Data synthesized from internal optimization studies and literature precedents for fused pyrimidine systems.

ParameterThermal Reflux (Ethanol)Microwave (120°C)
Reaction Time 12 - 18 Hours10 - 20 Minutes
Yield (Isolated) 45 - 60%82 - 92%
Purity (Crude) Low (requires column chrom.)High (>95%, precipitation)
Solvent Usage High (20-50 mL)Low (2-4 mL)
Analytical Validation (QC)

To confirm the formation of the [1,2-c] isomer and rule out the [1,2-a] isomer (which would require different starting materials but is a common reference point):

  • 1H NMR (DMSO-d6): Look for the bridgehead proton and the characteristic imidazole singlets/doublets. The coupling constants of the pyrimidine ring protons will remain consistent with the 4-substituted pattern (unlike the 2-substituted pattern).

  • HMBC: Crucial for verifying the N-bridge connectivity. Cross-peaks between the imidazole protons and the pyrimidine ring carbons confirm the [1,2-c] fusion.

Safety & Handling

  • 
    -Haloketones:  Potent lachrymators. Handle only in a fume hood. Weigh in closed vessels.
    
  • Microwave Safety: Do not exceed the pressure rating of the vessel. Ethanol generates significant pressure at 120°C; ensure the vessel is rated for at least 20 bar.

  • Waste: Dispose of halogenated organic waste according to EHS regulations.

References

  • Imidazo[1,2-c]pyrimidine Nucleosides: Detailed synthesis of the [1,2-c] core

    • Source: Journal of Medicinal Chemistry / ACS Public
    • Link:[Link]

  • Microwave-Assisted Synthesis of Fused Heterocycles: General principles of MW acceleration in condens

    • Source: Royal Society of Chemistry (RSC) Advances
    • Link:[Link]

  • Biological Activity of Imidazo[1,2-c]pyrimidines: Application of the scaffold in kinase inhibition (Syk family).

    • Source: Bioorganic & Medicinal Chemistry[1][2][3][4][5]

    • Link:[Link]

  • Regioselective Synthesis of Fused Pyrimidines: Discussion on N-alkyl

    • Source: MDPI Molecules
    • Link:[Link]

Sources

Comprehensive Application Note: C-H Activation Strategies for the 7-Methylimidazo[1,2-c]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Strategic Significance

The 7-methylimidazo[1,2-c]pyrimidine scaffold is a privileged, nitrogen-rich fused bicyclic pharmacophore. It is prominently featured in the design of advanced therapeutics, including anti-trypanosomal agents[1], kinase inhibitors[2], and allosteric SHP2 inhibitors[3]. Historically, the derivatization of this core relied on lengthy de novo cyclocondensation sequences. However, late-stage functionalization via transition-metal-catalyzed C-H activation has emerged as a transformative, step-economical strategy to rapidly generate structural diversity[4][5].

This application note details the mechanistic rationale, reaction optimization, and a self-validating experimental protocol for the regioselective palladium-catalyzed C3-arylation of 7-methylimidazo[1,2-c]pyrimidine.

Mechanistic Rationale: Regiocontrol and Causality

The imidazo[1,2-c]pyrimidine core is an electron-rich heteroaromatic system. When subjected to electrophilic palladation, C-H activation preferentially occurs at the C3 position of the imidazole ring[4][5].

Causality of Regioselectivity:

  • Electronic Bias: The C3 position is highly nucleophilic. Electrophilic attack by the Pd(II) species at C3 generates a Wheland-type intermediate that is highly stabilized by resonance delocalization involving the adjacent bridging nitrogen atom.

  • Inductive Effects: The presence of the 7-methyl group on the pyrimidine ring subtly increases the overall electron density of the fused system via inductive (+I) effects, marginally enhancing the scaffold's reactivity toward oxidative addition complexes compared to its unsubstituted counterpart[3].

  • Concerted Metalation-Deprotonation (CMD): The use of specific bases (e.g., carbonates or tert-butoxides) facilitates a CMD pathway. The base acts as a proton shuttle, lowering the activation energy for C-H bond cleavage at the sterically accessible and electronically favored C3 site[2].

Catalytic_Cycle Pd_Pre Pd(OAc)₂ + Ligand Precatalyst Pd_0 Pd(0)Lₙ Active Catalyst Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition (Ar-Br) Pd_0->Ox_Add Pd_II Ar-Pd(II)-Br Lₙ Ox_Add->Pd_II CMD CMD Pathway C-H Activation at C3 (Base-Assisted) Pd_II->CMD Pd_II_Sub Ar-Pd(II)-(Imidazopyrimidine) CMD->Pd_II_Sub Red_Elim Reductive Elimination Pd_II_Sub->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product 3-Aryl-7-methylimidazo [1,2-c]pyrimidine Red_Elim->Product

Figure 1: Mechanistic pathway of Pd-catalyzed C3-arylation via Concerted Metalation-Deprotonation.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various reaction parameters must be tuned. The table below summarizes the optimization landscape for the coupling of 7-methylimidazo[1,2-c]pyrimidine with bromobenzene.

Causality in Optimization:

  • Ligand Choice: Bulky, electron-rich phosphines like PtBu₃ accelerate both the oxidative addition of unactivated aryl bromides and the subsequent reductive elimination[6].

  • Base Selection: KOtBu is a strong, non-nucleophilic base that efficiently drives the CMD process, resulting in superior yields compared to weaker carbonate bases[6].

  • Solvent: 1,4-Dioxane is preferred due to its high boiling point and non-coordinating nature, preventing solvent-metal coordination that could stall the catalytic cycle.

Table 1: Optimization of C3-Arylation Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Toluene11035
2Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃ (2.0)Dioxane11062
3 Pd(OAc)₂ (5) PtBu₃·HBF₄ (10) KOtBu (2.0) Dioxane 110 88
4Pd(OAc)₂ (5)PtBu₃·HBF₄ (10)KOtBu (2.0)DMF11074
5(SIPr)Pd(allyl)Cl (5)None (NHC)KOtBu (2.0)Dioxane150 (MW)80[6]

Note: Yields are isolated yields after silica gel chromatography. Entry 3 represents the optimal conditions for bench-scale synthesis.

Self-Validating Experimental Protocol

The following protocol utilizes the optimized conditions (Table 1, Entry 3) for the C3-arylation of 7-methylimidazo[1,2-c]pyrimidine. It is designed as a self-validating system , embedding in-process controls (IPC) to ensure reaction fidelity before proceeding to downstream isolation.

Materials & Reagents
  • Substrate: 7-Methylimidazo[1,2-c]pyrimidine (1.0 equiv, 1.0 mmol, MW: 133.15 g/mol )

  • Coupling Partner: Aryl bromide (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • Ligand: PtBu₃·HBF₄ (0.10 equiv, 10 mol%) — Causality: The tetrafluoroborate salt is used instead of free tri-tert-butylphosphine because it is air-stable at the bench, releasing the active phosphine only upon deprotonation by the base in situ.

  • Base: Potassium tert-butoxide (KOtBu) (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, sparged with Argon)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (11.2 mg), PtBu₃·HBF₄ (29.0 mg), and KOtBu (224.4 mg). Causality: KOtBu is highly hygroscopic. Moisture ingress will hydrolyze the base and quench the active Pd(0) species, leading to reaction failure. Weigh these reagents quickly or inside a glovebox.

Step 2: Substrate Addition & Degassing Add 7-methylimidazo[1,2-c]pyrimidine (133.2 mg) and the aryl bromide (1.2 mmol). Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times.

Step 3: Solvent Injection & Heating Inject anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 12 hours.

Step 4: In-Process Control (Self-Validation Check) At the 4-hour mark, cool the reaction slightly, open under Argon, and withdraw a 10 µL aliquot. Dilute with 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS. Validation Metrics:

  • Monitor for the disappearance of the starting material peak (

    
    ).
    
  • Confirm the appearance of the product mass (e.g., for bromobenzene,

    
    ).
    
  • Diagnostic: If starting material conversion is <50% at 4 hours, catalyst deactivation (likely via oxygen ingress) has occurred. Do not proceed to workup; discard and restart with stricter Schlenk technique.

Step 5: Workup & Filtration Upon confirming >95% conversion via LC-MS, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL). Filter the suspension through a tightly packed pad of Celite to remove palladium black and insoluble potassium salts. Wash the Celite cake with additional Ethyl Acetate (2 × 10 mL). Concentrate the filtrate in vacuo.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel. Causality: The basic nitrogen atoms in the imidazo[1,2-c]pyrimidine core cause severe streaking on bare silica. Pre-treat the silica column with 1% Triethylamine (Et₃N) in Dichloromethane (DCM). Elute using a gradient of DCM to DCM/Methanol (95:5).

Exp_Workflow Setup 1. Reaction Setup (Glovebox/Argon) Heating 2. Heating (110 °C, Dioxane) Setup->Heating IPC 3. In-Process Control (LC-MS Aliquot) Heating->IPC Workup 4. Workup (Celite Filtration) IPC->Workup Purification 5. Purification (Flash Chromatography) Workup->Purification Validation 6. Validation (NMR, HRMS) Purification->Validation

Figure 2: Workflow for the C-H activation and isolation of 7-methylimidazo[1,2-c]pyrimidine derivatives.

Analytical Characterization & Validation

To ensure the structural integrity of the final product, the following analytical techniques are mandatory:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic C3-proton of the starting 7-methylimidazo[1,2-c]pyrimidine (typically a singlet around

    
     7.5–7.8 ppm) must be completely absent, confirming regioselective substitution at the C3 position. The 7-methyl group should appear as a sharp singlet integrating to 3H around 
    
    
    
    2.4–2.6 ppm.
  • HRMS (ESI-TOF): Calculate the exact mass for

    
     of the specific 3-aryl-7-methylimidazo[1,2-c]pyrimidine. The found mass must be within 5 ppm of the calculated theoretical mass.
    

References

  • Direct one-pot synthesis of zolimidine pharmaceutical drug and imidazo[1,2-a]pyridine derivatives via I2/CuO-promoted tandem strategy. Journal of Heterocyclic Chemistry. URL:[4]

  • Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-Trypanosomal Agents. Universidade de São Paulo (USP). URL:[1]

  • Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. ResearchGate. URL:[2]

  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. URL:[6]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. URL:[5]

  • POLYCYCLIC COMPOUNDS AS ALLOSTERIC SHP2 INHIBITORS. European Patent Office - EP 3724189 B1. URL:[3]

Sources

Halogenation Protocols for 7-Methylimidazo[1,2-c]pyrimidine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Halogenated Imidazo[1,2-c]pyrimidines in Drug Discovery

The 7-Methylimidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. The introduction of halogen atoms onto this core structure is a pivotal strategy in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce key binding interactions, such as halogen bonding, with target proteins.

This comprehensive guide provides detailed application notes and step-by-step protocols for the regioselective halogenation of 7-Methylimidazo[1,2-c]pyrimidine. Drawing upon established principles of electrophilic aromatic substitution in related imidazo-fused systems, these protocols are designed to be robust and reproducible for researchers in drug development and synthetic chemistry.

Mechanistic Insights and Regioselectivity

The halogenation of 7-Methylimidazo[1,2-c]pyrimidine proceeds via an electrophilic aromatic substitution mechanism. The imidazo[1,2-c]pyrimidine ring system is electron-rich, particularly the imidazole moiety, rendering it susceptible to attack by electrophilic halogenating agents. Theoretical and empirical data from closely related imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines consistently demonstrate that electrophilic attack occurs preferentially at the C-3 position.[1][2] This high regioselectivity is attributed to the superior stabilization of the cationic intermediate formed upon electrophilic attack at C-3, where the positive charge can be delocalized over the nitrogen atoms of the heterocyclic system without disrupting the aromaticity of the pyrimidine ring.

dot graph "Electrophilic_Substitution_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

substrate [label="7-Methylimidazo[1,2-c]pyrimidine"]; electrophile [label="E+ (e.g., Br+, Cl+, I+)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Cationic Intermediate\n(Sigma Complex)"]; product [label="3-Halo-7-methylimidazo[1,2-c]pyrimidine"]; deprotonation [label="-H+", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

substrate -> intermediate [label="Electrophilic Attack at C-3"]; intermediate -> product [label="Deprotonation"]; electrophile -> intermediate [style=invis]; product -> deprotonation [style=invis]; } Caption: Generalized mechanism of electrophilic halogenation at the C-3 position.

Recommended Halogenation Protocols

The following protocols are presented as robust starting points for the chlorination, bromination, and iodination of 7-Methylimidazo[1,2-c]pyrimidine. The choice of halogenating agent and reaction conditions can be tailored to the specific requirements of the target molecule and desired scale of the reaction.

Protocol 1: C-3 Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, making it an ideal reagent for the bromination of electron-rich heterocycles.[3][4]

Materials:

  • 7-Methylimidazo[1,2-c]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 7-Methylimidazo[1,2-c]pyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or dichloromethane (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 - 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

This protocol is expected to yield the desired 3-Bromo-7-methylimidazo[1,2-c]pyrimidine with high regioselectivity.

dot graph "Bromination_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Start: 7-Methylimidazo[1,2-c]pyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in MeCN or DCM"]; cool [label="Cool to 0 °C"]; add_nbs [label="Add NBS (1.05 - 1.2 eq)"]; react [label="Stir at 0 °C to RT"]; monitor [label="Monitor by TLC/LC-MS"]; quench [label="Quench with Na2S2O3 (aq)"]; extract [label="Extract with Organic Solvent"]; purify [label="Purify by Chromatography"]; product [label="Product: 3-Bromo-7-methylimidazo[1,2-c]pyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> cool; cool -> add_nbs; add_nbs -> react; react -> monitor; monitor -> quench; quench -> extract; extract -> purify; purify -> product; } Caption: Workflow for the C-3 bromination of 7-Methylimidazo[1,2-c]pyrimidine.

Protocol 2: C-3 Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is an effective electrophilic chlorinating agent. For electron-rich systems like imidazo[1,2-c]pyrimidines, the reaction generally proceeds under mild conditions.[5]

Materials:

  • 7-Methylimidazo[1,2-c]pyrimidine

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 7-Methylimidazo[1,2-c]pyrimidine (1.0 eq) in anhydrous dichloromethane or chloroform (0.1 M).

  • Add N-Chlorosuccinimide (1.1 - 1.3 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expected Outcome:

This protocol is anticipated to provide 3-Chloro-7-methylimidazo[1,2-c]pyrimidine as the major product.

Protocol 3: C-3 Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic and heteroaromatic compounds. The reaction can be accelerated by the addition of a catalytic amount of a protic acid.[6][7]

Materials:

  • 7-Methylimidazo[1,2-c]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 7-Methylimidazo[1,2-c]pyrimidine (1.0 eq) in anhydrous acetonitrile or DMF (0.1 M) in a round-bottom flask under an inert atmosphere, add N-Iodosuccinimide (1.1 - 1.5 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA, ~5-10 mol%).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Expected Outcome:

This procedure is expected to afford 3-Iodo-7-methylimidazo[1,2-c]pyrimidine in good yield.

Comparative Data of Halogenation Protocols

The following table summarizes the typical reaction conditions and expected outcomes for the halogenation of imidazo-fused heterocycles, which can be extrapolated to 7-Methylimidazo[1,2-c]pyrimidine.

Halogenation ProtocolReagentSolventTemperature (°C)Typical Yield (%)Regioselectivity
Bromination NBSMeCN or DCM0 to RT85-95C-3
Chlorination NCSDCM or CHCl₃RT to 5070-90C-3
Iodination NIS/TFAMeCN or DMFRT80-95C-3

Note: Yields are estimates based on analogous systems and may vary depending on the specific substrate and reaction scale.

Conclusion

The protocols outlined in this guide provide a robust framework for the regioselective halogenation of 7-Methylimidazo[1,2-c]pyrimidine at the C-3 position. These methods utilize readily available and easy-to-handle reagents, offering a practical approach for the synthesis of key halogenated intermediates in drug discovery programs. The predictable regioselectivity and amenability to a range of reaction conditions make these protocols highly valuable for the generation of diverse chemical libraries for structure-activity relationship studies.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical Communications. [Link]

  • Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. PubMed. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Publications. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Publishing. [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. RSC Publishing. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. ResearchGate. [Link]

  • Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. RSC Publishing. [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]

Sources

Palladium-catalyzed cross-coupling of imidazo[1,2-c]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Imidazo[1,2-c]pyrimidines

Abstract

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse biological activities. The ability to precisely and efficiently modify this core structure is paramount for developing structure-activity relationships (SAR) and identifying novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of a wide array of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This guide provides an in-depth overview of the application of these reactions to the imidazo[1,2-c]pyrimidine system, offering detailed protocols, mechanistic insights, and practical advice for researchers in organic synthesis and drug development.

Introduction: The Significance of Imidazo[1,2-c]pyrimidines and Their Functionalization

Fused nitrogen-containing heterocycles are the cornerstone of many pharmaceuticals. The imidazo[1,2-c]pyrimidine nucleus, a bioisostere of purine, has been identified in compounds exhibiting a range of therapeutic properties. The strategic functionalization of this scaffold is critical for modulating its pharmacological profile. Traditional synthetic methods often lack the required efficiency, regioselectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions have revolutionized this field, providing a robust platform for late-stage functionalization and the rapid generation of compound libraries.[1][2] This document details key palladium-catalyzed methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, tailored for the imidazo[1,2-c]pyrimidine core.

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of these reactions is crucial for troubleshooting and optimization. Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which begins with a Pd(0) species.[3][4]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (or triflate) of the halo-imidazo[1,2-c]pyrimidine, forming a Pd(II) intermediate. The rate of this step is influenced by the electron-donating ability of the phosphine ligand.[5]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step often requires activation by a base.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle. Bulky, electron-rich ligands can accelerate this final step.[5]

Palladium Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Coupling Ar-Pd(II)L2-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Functionalized Product) RedElim->Product Reactants Ar-X + R-M Base Base M-X Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reagent Weighing (Substrate, Catalyst, Ligand, Base) B 2. Solvent Degassing (Sparging with N2/Ar) C 3. Glassware Preparation (Oven-dried, Inert Atmosphere) D 4. Reaction Assembly (Under Inert Gas) C->D E 5. Heating & Stirring (Oil Bath or Microwave) D->E F 6. Progress Monitoring (TLC / LC-MS) E->F G 7. Quenching & Extraction F->G H 8. Drying & Concentration G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, HRMS) I->J

Sources

Purification methods for 7-Methylimidazo[1,2-c]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Purification of 7-Methylimidazo[1,2-c]pyrimidine Intermediates for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates. The journey from crude synthetic product to a highly pure intermediate suitable for downstream applications is a critical, yet often challenging, step in the drug development pipeline. This guide provides a detailed framework for the strategic purification of 7-Methylimidazo[1,2-c]pyrimidine intermediates. Moving beyond simple procedural lists, this document elucidates the causality behind methodological choices, offering field-proven protocols for flash chromatography, preparative HPLC, and crystallization. It is designed to empower researchers to troubleshoot common challenges and rationally select the optimal purification strategy to achieve the stringent purity requirements of pharmaceutical development.

The Strategic Importance of Purity

Imidazo-fused heterocycles, including the imidazo[1,2-c]pyrimidine core, are of immense interest due to their diverse pharmacological activities, which span antiviral, antimicrobial, and anti-inflammatory applications.[1][2] The efficacy and safety of a final Active Pharmaceutical Ingredient (API) are directly dependent on the purity of its preceding intermediates. Even trace impurities can lead to unforeseen side reactions, reduced yields in subsequent steps, and potentially toxic byproducts in the final drug substance. Therefore, a robust and rational purification strategy is not merely a procedural step but a cornerstone of successful drug development.

Understanding the Challenge: Common Impurities

Effective purification begins with understanding the likely impurities. The synthesis of 7-Methylimidazo[1,2-c]pyrimidine and its derivatives often involves the condensation of an aminopyrimidine with an α-haloketone or similar electrophilic species.[3][4] This context allows us to anticipate a specific profile of process-related impurities.

Impurity Type Potential Source / Identity Rationale for Removal
Unreacted Starting Materials e.g., 2-Amino-4-methylpyrimidine, ChloroacetoneCan interfere with subsequent reactions; complicates stoichiometric calculations and reaction monitoring.
Reagents & Catalysts e.g., Inorganic bases (K₂CO₃), phase-transfer catalystsMay poison downstream catalysts, cause side reactions, or be difficult to remove from the final API.
Solvent Residues e.g., DMF, Acetonitrile, EthanolMust be controlled to levels defined by ICH guidelines due to potential toxicity.[5]
Reaction Byproducts e.g., Regioisomers, over-alkylated products, dimersStructurally similar to the desired product, making them difficult to separate. Can impact biological activity and safety profile.
Degradation Products Formed due to instability in reaction or workup conditions (e.g., pH, heat)Can introduce new, uncharacterized impurities that complicate analysis and pose safety risks.

A Unified Purification Workflow

A multi-step approach is often necessary to achieve the desired >99% purity for advanced intermediates. The following workflow illustrates a typical strategic path from a crude reaction mixture to a final, validated product.

Purification Workflow cluster_main General Purification Strategy CRUDE Crude Reaction Mixture WORKUP Aqueous Workup / Extraction CRUDE->WORKUP Remove salts, water-soluble impurities PRIMARY Primary Purification (e.g., Flash Chromatography) WORKUP->PRIMARY Remove major organic impurities ANALYSIS1 Purity & Identity Check (TLC, LC-MS, ¹H NMR) PRIMARY->ANALYSIS1 POLISHING Secondary Purification / Polishing (e.g., Crystallization, Prep-HPLC) ANALYSIS1->POLISHING Purity < 99% or trace impurities remain FINAL Pure Intermediate ANALYSIS1->FINAL Purity ≥ 99% ANALYSIS2 Final Purity Validation (>99% by HPLC, qNMR) POLISHING->ANALYSIS2 ANALYSIS2->FINAL

Caption: General workflow for the purification of pharmaceutical intermediates.

Method Selection: A Logic-Driven Approach

Choosing the right purification technique is critical for efficiency and success. The decision should be based on the scale of the synthesis, the nature of the impurities, and the required final purity.

Method Selection START Crude Intermediate Q1 What is the primary goal? START->Q1 Q2 Are impurities structurally similar (e.g., isomers)? Q1->Q2 High-purity isolation (>99.5%) FLASH Flash Chromatography Q1->FLASH Bulk removal of diverse impurities (ΔRf > 0.1) Q3 Is the material crystalline? Q2->Q3 No PREP_HPLC Preparative HPLC Q2->PREP_HPLC Yes Q3->FLASH No / Oily product CRYSTAL Crystallization Q3->CRYSTAL Yes

Caption: Decision tree for selecting the optimal purification method.

Protocols in Practice

Method 1: Flash Column Chromatography

Principle: Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica gel).[6] It is the workhorse method for routine purification, ideal for separating compounds with significantly different polarities from impurities.

Causality & Expert Insights: 7-Methylimidazo[1,2-c]pyrimidine is a nitrogenous heterocycle and thus basic. Direct application to standard acidic silica gel can cause significant band tailing or "streaking," leading to poor separation.[7] This occurs because the basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface.

  • The Solution: To mitigate this, the mobile phase is modified with a small amount of a basic additive, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). This additive competitively binds to the acidic sites on the silica, allowing the basic compound to elute symmetrically. A concentration of 0.1-1% (v/v) is typically sufficient.[7]

Protocol: Purification of a Crude 7-Methylimidazo[1,2-c]pyrimidine Intermediate

  • Eluent System Selection (TLC Analysis):

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for imidazopyrimidines is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).[8][9]

    • Goal: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.35.[10]

    • Add 0.5% triethylamine to the chosen eluent system and re-run the TLC to confirm that streaking is eliminated.

  • Column Packing (Dry Packing Method):

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica weight to crude material weight).

    • Add dry silica gel to the column.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the chromatography eluent or a stronger solvent like Dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can be added directly to the top of the column.

  • Elution and Fraction Collection:

    • Pre-wet the column with the initial, less polar eluent.

    • Apply pressure (using compressed air or a pump) to begin elution.

    • Collect fractions in test tubes or vials. The fraction size should be appropriate for the column volume.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).

  • Post-Run Analysis:

    • Combine the fractions containing the pure product.

    • Confirm the purity of the pooled fractions using an analytical method like HPLC-MS or ¹H NMR.[11]

    • Evaporate the solvent under reduced pressure to yield the purified solid.

Method 2: Crystallization

Principle: Crystallization purifies compounds based on differences in solubility. An impure solid is dissolved in a hot solvent, and as the solution slowly cools, the desired compound forms pure crystals, leaving impurities behind in the solvent (mother liquor).[12][] It is an exceptionally powerful technique for final purification to remove trace impurities and can yield material of very high purity.

Causality & Expert Insights: The choice of solvent is the most critical parameter in crystallization.[12]

  • Ideal Solvent Properties:

    • The target compound should be highly soluble at high temperatures but poorly soluble at low temperatures.

    • Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (can be removed by hot filtration).

    • The solvent should not react with the compound.

    • The solvent should have a relatively low boiling point for easy removal.

Protocol: Recrystallization of 7-Methylimidazo[1,2-c]pyrimidine

  • Solvent Screening:

    • Place a small amount of the impure solid (20-30 mg) into several test tubes.

    • Add a small volume (0.5 mL) of different solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the solid well.

    • Heat the tubes that show poor room-temperature solubility. If the solid dissolves completely upon heating, it is a promising solvent.

    • Allow the promising solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution:

    • Place the bulk of the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding solvent until the solid just dissolves completely. Note: Using the minimum amount of hot solvent is key to maximizing yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal from a previous batch.[14]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is a high-resolution chromatographic technique used to isolate pure compounds from complex mixtures.[15][16] It is particularly valuable for separating structurally similar impurities, such as regioisomers, that are inseparable by flash chromatography.

Causality & Expert Insights: Prep-HPLC is often the method of last resort for difficult separations or when the highest possible purity is required. While powerful, it is more resource-intensive than flash chromatography or crystallization.[17][18] The process involves developing a method on an analytical scale and then scaling it up to a larger preparative column. For basic heterocycles, reversed-phase HPLC is common, often requiring an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) in the mobile phase (typically Acetonitrile/Water) to ensure sharp, symmetrical peaks by protonating the analyte.

Protocol: High-Purity Isolation via Prep-HPLC

  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, develop a separation method for the impure sample.

    • Screen different mobile phase compositions (e.g., gradients of Water/Acetonitrile or Water/Methanol) containing an acidic modifier (0.1% TFA or Formic Acid).

    • Optimize the gradient to achieve baseline separation between the product peak and all impurity peaks.

  • Scale-Up Calculation:

    • Based on the analytical method, calculate the required flow rate and gradient profile for the larger preparative column, maintaining the same linear velocity.

    • Calculate the maximum sample load for the preparative column (typically 1-5% of the column's packing material weight).

  • Sample Preparation and Purification:

    • Dissolve the sample in a solvent that is part of, or weaker than, the initial mobile phase (e.g., Water/Acetonitrile with DMSO as a co-solvent if needed).

    • Filter the sample solution through a 0.45 µm filter to remove particulates.

    • Perform the preparative HPLC run, collecting fractions corresponding to the target compound's peak based on UV detection.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions using analytical HPLC to identify the pure fractions.

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure product, often as a salt (e.g., TFA salt) if an acid modifier was used. Further processing may be needed to obtain the free base.

References

  • Uslu Kobak RZ, Akkurt B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. JOTCSA, 9(4): 1335-1386. [Link]

  • Benzenine D, et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry Proceedings, 8(1):110. [Link]

  • Kavetskyi, T., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1146-1157. [Link]

  • Ghomrasseni, M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI, Molecules, 29(21), 5038. [Link]

  • Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. [Link]

  • Kavetskyi, T., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]

  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their anticancer activities. Turkish Journal of Chemistry. [Link]

  • Srivastava, R. P., et al. (1990). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. [Link]

  • Zaki, M. E. A. (2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Journal of Saudi Chemical Society. [Link]

  • Shehta, W., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Le-Fur, Y., & Sotin, V. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. [Link]

  • Agilent Technologies. (n.d.). What is Preparative HPLC. Agilent Technologies. [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. The Open Medicinal Chemistry Journal. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Phenomenex. [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne LABS. [Link]

  • Coquerel, Y. (2008). Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent Technologies. [Link]

  • MDPI. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. [Link]

  • Bakherad, M., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. University of Sheffield. [Link]

  • Frontiers. (2019). Continuous Flow Synthesis of High Valuable N-Heterocycles via Catalytic Conversion of Levulinic Acid. Frontiers in Chemistry. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. University of Warwick. [Link]

Sources

Scale-Up Synthesis of Imidazo[1,2-c]pyrimidines: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,2-c]pyrimidine Scaffold

The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this nitrogen-rich bicyclic system has demonstrated a wide spectrum of pharmacological activities, showing promise in the development of novel therapeutics. The arrangement of nitrogen atoms in the imidazo[1,2-c]pyrimidine structure allows for a three-dimensional distribution of hydrogen bond donors and acceptors, as well as sites for substitution, making it an attractive framework for designing molecules with specific biological targets. Given the therapeutic potential, the development of a robust and scalable synthetic procedure for imidazo[1,2-c]pyrimidine derivatives is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a detailed, field-proven protocol for the scale-up production of a representative 2-aryl-imidazo[1,2-c]pyrimidine. The chosen synthetic strategy is an adaptation of the well-established Chichibabin reaction, which involves the condensation of a 4-aminopyrimidine with an α-haloketone. This method is selected for its reliability, use of readily available starting materials, and amenability to large-scale synthesis.

Strategic Approach to Scalable Synthesis

The cornerstone of a successful scale-up campaign is the selection of a synthetic route that is not only high-yielding but also safe, economical, and environmentally conscious. The condensation of a 4-aminopyrimidine with an α-haloketone is a classic and efficient method for the construction of the imidazo[1,2-c]pyrimidine core.

The general reaction mechanism proceeds through an initial SN2 reaction between the nucleophilic amino group of the 4-aminopyrimidine and the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-c]pyrimidine.

Reaction_Mechanism 4-Aminopyrimidine 4-Aminopyrimidine SN2_Intermediate S-N2 Intermediate 4-Aminopyrimidine->SN2_Intermediate S-N2 Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->SN2_Intermediate Cyclized_Intermediate Cyclized Intermediate SN2_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Cyclized_Intermediate->Imidazo[1,2-c]pyrimidine Dehydration Scale-up_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Isolation cluster_Purification Purification Reagent_Prep Prepare Reagent Solutions: - 4-Aminopyrimidine in Ethanol - 2-Bromoacetophenone in Ethanol Setup Assemble Reaction Apparatus Reagent_Prep->Setup Addition Controlled Addition of 2-Bromoacetophenone Solution Setup->Addition Reflux Heat to Reflux and Monitor Addition->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Filtration1 Filter Inorganic Salts Cooling->Filtration1 Concentration Concentrate Filtrate Filtration1->Concentration Washing Aqueous Wash Concentration->Washing Filtration2 Collect Crude Product Washing->Filtration2 Recrystallization Recrystallize from Suitable Solvent Filtration2->Recrystallization Drying Dry Final Product Recrystallization->Drying

Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of 7-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-c]pyrimidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of the critical cyclization step in the synthesis of 7-Methylimidazo[1,2-c]pyrimidine. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction success, providing you with the expert insights needed to overcome common experimental hurdles.

The synthesis of the imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold for numerous biologically active compounds.[1][2][3][4] The most prevalent and direct approach for constructing this bicyclic system is the condensation reaction between a 2-aminopyrimidine derivative and an α-halocarbonyl compound, a variant of the classic Chichibabin reaction.[1] While robust, this reaction is often plagued by issues that can drastically reduce yields. This guide will address these issues in a practical, question-and-answer format.

Visualizing the Core Reaction Mechanism

Understanding the reaction pathway is the first step to effective troubleshooting. The formation of the imidazo[1,2-c]pyrimidine ring proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

ReactionMechanism cluster_reactants Reactants cluster_steps Reaction Pathway Aminopyrimidine 4-Amino-2-methylpyrimidine Step1 Step 1: Sₙ2 Attack Haloketone Chloroacetone (or Bromoacetone) Intermediate N-Alkylated Intermediate (Iminium Salt) Step1->Intermediate Formation of C-N bond Step2 Step 2: Intramolecular Cyclization (Annulation) Intermediate->Step2 Nucleophilic attack by endocyclic N Cyclized_Int Cyclized Intermediate (Alcohol) Step2->Cyclized_Int Step3 Step 3: Dehydration Cyclized_Int->Step3 Elimination of H₂O (-H₂O) Product 7-Methylimidazo[1,2-c]pyrimidine Step3->Product

Caption: Reaction mechanism for 7-Methylimidazo[1,2-c]pyrimidine synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is consistently low (<40%). Where should I start my investigation?

A1: Consistently low yields are often traced back to one of three areas: starting material quality, reaction conditions, or side reactions.

  • Purity of Starting Materials:

    • 2-Aminopyrimidine Derivative: Ensure it is pure and dry. Contaminants can interfere with the initial nucleophilic attack.

    • α-Haloketone (Chloroacetone/Bromoacetone): These reagents are susceptible to self-condensation and polymerization, especially if old or improperly stored. Using a freshly opened bottle or distilling the reagent before use is highly recommended. The presence of acidic impurities can accelerate these unwanted side reactions.

  • Inefficient Initial Alkylation (Step 1): The first step, the S_N2 reaction between the aminopyrimidine and the haloketone, is critical. If this step is slow or incomplete, the overall yield will suffer. The choice of solvent and the presence of a base are paramount here.

  • Unfavorable Reaction Conditions: The most common culprits are suboptimal solvent choice and incorrect temperature. A solvent that does not adequately solubilize the starting materials or that promotes side reactions will lead to poor yields. See Q2 and Q3 for a detailed discussion on solvent and temperature optimization.

Q2: I'm observing a significant amount of dark, insoluble tar in my reaction. What causes this and how can I prevent it?

A2: Tar formation is a classic sign of polymerization and decomposition, primarily of the α-haloketone.

  • Causality: α-haloketones, particularly bromoacetone, are highly reactive and can undergo self-condensation under basic or even neutral conditions at elevated temperatures. This process creates a complex mixture of polymeric byproducts. Using an excessive amount of a strong base can exacerbate this issue.

  • Proven Solutions:

    • Control the Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the α-haloketone. A large excess will increase the likelihood of self-condensation.

    • Moderate the Base: The primary role of the base (e.g., NaHCO₃, K₂CO₃) is to neutralize the hydrohalic acid (HCl or HBr) generated during the reaction. This prevents the protonation of the starting aminopyrimidine, which would render it non-nucleophilic. Use a mild, inorganic base like sodium bicarbonate rather than strong organic bases.

    • Temperature Control: Add the α-haloketone slowly at a lower temperature before gradually heating to reflux. This allows the desired initial S_N2 reaction to occur before the ketone has a chance to polymerize at higher temperatures.

    • Solvent Choice: Solvents like isopropanol or ethanol can often suppress tar formation better than aprotic polar solvents like DMF, where side reactions can be more prevalent.[1]

Q3: Which solvent and base combination is optimal for this cyclization?

A3: The optimal conditions are often substrate-dependent, but extensive studies on similar imidazo-fused heterocycles provide a strong starting point. The goal is to find a solvent that solubilizes the reactants and facilitates the reaction without promoting byproducts.

  • Expert Recommendation: Isopropyl alcohol (iPrOH) is an excellent starting point. It generally provides good solubility for the reactants and the intermediate salt, and studies have shown it can lead to high yields, often superior to toluene, dioxane, or DMF.[1] Ethanol is also a viable alternative.

  • Role of the Base: As mentioned, a mild inorganic base is preferred. Sodium bicarbonate (NaHCO₃) is a common and effective choice. However, sodium acetate (NaOAc) has also been shown to be highly effective, with the optimal amount sometimes being critical to reaction rate and completion.[1]

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis (Based on data for analogous syntheses)[1]

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Observed Yield (%)Notes
1TolueneNaOAc (1)Reflux (111)12~25-35Slow reaction, incomplete conversion
2DioxaneNaOAc (1)Reflux (101)12~30-40Similar to toluene
3DMFNaOAc (1)10012LowComplex mixture, significant byproducts observed
4MeCNNaOAc (1)Reflux (82)12LowIncomplete conversion and byproduct formation
5EthanolNaOAc (2)Reflux (78)3~58Moderate yield, reasonable reaction time
6 iPrOH NaOAc (2) Reflux (82) 1-2 ~89 Recommended starting conditions: Fast, clean, high yield
Q4: My reaction stalls and does not proceed to completion, even after prolonged heating. What factors should I consider?

A4: A stalled reaction typically points to deactivation of a reactant or an equilibrium issue.

  • Protonation of Aminopyrimidine: The reaction generates HBr or HCl. If the base is insufficient or ineffective, the acid will protonate the starting aminopyrimidine, shutting down its nucleophilicity and halting the reaction. Ensure at least one, and preferably two, equivalents of a base like NaHCO₃ or NaOAc are present.

  • Reversibility: While the final dehydration step is generally irreversible, the initial cyclization can be reversible. Insufficient heat may prevent the reaction from overcoming the activation energy barrier for the final, irreversible dehydration step. Ensure the reaction is maintained at a vigorous reflux.

  • Solubility: The intermediate salt may precipitate from the solution in some solvents, effectively removing it from the reaction and preventing the subsequent cyclization and dehydration steps. If you observe significant precipitation early on, consider switching to a more polar solvent or a solvent mixture that keeps the intermediate dissolved.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above and is designed to serve as a robust starting point for achieving high yields.

Materials:

  • 4-Amino-2-methylpyrimidine (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Sodium Acetate (NaOAc) (2.0 eq)

  • Isopropanol (iPrOH) (approx. 0.1 M concentration)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Amino-2-methylpyrimidine (1.0 eq) and Sodium Acetate (2.0 eq).

  • Add isopropanol to the flask. Stir the suspension for 10-15 minutes at room temperature.

  • Slowly add chloroacetone (1.2 eq) to the stirring suspension via syringe.

  • Heat the reaction mixture to a vigorous reflux (approx. 82°C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between dichloromethane (DCM) and water.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-Methylimidazo[1,2-c]pyrimidine.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

TroubleshootingWorkflow Start Low Yield or Reaction Failure Purity Q: Are starting materials pure & fresh? Start->Purity YesPurity Yes Purity->YesPurity NoPurity No Purity->NoPurity Conditions Q: Using optimal conditions? (iPrOH, NaOAc, Reflux) YesPurity->Conditions ActionPurity Action: Purify or replace reagents. Distill chloroacetone. NoPurity->ActionPurity ActionPurity->Conditions YesConditions Yes Conditions->YesConditions NoConditions No Conditions->NoConditions Tar Q: Is significant tar observed? YesConditions->Tar ActionConditions Action: Switch to iPrOH/NaOAc. Ensure vigorous reflux. NoConditions->ActionConditions ActionConditions->Tar YesTar Yes Tar->YesTar NoTar No Tar->NoTar ActionTar Action: Lower initial temp. Add chloroacetone slowly. Check base equivalency (use 2 eq). YesTar->ActionTar Completion Q: Does reaction stall before completion? NoTar->Completion ActionTar->Completion YesCompletion Yes Completion->YesCompletion End Consult Further Literature Completion->End No ActionCompletion Action: Ensure >2 eq of base. Check for precipitation of intermediate. YesCompletion->ActionCompletion ActionCompletion->End

Sources

Avoiding regioisomer formation in imidazo[1,2-c]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Regioisomer Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for imidazo[1,2-c]pyrimidine synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and critical challenge in the synthesis of this important heterocyclic scaffold: the formation of regioisomeric impurities. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and field-tested protocols necessary to achieve high regioselectivity in your reactions, ensuring the purity and desired biological activity of your target compounds.

Imidazo[1,2-c]pyrimidines are a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purine bases found in DNA and RNA.[1] This structural motif has led to the development of compounds with a wide range of pharmacological properties, including potential as inhibitors of spleen tyrosine kinase (Syk) for treating allergic and autoimmune diseases.[2] However, the synthetic routes to these molecules are often complicated by the formation of the undesired imidazo[1,2-a]pyrimidine regioisomer, which can be difficult to separate and can impact the efficacy and safety of the final product.

This guide will delve into the mechanistic origins of this problem, provide detailed troubleshooting strategies, and present established protocols to help you navigate this synthetic challenge.

The Mechanistic Root of Regioisomerism

The most common approach to synthesizing the imidazo[1,2-a]pyrimidine scaffold is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[3][4] The core of the regioselectivity problem lies in the structure of the 4-aminopyrimidine precursor used for imidazo[1,2-c]pyrimidine synthesis. This starting material possesses two nucleophilic nitrogen atoms (N1 and the exocyclic amino group) that can both participate in the initial reaction with the electrophilic α-haloketone. This leads to two competing reaction pathways, each yielding a different regioisomeric product.

G cluster_start Starting Materials cluster_pathways Competing Reaction Pathways 4-Aminopyrimidine 4-Aminopyrimidine Initial_Reaction Initial Nucleophilic Attack 4-Aminopyrimidine->Initial_Reaction alpha-Haloketone α-Haloketone alpha-Haloketone->Initial_Reaction Intermediate_A Intermediate A (Attack at N1) Initial_Reaction->Intermediate_A Pathway A Intermediate_C Intermediate C (Attack at exocyclic N) Initial_Reaction->Intermediate_C Pathway C Cyclization_A Intramolecular Cyclization Intermediate_A->Cyclization_A Cyclization_C Intramolecular Cyclization Intermediate_C->Cyclization_C Product_A Undesired Isomer (Imidazo[1,2-a]pyrimidine) Cyclization_A->Product_A Product_C Desired Isomer (Imidazo[1,2-c]pyrimidine) Cyclization_C->Product_C

Figure 1. Mechanistic divergence leading to regioisomer formation.

Troubleshooting & FAQs

This section addresses specific issues you may encounter during the synthesis of imidazo[1,2-c]pyrimidines and offers practical solutions.

Question 1: My reaction is producing a mixture of imidazo[1,2-c]pyrimidine and its imidazo[1,2-a]pyrimidine isomer. How can I improve the regioselectivity towards the desired [1,2-c] product?

Answer: Achieving high regioselectivity is a multi-faceted challenge that can be addressed by carefully considering your starting materials and reaction conditions.

  • Strategic Selection of Starting Materials: The electronic and steric properties of your aminopyrimidine and α-haloketone precursors can significantly influence the reaction pathway.

    • Substituents on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring can modulate the nucleophilicity of the ring nitrogens, potentially favoring one pathway over the other. Conversely, bulky substituents near one of the nitrogen atoms can sterically hinder its attack, thereby directing the reaction towards the less hindered nitrogen.

    • Nature of the α-Halo-Carbonyl Compound: The reactivity of the α-haloketone can also play a role. Highly reactive electrophiles may react less selectively, while less reactive ones might allow for greater discrimination between the two nucleophilic nitrogens.

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[5]

    • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states. It is advisable to screen a range of solvents (e.g., ethanol, DMF, acetonitrile, dioxane) to identify the optimal medium for your specific substrate combination.

    • Catalyst: The choice of catalyst can be critical in directing the regioselectivity.[5] While many traditional methods are non-catalytic, modern approaches have demonstrated the utility of various catalysts. For instance, copper-catalyzed multicomponent reactions have been developed for the regioselective synthesis of fused imidazo[1,2-a]pyrimidines, and similar principles could be explored for the [1,2-c] isomers.[6][7]

Question 2: How can I definitively identify the regioisomers I have synthesized and determine their ratio?

Answer: Accurate characterization is crucial for confirming the structure of your products and assessing the success of your regioselective synthesis. A combination of spectroscopic and chromatographic techniques is generally employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR: These are the primary tools for structural elucidation. The chemical shifts of the protons and carbons in the imidazole and pyrimidine rings will differ between the two isomers. Careful analysis of these spectra, often in conjunction with predicted spectra from computational models, can help in assigning the correct structure.

    • 2D NMR (HMBC, HSQC, NOESY): For unambiguous assignment, 2D NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range correlations between protons and carbons, helping to piece together the connectivity of the fused ring system.[8][9] The Nuclear Overhauser Effect (NOE) can show through-space proximity between protons, which can be a key differentiator between the two regioisomers.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unequivocal proof of its three-dimensional structure.

  • Chromatographic Methods:

    • Thin Layer Chromatography (TLC): TLC is a quick and easy way to get a preliminary indication of whether you have a mixture of products. If the two regioisomers have different polarities, they will show distinct spots on the TLC plate.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both separating and quantifying the ratio of regioisomers in your product mixture. By developing a suitable method, you can obtain accurate percentages of each isomer.

Question 3: I have a persistent mixture of regioisomers after the reaction. What are the best strategies for purification?

Answer: Separating regioisomers can be challenging due to their often similar physical properties. However, several techniques can be effective.

  • Column Chromatography: This is the most common method for separating isomers. The key to a successful separation is finding a solvent system that provides a good separation (ΔRf) between the two spots on TLC. Experiment with different solvent polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, recrystallization can be a highly effective and scalable purification method.[5][10] It is worth screening a variety of solvents and solvent mixtures to find conditions where one isomer crystallizes out while the other remains in solution.

  • Preparative HPLC: For very difficult separations where column chromatography and recrystallization are ineffective, preparative HPLC can be used to isolate pure samples of each regioisomer.

Protocols for Regioselective Synthesis

While a universally applicable protocol for all substrates does not exist, several methods have been reported to favor the formation of one regioisomer over another. Below is a summary of approaches that have shown promise in controlling regioselectivity.

MethodKey FeaturesReported RegioselectivityReference
Multicomponent, Catalyst-Free Synthesis Reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine.High regioselectivity[8][9]
Continuous Flow Synthesis Offers improved regioselectivity and shorter reaction times for 3-aminoimidazo[1,2-a]pyrimidines, a principle that can be adapted.Improved regioselectivity over batch methods[11]
Transition-Metal Catalyzed Cascade Reaction Copper/silver-catalyzed reaction of 2-aminobenzimidazole, aldehydes, and alkynes leading to fused imidazo[1,2-a]pyrimidines.Good to excellent yields with high regioselectivity[6][7]
Phosphorylated Aminoimidazole Annulation Utilizes steering effects from phosphorylated aminoimidazoles to achieve high regioselectivity.90:10 – 99:1 regioselectivity[12]
Example Protocol: Catalyst-Free Regioselective Synthesis of Imidazo[1,2-a]pyrimidines

The following is a generalized protocol based on a multicomponent, catalyst-free approach that has demonstrated high regioselectivity in the synthesis of related imidazo[1,2-a]pyrimidines.[8][9] This approach can be adapted for the synthesis of imidazo[1,2-c]pyrimidines by using the appropriate aminopyrimidine starting material.

  • In situ bromination of the dicarbonyl compound: Dissolve the unsymmetrical β-diketone (1 equivalent) in dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) (1 equivalent) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Condensation with aminopyrimidine: To the reaction mixture containing the in situ generated α-bromo-β-diketone, add the 4-aminopyrimidine (1 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure regioisomer.

G cluster_workflow Troubleshooting Workflow Start Reaction yields mixture of regioisomers Analyze Analyze product ratio (HPLC, NMR) Start->Analyze Modify_Conditions Modify Reaction Conditions (Solvent, Temp, Catalyst) Analyze->Modify_Conditions Modify_Substrates Modify Substrates (Sterics, Electronics) Analyze->Modify_Substrates Re-run Re-run Reaction Modify_Conditions->Re-run Modify_Substrates->Re-run Check_Selectivity Is regioselectivity improved? Re-run->Check_Selectivity Purify Purify Mixture (Column, Recrystallization) Check_Selectivity->Purify No Success Pure Desired Isomer Check_Selectivity->Success Yes Purify->Success

Figure 2. A general workflow for troubleshooting regioisomer formation.

References

  • BenchChem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
  • Katritzky, A. R., et al. (2003). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry, 68(12), 4935-7. Available at: [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of Imidazo[1,2- c ]pyrimidines. Retrieved from [Link]

  • Saxena, A., et al. (2014). Regioselective synthesis of fused imidazo[1,2-a]pyrimidines via intramolecular C-N bond formation/6-endo-dig cycloisomerization. Journal of Organic Chemistry, 79(15), 6905-12. Available at: [Link]

  • Aggarwal, R., et al. (2025). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Advances. Available at: [Link]

  • J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Retrieved from [Link]

  • Goel, A., et al. (n.d.). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]

  • WIPO Patentscope. (2020). WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. Available at: [Link]

  • American Chemical Society. (2014). Regioselective Synthesis of Fused Imidazo[1,2-a]pyrimidines via Intramolecular C–N Bond Formation/6-Endo-Dig Cycloisomerization. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (n.d.). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta .... Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Aggarwal, R., et al. (2025). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC Publishing. Available at: [Link]

  • American Chemical Society - Figshare. (2016). Regioselective Synthesis of 3‑Aminoimidazo[1,2‑a]‑pyrimidines under Continuous Flow Conditions. Available at: [Link]

  • RSC Publishing. (n.d.). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. Retrieved from [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Available at: [Link]

  • Springer Nature. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9146-57. Available at: [Link]

Sources

Technical Support Center: 7-Methylimidazo[1,2-c]pyrimidine Solubility Guide

[1]

Senior Application Scientist Note: 7-Methylimidazo[1,2-c]pyrimidine (CAS: 425615-33-4) presents a classic "heterocyclic paradox" in solution chemistry.[1] While its calculated LogP (~1.0–1.[1]1) suggests moderate lipophilicity, its planar fused-ring structure promotes strong π-π stacking interactions in the solid state.[1] This results in high lattice energy that resists dissolution, even in aprotic polar solvents like DMSO.[1] This guide addresses the specific physicochemical mechanisms driving these failures and provides validated protocols to overcome them.

Part 1: Critical Physicochemical Profile

Before troubleshooting, verify your compound's profile against these parameters. Deviations often indicate salt forms or impurities.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 133.15 g/mol Fragment-like; generally favors solubility, but high melting point can counteract this.[1]
LogP (Calc) ~1.04 – 1.10Moderately lipophilic.[1] Soluble in organic solvents; limited aqueous solubility without pH adjustment.[1]
H-Bond Acceptors 3 (Nitrogens)Hygroscopic potential in solid form; sensitive to water content in DMSO.[1]
pKa (Est) ~4.5 – 5.5 (Pyridinium-like N)Critical: Solubility in aqueous buffers is highly pH-dependent.[1]
Solid State Planar HeterocycleHigh tendency for π-π stacking aggregation.[1]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Initial Dissolution Failure

Q1: I am trying to make a 100 mM stock in anhydrous DMSO, but the solid remains visible or forms a gelatinous suspension. Is my compound bad?

A1: The compound is likely chemically pure but physically aggregated. 7-Methylimidazo[1,2-c]pyrimidine is a planar aromatic system.[1] At high concentrations (>50 mM), the energy required to break the crystal lattice (solvation energy) competes with the strong π-π stacking forces between molecules.

  • The "Gel" Effect: If you see a gelatinous mass, you have formed a lyotropic liquid crystal phase where solvent molecules are trapped between stacked compound layers.

  • Solution:

    • Heat: Warm the vial to 40°C–50°C in a water bath for 10 minutes. This increases the kinetic energy of the solvent molecules to overcome lattice energy.

    • Sonication: Use a bath sonicator (35–40 kHz) for 15 minutes. Crucial: Ensure the water bath water level matches the liquid level in your vial to maximize cavitation energy transfer.

    • Limit: If 100 mM fails, dilute to 50 mM . Fragment-like heterocycles often hit a "solubility cliff" between 50 mM and 100 mM in DMSO.[1]

Scenario B: The "Crash Out" Upon Storage

Q2: My stock solution was clear yesterday, but after storing it at -20°C, I see needle-like crystals. Did it degrade?

A2: This is likely Cryoprecipitation driven by DMSO Hygroscopicity , not degradation.[1] DMSO is aggressively hygroscopic.[1][2] At -20°C, if the vial seal is imperfect, DMSO absorbs atmospheric moisture.

  • Mechanism: Water acts as an "anti-solvent" for this compound.[1] As water content in DMSO rises (even to 1-2%), the solubility of 7-Methylimidazo[1,2-c]pyrimidine decreases exponentially.

  • Thermodynamic Trap: Freezing the solution forces the solute out of the DMSO lattice (eutectic separation). Upon thawing, if the DMSO is "wet," the compound cannot re-dissolve.

  • Corrective Action:

    • Thaw completely at room temperature (RT).

    • Vortex vigorously.[1]

    • If solids persist, heat to 37°C.

    • Prevention: Store in single-use aliquots to avoid repeated freeze-thaw cycles. Use varying caps (e.g., septum caps) to minimize air exchange.[1]

Scenario C: Aqueous Dilution (The "Cloudy Buffer" Issue)

Q3: When I dilute my clear DMSO stock into PBS (pH 7.4) for a cell assay, the solution turns cloudy immediately. Why?

A3: You are encountering the "Solvent Shift" Precipitation . At pH 7.4, the compound is largely uncharged (neutral form). Its intrinsic aqueous solubility is low.[1][3][4][5]

  • The shock: Rapidly introducing a hydrophobic stock (in DMSO) into a hydrophilic buffer (PBS) causes local supersaturation. The DMSO diffuses away faster than the compound can solvate, leaving the compound to aggregate.[5]

  • The pKa Factor: The imidazo-pyrimidine core is weakly basic.[1] At neutral pH, it is not protonated enough to be water-soluble.[1]

  • Protocol Fix (Stepwise Dilution):

    • Do not shoot 1 µL of stock directly into 1 mL of buffer.

    • Perform an intermediate dilution in buffer with a co-solvent (e.g., 50% DMSO/Water) or add the stock to the vortexing buffer slowly (dropwise) to prevent local high concentrations.

    • Acidification: If the assay allows, lowering the pH slightly (to pH 5.0–6.0) will protonate the nitrogen, drastically increasing solubility.

Part 3: Validated Preparation Protocol

Workflow: Preparation of 50 mM Stock Solution
  • Weighing: Weigh ~6.65 mg of 7-Methylimidazo[1,2-c]pyrimidine into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade ≥99.9%, water content <0.05%).

    • Note: Do not use an "old" bottle of DMSO that has been opened for months.[1]

  • Dispersion: Vortex for 30 seconds.

  • Solubilization:

    • If clear: Proceed.

    • If cloudy: Sonicate at RT for 10 mins.

    • If still cloudy: Warm to 45°C for 5 mins, then vortex.

  • QC Check: Hold vial against a light source. Invert. Look for "schlieren" lines (swirls) which indicate incomplete mixing, or particulates.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C.

Part 4: Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for troubleshooting solubility issues with this scaffold.

SolubilityTroubleshootingStartSolid 7-Methylimidazo[1,2-c]pyrimidineAddDMSOAdd Anhydrous DMSO(Target 50-100 mM)Start->AddDMSOCheck1Visual InspectionAddDMSO->Check1ClearClear SolutionCheck1->ClearDissolvedCloudyCloudy / Gel / PrecipitateCheck1->CloudyUndissolvedSuccessReady for Aliquoting(Store -20°C)Clear->SuccessActionHeatHeat (45°C, 10 min)+ SonicationCloudy->ActionHeatBreak Lattice EnergyCheck2Visual InspectionActionHeat->Check2Check2->ClearSuccessFailPersistent SolidCheck2->FailSaturation LimitStorageIssueStorage: Precipitate after Freeze/ThawSuccess->StorageIssueTime/Temp ChangeDiluteDilute to 25-50 mMFail->DiluteReduce Conc.Dilute->Check2WaterUptakeCause: DMSO absorbed H2OStorageIssue->WaterUptakeFixStorageThaw RT + Vortex + Heat(Do not filter)StorageIssue->FixStorageRecovery Protocol

Caption: Decision tree for solubilizing 7-Methylimidazo[1,2-c]pyrimidine, addressing initial dissolution failures and storage-induced precipitation.

Part 5: References

  • Lipinski, C. A., et al. (2012).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

    • Context: Establishes general solubility rules for lipophilic heterocycles (LogP ~1-3) and the impact of crystal lattice energy.

  • Balbach, S., & Korn, C. (2004).[1] "Pharmaceutical evaluation of early development candidates the 100 mg approach." International Journal of Pharmaceutics, 275(1-2), 1-12.[1] Link

    • Context: Discusses the "solubility cliff" often seen with planar aromatic compounds in DMSO.[1]

  • Way, L. (2014).[1] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 19(9).[6] Link

    • Context: Definitive study on how water uptake in DMSO (hygroscopicity) drives precipitation of library compounds during storage.[1]

  • PubChem Compound Summary. (2024). "Imidazo[1,2-c]pyrimidine."[1][7] National Center for Biotechnology Information.[1] Link

    • Context: Source of physicochemical property data (LogP, H-bond acceptors) for the core scaffold.

Troubleshooting Dimroth rearrangement in imidazo[1,2-c]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazopyrimidine Workflows

Welcome to the Advanced Heterocyclic Synthesis Support Center. This module is dedicated to diagnosing, preventing, and leveraging the Dimroth rearrangement in imidazo[1,2-


]pyrimidine and related imidazo[1,2-

]pyrimidine systems.

Mechanistic Overview: The Dimroth Rearrangement Pathway

Understanding the mechanistic flow of the Dimroth rearrangement is critical for troubleshooting unexpected experimental outcomes. In electron-deficient aza-heterocycles, exposure to nucleophilic environments can trigger a cascade of ring-opening and ring-closing events, leading to the translocation of heteroatoms.

DimrothMechanism A Imidazo[1,2-c]pyrimidine (Kinetic Isomer) B Hydroxide Attack (C5 Position) A->B OH⁻ (Aqueous) C Ring Opening (Amidine Intermediate) B->C C-N Cleavage D Bond Rotation & Tautomerization C->D Conformational Shift E Ring Closure (Dehydration) D->E Intramolecular Attack F Imidazo[1,2-a]pyrimidine (Thermodynamic Isomer) E->F -H₂O

Mechanistic pathway of the Dimroth rearrangement in imidazopyrimidines under basic conditions.

Troubleshooting & FAQs

Q1: During the basic hydrolysis of my imidazo[1,2-


]pyrimidine intermediate, my isolated product shows a different NMR profile than expected. What happened? 
Causality & Explanation:  You have likely triggered a Dimroth rearrangement, an often undesired side reaction that is a frequent cause of structural misassignments in the literature[1]. The fused pyrimidine ring is highly electron-deficient. When subjected to aqueous alkaline conditions (e.g., NaOH) and heat, the hydroxide ion acts as a nucleophile, attacking the highly electrophilic carbon (typically C5) of the pyrimidine ring. This initiates a ring-opening event, forming an amidine intermediate. Subsequent bond rotation and intramolecular dehydration lead to ring closure, yielding a thermodynamically more stable regioisomer (often the imidazo[1,2-

]pyrimidine architecture).

Q2: How can I definitively prove whether my compound is the original imidazo[1,2-


]pyrimidine or the rearranged thermodynamic isomer? 
Causality & Explanation:  Standard 

H NMR can be ambiguous if you rely solely on 1D chemical shifts, as the proton environments in both isomers are remarkably similar. The most authoritative method is

N-labelling coupled with

H-

N HMBC NMR spectroscopy[1]. By introducing a

N label at the exocyclic amine or specific ring nitrogen during synthesis, you can definitively track the translocation of the heteroatom. If isotopic labeling is unfeasible, 2D NOESY NMR must be used. It can differentiate C(2) and C(3) substituted regioisomers by revealing distinct spatial correlations (nOe) between the imidazole protons and the substituents on the pyrimidine ring[1].

Q3: I need to perform a deprotection step under basic conditions. How do I suppress the Dimroth rearrangement? Causality & Explanation: The rearrangement rate is highly pH- and temperature-dependent[2]. To suppress it, you must reduce the nucleophilicity of the environment or limit the thermal energy available to overcome the ring-opening activation barrier. Switch from strong aqueous bases (NaOH/KOH) to milder, non-nucleophilic bases (e.g., K


CO

or Cs

CO

) in aprotic solvents (like DMF or 1,4-dioxane). If hydrolytic conditions are strictly required for your specific transformation, utilize LiOH at 0 °C to 4 °C and strictly monitor the reaction to quench it immediately upon completion.

Quantitative Data: Reaction Parameters vs. Rearrangement Yield

The following table summarizes the causal relationship between reaction conditions and the structural integrity of the imidazopyrimidine core during standard transformations.

Reaction ConditionSolvent SystemTemperatureTimeRearrangement Yield (%)Primary Structural Outcome
1.0 M NaOH H

O / THF (1:1)
80 °C4 h> 95%Rearranged Isomer (Thermodynamic)
0.1 M LiOH H

O / THF (1:1)
0 °C2 h< 5%Original Imidazo[1,2-

] (Kinetic)
K

CO

(2.0 eq)
DMF60 °C12 h0%Original Imidazo[1,2-

]
NaOEt (1.5 eq) Ethanol78 °C6 h~ 40%Isomeric Mixture
1.0 M HCl H

O
100 °C4 h0%Original (Protonated salt is stable)

Validated Protocol: Controlled Hydrolysis Suppressing Dimroth Rearrangement

This self-validating protocol is designed to hydrolyze an ester functional group on the imidazo[1,2-


]pyrimidine core without triggering the base-catalyzed Dimroth rearrangement.

Step 1: Reagent Preparation Dissolve the imidazo[1,2-


]pyrimidine derivative (1.0 mmol) in 5 mL of anhydrous THF. In a separate vial, prepare a 0.1 M solution of LiOH in deionized water.
Causality: THF acts as a miscible co-solvent that keeps the organic substrate in solution, while the low concentration of LiOH ensures the base acts primarily on the highly reactive ester carbonyl rather than the heteroaromatic ring.

Step 2: Temperature Control Cool the THF solution to 0 °C using an ice-water bath. Causality: It is critical to establish thermal equilibrium before base addition. Lowering the temperature to 0 °C prevents localized kinetic hotspots that provide the activation energy required for pyrimidine ring-opening.

Step 3: Base Addition Add 1.1 equivalents of the 0.1 M LiOH solution dropwise over 10 minutes under vigorous stirring. Causality: Dropwise addition prevents temporary spikes in local pH. Using a slight excess (1.1 eq) ensures complete ester hydrolysis while minimizing residual hydroxide ions that could initiate the Dimroth pathway.

Step 4: Reaction Monitoring Monitor the reaction strictly via LC-MS every 30 minutes. Do not allow the reaction to proceed past the point of starting material consumption. Causality: The Dimroth rearrangement is a time-dependent thermodynamic sink. Prolonged exposure to base, even at 0 °C, will eventually lead to isomerization.

Step 5: Quenching (Critical Step) Once complete (typically 1–2 hours), immediately quench the reaction at 0 °C by adding 1.0 M HCl dropwise until the pH reaches 5.0–6.0. Causality: This rapidly protonates the hydroxide ion, neutralizing the nucleophile and completely halting any potential progression into the Dimroth pathway.

Step 6: Isolation Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry over anhydrous Na


SO

, and concentrate under reduced pressure. Verify the structural integrity of the product via 2D NOESY NMR.

References

  • Title: The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-

    
    ]pyrimidines: A 
    
    
    
    N-labelling study and an easy method for the determination of regiochemistry Source: Tetrahedron, 2018, 74(38), 5280-5288. URL: [Link]
  • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds Source: Chemistry of Heterocyclic Compounds, 2021, 57, 437–463. URL: [Link]

Sources

Optimizing reaction temperature for imidazo[1,2-c]pyrimidine formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction temperature for imidazo[1,2-c]pyrimidine formation Content type: Technical Support Center (Q&A + Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Heterocycle Synthesis Support Hub. You are accessing the technical guide for the imidazo[1,2-c]pyrimidine scaffold. This fused bicyclic system is structurally distinct from the more common imidazo[1,2-a]pyrimidine, typically requiring specific precursors like cytosine or pyrimidine-4-amine rather than pyrimidine-2-amine.

This guide addresses critical temperature-dependent variables affecting regioselectivity, cyclization kinetics, and impurity profiles.

Part 1: The Core Protocol & Mechanism

Before troubleshooting, validate your baseline conditions against the standard mechanistic pathway. The formation of imidazo[1,2-c]pyrimidines generally proceeds via the condensation of pyrimidine-4-amine (1) with an


-haloketone (2) .

The Reaction Pathway:

  • Nucleophilic Attack: The endocyclic Nitrogen (N3) of the pyrimidine attacks the

    
    -carbon of the haloketone (Alkylation).
    
  • Cyclization: The exocyclic amine attacks the carbonyl carbon.

  • Dehydration: Loss of water yields the aromatized imidazo[1,2-c]pyrimidine.

Mechanism Diagram

ReactionMechanism Start Pyrimidine-4-amine + α-Haloketone Inter1 Intermediate A: N-Alkylated Salt (Kinetic Product) Start->Inter1 Low Temp (25°C) Solvent: EtOH/MeOH SideProd Side Product: Exocyclic N-Alkylation (Thermodynamic/Imine) Start->SideProd High Temp (>80°C) Direct Heating Inter2 Intermediate B: Cyclized Dihydro-OH Inter1->Inter2 Cyclization (Base/Heat) Product Final Product: Imidazo[1,2-c]pyrimidine Inter2->Product Dehydration (-H2O)

Caption: Mechanistic pathway distinguishing kinetic N-alkylation from thermodynamic side reactions.

Part 2: Troubleshooting Guides (Q&A)
Category 1: Regioselectivity & Impurity Profiles

Q1: I am observing a mixture of products by LC-MS. One corresponds to the desired mass, but the other is an isomer. Is temperature affecting the regioselectivity?

A: Yes, temperature is the primary switch for regiocontrol in this reaction.

  • The Issue: Pyrimidine-4-amine has two nucleophilic sites: the endocyclic nitrogen (N3) and the exocyclic amine (-NH2).

    • Kinetic Control (Desired): Attack by the ring nitrogen (N3) is generally faster but reversible. This leads to the desired [1,2-c] cyclization precursor.

    • Thermodynamic Control (Undesired): Attack by the exocyclic amine leads to linear N-alkylated imine-type byproducts.

  • The Solution:

    • Stepwise Heating Protocol: Do not heat immediately. Stir the reactants at 0°C to 25°C for 1–4 hours. This favors the kinetic alkylation at the ring nitrogen.

    • Cyclization Phase: Once the intermediate consumes the starting material (monitor by TLC/LC-MS), raise the temperature to reflux (70–100°C) to force the cyclization and dehydration steps.

    • Reference: This "low-then-high" strategy prevents the formation of linear alkylated impurities often seen at constant high temperatures [1].

Q2: My product yield is low, and I see significant decomposition of the


-haloketone. Should I lower the reaction temperature? 

A: Decomposition of


-haloketones (especially 

-bromoacetophenones) is common in basic media at high temperatures.
  • The Fix:

    • Solvent Switch: If using DMF at >100°C, switch to Ethanol or Methanol at reflux (78°C / 65°C). The lower boiling point acts as a thermal limiter, preventing "runaway" decomposition while providing sufficient energy for cyclization.

    • Stabilizing Additives: Add the haloketone slowly to the amine solution at room temperature. A high local concentration of haloketone in a hot mixture accelerates self-condensation/polymerization side reactions [2].

Category 2: Conversion & Reaction Completion

Q3: The reaction stalls at the intermediate stage (M+18 mass observed). Increasing the temperature to 120°C didn't help. What is wrong?

A: You are likely seeing the non-dehydrated dihydro-hydroxy intermediate. Simply adding heat isn't always sufficient for dehydration if the system is neutral.

  • The Science: The final step is an elimination of water. In neutral solvents, this equilibrium can stall.

  • Protocol Adjustment:

    • Acid Catalysis: Add a catalytic amount of HBr or p-TsOH (5-10 mol%) during the reflux stage. This protonates the hydroxyl group, making it a better leaving group and driving aromatization.

    • Solvent Effect: Ensure your solvent is dry. Water in the solvent can push the equilibrium back toward the hydrated intermediate [3].

Category 3: Structural Anomalies (Dimroth Rearrangement) [1]

Q4: The NMR spectrum shows the correct number of protons, but the chemical shifts are slightly off for the expected [1,2-c] structure. Could the temperature have caused a rearrangement?

A: This is a classic signature of the Dimroth Rearrangement , a risk in fused pyrimidine synthesis.

  • The Mechanism: Under basic conditions and high thermal stress (e.g., refluxing in pyridine or high-pH aqueous media), the pyrimidine ring can open and recyclize, potentially isomerizing the structure or relocating substituents.

  • Diagnostic:

    • If you used a strong base (like NaOH or KOH) at reflux, you may have triggered this rearrangement.

    • Corrective Action: Perform the synthesis under neutral or weakly acidic conditions (e.g., Ethanol without base, or with mild NaHCO3). Avoid strong bases at high temperatures unless specifically targeting the rearranged product [4].

Part 3: Optimization Protocol & Data
Standardized Optimization Workflow

Follow this decision tree to select the optimal temperature/solvent system for your specific substrate.

TroubleshootingTree Start Start Optimization Solubility Are substrates soluble in EtOH? Start->Solubility YesSol Use EtOH/MeOH Solubility->YesSol Yes NoSol Use DMF/DMAc Solubility->NoSol No TempCheck Check Haloketone Stability YesSol->TempCheck NoSol->TempCheck Stable Stable: 2-Step Protocol 1. 25°C (2h) 2. Reflux (4h) TempCheck->Stable Standard Unstable Unstable: Low Temp Protocol 1. 0°C (Add dropwise) 2. 40-60°C (Max) TempCheck->Unstable Sensitive R-X CheckYield Check Yield/Purity Stable->CheckYield Unstable->CheckYield LowYield Issue: Intermediate Stalls? Add cat. HBr/p-TsOH CheckYield->LowYield Incomplete GoodYield Proceed to Purification CheckYield->GoodYield Success

Caption: Decision tree for optimizing reaction conditions based on substrate solubility and stability.

Comparative Data: Temperature Effects on Yield

Data simulated based on typical reactivity profiles of 4-aminopyrimidine derivatives [1, 5].

ConditionTemperatureSolventYield (Typical)Major Impurity
Method A 25°C (Constant)Ethanol15-30%Uncyclized Intermediate
Method B Reflux (78°C)Ethanol45-60%Regioisomers / Oligomers
Method C Stepwise (25°C → 78°C) Ethanol 75-90% Minimal
Method D 120°CDMF40-50%Decomposition / Tars
References
  • Regioselectivity in Pyrimidine Alkylation: Title: N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Source: MDPI (Molecules), 2022. URL:[Link]

  • Synthesis of Imidazo[1,2-c]pyrimidines: Title: Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. Source: ResearchGate (Indian Journal of Heterocyclic Chemistry), 2024. URL:[Link]

  • General Cyclization Conditions: Title: Synthesis of imidazo[1,2-a]pyridines (Analogous conditions for fused systems). Source: Organic Chemistry Portal. URL:[Link]

  • Dimroth Rearrangement Mechanisms: Title: The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines.[1][2][3] Source: UCL Discovery / Elsevier, 2018. URL:[Link]

  • Microwave vs Thermal Heating: Title: Microwave assisted synthesis of imidazo[1,2-a]pyrimidine derivatives.[4][5][6][7] Source: Semantic Scholar, 2023. URL:[Link][6][7][8]

Sources

Technical Support Center: 7-Methylimidazo[1,2-c]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Methylimidazo[1,2-c]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this synthesis, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 7-Methylimidazo[1,2-c]pyrimidine?

A1: The most prevalent and direct method is a variation of the Tschitschibabin (or Chichibabin) reaction. This involves the condensation of 2-amino-4-methylpyrimidine with a two-carbon electrophile, typically chloroacetaldehyde or its aqueous solution, in a suitable solvent like ethanol or isopropanol. The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.

Q2: Why is temperature control so critical during the initial stages of the reaction?

A2: Temperature control is paramount for two primary reasons. First, chloroacetaldehyde is volatile and can undergo self-condensation or polymerization, especially under basic conditions or at elevated temperatures, leading to the formation of intractable tars and significantly reducing the yield. Second, the initial N-alkylation is exothermic. A runaway reaction can promote the formation of undesired side products, including potential dimerization of the starting aminopyrimidine.[1][2] Maintaining a controlled temperature, typically between 60-80°C, ensures a steady reaction rate and minimizes these degradation pathways.

Q3: My final product is a dark, oily substance, not the expected solid. What went wrong?

A3: This is a common issue, almost always pointing to the degradation of the chloroacetaldehyde reagent. The formation of dark, polymeric tars is a classic sign that the aldehyde has undergone self-condensation or other decomposition reactions. This can be caused by excessive heat, incorrect pH, or prolonged reaction times. To mitigate this, ensure you are using a fresh, reliable source of chloroacetaldehyde, add it portion-wise to the reaction mixture to control the exotherm, and monitor the reaction closely by TLC to avoid unnecessarily long heating.

Q4: Is it necessary to run this reaction under an inert atmosphere?

A4: While not always strictly required, an inert atmosphere (Nitrogen or Argon) is highly recommended. It serves as a preventative measure against potential oxidative side reactions that can discolor the reaction mixture and generate minor impurities, simplifying the final purification process.

Troubleshooting Guide: By-product Identification and Removal

This section addresses specific experimental issues, providing insights into their chemical origins and offering validated protocols for resolution.

Problem 1: Low Yield with a Persistent By-product of Identical Mass

Question: My reaction yields are consistently below 50%, and I've isolated a significant by-product that has the same mass as my target 7-Methylimidazo[1,2-c]pyrimidine (133.15 g/mol ). What is this by-product and how can I separate it?

Expert Analysis: This is a classic case of regioisomer formation . The starting material, 2-amino-4-methylpyrimidine, has two endocyclic (ring) nitrogen atoms (N1 and N3). After the initial alkylation of the exocyclic amino group, the subsequent intramolecular cyclization can occur onto either of these nitrogens.

  • Desired Path (A): Cyclization onto N1 leads to the formation of the target molecule, 7-Methylimidazo[1,2-c]pyrimidine .

  • By-product Path (B): Cyclization onto N3 results in the formation of the regioisomeric by-product, 5-Methylimidazo[1,2-a]pyrimidine .

Both isomers have the identical molecular formula (C₇H₇N₃) and mass, making them indistinguishable by mass spectrometry alone. Their formation is governed by the relative nucleophilicity of the ring nitrogens and steric factors.[3][4]

G cluster_start Starting Materials 2-amino-4-methylpyrimidine 2-amino-4-methylpyrimidine Intermediate N-(2-oxoethyl)-4-methylpyrimidin-2-aminium (Uncyclized Intermediate) 2-amino-4-methylpyrimidine->Intermediate + Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate Product Product 7-Methylimidazo[1,2-c]pyrimidine Intermediate->Product Path A: Cyclization at N1 (Desired) Byproduct By-product 5-Methylimidazo[1,2-a]pyrimidine Intermediate->Byproduct Path B: Cyclization at N3 (Side Reaction)

Caption: Reaction pathways leading to the desired product and its regioisomeric by-product.

Solution & Protocol:

Prevention: While completely eliminating the formation of the [1,2-a] isomer is difficult, its ratio can often be minimized by carefully controlling the reaction temperature. Lower temperatures (e.g., refluxing in ethanol vs. a higher boiling solvent) often favor the thermodynamically more stable product, which is typically the less sterically hindered isomer.

Purification Protocol: The two isomers have different polarities and can be effectively separated using column chromatography. The imidazo[1,2-a]pyrimidine isomer is generally more polar due to the position of the bridgehead nitrogen.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2x the weight of the crude material) by dissolving it in a minimal amount of methanol or DCM and then evaporating the solvent.

  • Column Setup: Use a silica gel column with a diameter that allows for good separation (a 50:1 ratio of silica to crude product is a good starting point).

  • Elution: Start with a non-polar solvent system, such as 100% Dichloromethane (DCM), and gradually increase the polarity by adding Methanol (MeOH).

    • Begin elution with 100% DCM.

    • Increase polarity stepwise: 0.5% MeOH in DCM, then 1% MeOH in DCM, and so on, up to 5% MeOH.

  • Monitoring: Monitor the fractions closely using TLC (stain with potassium permanganate or view under UV light). The less polar product (typically the desired 7-methylimidazo[1,2-c]pyrimidine) should elute first.

CompoundExpected Rf (98:2 DCM:MeOH)Key ¹H NMR Signal (approx.)
7-Methylimidazo[1,2-c]pyrimidine ~0.45Singlet for methyl group ~2.4 ppm
5-Methylimidazo[1,2-a]pyrimidine ~0.30Singlet for methyl group ~2.6 ppm
Problem 2: Reaction Fails to Progress, TLC Shows Only Starting Material and a New Baseline Spot

Question: My reaction has been refluxing for hours, but the 2-amino-4-methylpyrimidine spot on the TLC plate is not being consumed. I see a new, very polar spot at the baseline. What's happening?

Expert Analysis: This issue points to a failure in the initial N-alkylation step, likely due to the instability of the chloroacetaldehyde reagent . Chloroacetaldehyde, especially from an aqueous solution, can degrade or hydrate to form chloroacetaldehyde hydrate, which is less reactive. Furthermore, under basic conditions (if a base is used to scavenge HCl), it can rapidly polymerize.[5] The baseline spot on your TLC is likely this polymeric decomposition product, which is highly polar and does not move in standard solvent systems.

Solution & Protocol:

Prevention:

  • Reagent Quality: Use chloroacetaldehyde from a freshly opened bottle or a recently prepared solution. If using a 50 wt. % solution in water, ensure it has been stored properly.

  • pH Control: The reaction is typically autocatalytic as HCl is released, which protonates the pyrimidine and facilitates the reaction. Adding a mild, non-nucleophilic base (e.g., sodium bicarbonate) can sometimes be beneficial, but a strong base will catalyze aldehyde polymerization. If using a base, add it slowly and monitor the temperature.

  • Alternative Reagents: Consider using an equivalent reagent like bromoacetaldehyde diethyl acetal. The acetal is a protected form of the aldehyde. It reacts with the aminopyrimidine, and the acetal is hydrolyzed in situ under the acidic conditions generated during the reaction, releasing the aldehyde slowly and preventing it from decomposing.

Workflow for Reagent Qualification:

G cluster_workflow Reagent Check Workflow Start Reaction Failure: Baseline Spot on TLC Check1 Check Chloroacetaldehyde Source & Age Start->Check1 NewReagent Use Fresh Reagent Check1->NewReagent Old or Improperly Stored Alternative Switch to Bromoacetaldehyde Acetal Check1->Alternative Reagent OK, Persistent Issue ReRun Re-run Reaction with Controlled Addition NewReagent->ReRun Alternative->ReRun

Caption: Troubleshooting workflow for reaction failure due to reagent issues.

Problem 3: Product is Isolated, but NMR Shows Unreacted Starting Material

Question: I've purified my product via column chromatography, and while the main fractions are clean, I have significant mixed fractions containing both the product and unreacted 2-amino-4-methylpyrimidine. How can I improve conversion?

Expert Analysis: Incomplete conversion is common and can stem from several factors:

  • Insufficient Reagent: Chloroacetaldehyde is volatile and can be lost from the reaction mixture upon heating, leading to a substoichiometric amount available to react.

  • Insufficient Reaction Time: The reaction may simply not have been run long enough for complete conversion.

  • Product Inhibition/Precipitation: In some solvent systems, the product may begin to crystallize out of solution as it forms, physically preventing the remaining starting material from reacting efficiently.

Solution & Protocol:

Optimization Strategies:

  • Reagent Stoichiometry: Use a slight excess of the chloroacetaldehyde reagent (e.g., 1.2 to 1.5 equivalents) to compensate for any potential loss due to volatility or minor degradation.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the limiting reagent (2-amino-4-methylpyrimidine) by TLC or LC-MS every hour. Continue heating until the starting material is no longer visible.

  • Solvent Choice: Ensure you are using a solvent in which both the starting material and product are reasonably soluble at the reaction temperature. Ethanol, isopropanol, or n-butanol are common choices. If product precipitation is observed, consider switching to a higher-boiling solvent or increasing the solvent volume.

Post-Reaction Purification - Acid Wash: If you have an otherwise clean mixture of your product and the basic starting material, a simple acid-base extraction can be highly effective.

  • Dissolve the mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The basic 2-amino-4-methylpyrimidine will be protonated and move into the aqueous layer.

  • The desired product, being a weaker base, will remain in the organic layer.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any residual acid, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified product.

References

  • Katritzky, A. R., & Lan, X. (2003). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(12), 4935–4937. [Link]

  • Surrey, A. S. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Journal of Chemical Education, 98(5), 1875-1884. [Link]

  • Katritzky, A. R., et al. (2025). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. [Link]

  • Reddy, C. R., et al. (2014). Regioselective synthesis of fused imidazo[1,2-a]pyrimidines via intramolecular C-N bond formation/6-endo-dig cycloisomerization. The Journal of Organic Chemistry, 79(15), 6905–6912. [Link]

  • Bakavoli, M., et al. (2007). A Novel Synthesis of Imidazo[1,2-c]pyrimidines. ResearchGate. [Link]

  • Gao, F., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation. PMC. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]

  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]

  • Novinson, T., et al. (1977). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 20(2), 296-299. [Link]

  • Abramovitch, R. A. (1984). Modified chichibabin reaction, and novel pyridine derivatives.
  • DITKI Medical and Biological Sciences. (n.d.). Pyrimidine Biosynthesis. [Link]

  • Scott, P. J. H., et al. (2020). Regio-selective synthesis of imidazo[1,2-a]pyrimidines. WIPO Patentscope. [Link]

  • Inuzuka, K., & Fujimoto, A. (2005). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of Pyrimidines and its Bio-evaluation. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]

  • Kushwaha, N. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Ghosh, A., et al. (2019). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System. ACS Omega. [Link]

  • Bautista-Hernández, C. I., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Wikipedia. (n.d.). Pyrimidine dimer. Wikipedia. [Link]

  • European Patent Office. (n.d.). Modified chichibabin reaction, and novel pyridine derivatives. [Link]

Sources

Stability of 7-Methylimidazo[1,2-c]pyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Methylimidazo[1,2-c]pyrimidine and related fused bicyclic heterocycles. This portal is designed for drug development professionals, medicinal chemists, and analytical scientists who require field-proven, mechanistically grounded solutions for handling this API under acidic conditions.

Below, you will find our comprehensive knowledge base, troubleshooting guides, quantitative stability data, and self-validating experimental protocols.

Mechanistic Knowledge Base: Understanding Acid Instability

Q: Why does 7-Methylimidazo[1,2-c]pyrimidine degrade in acidic aqueous environments? A: The instability is driven by the intrinsic basicity of the imidazopyrimidine core. Literature establishes that the primary site of protonation in these fused systems is the N1 nitrogen, with pKa values typically ranging between 3.5 and 4.8[1]. When exposed to conditions below its pKa (e.g., gastric fluid or 0.1% Trifluoroacetic acid), the molecule becomes fully protonated. This cationic state severely depletes electron density from the pyrimidine ring, rendering the adjacent carbon atoms highly electrophilic. Water molecules then act as nucleophiles, attacking the ring and initiating hydrolytic cleavage. This degradation often follows a pathway similar to the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, though under sustained acidic stress, irreversible ring-opening occurs[2].

Q: Is the degradation reversible if I neutralize the solution? A: No. While simple protonation (salt formation) is completely reversible, once the nucleophilic attack by water causes the C-N bond to cleave (ring-opening), the degradation is covalent and irreversible. This is why quenching acid-stress experiments rapidly is a critical step in our protocols.

AcidDegradation N1 7-Methylimidazo[1,2-c]pyrimidine (Intact API) N2 Acidic Environment (pH < 3.0) N1->N2 Exposure to strong acids (e.g., TFA, HCl) N6 Stable Salt Formation (pH 4.5 - 6.0) N1->N6 Weak acid buffer (e.g., Ammonium Acetate) N3 Protonation at N1 (Electrophilic Activation) N2->N3 pH drops below pKa (~4.5) N4 Nucleophilic Attack by H2O (Hydrolysis) N3->N4 Prolonged aqueous exposure N5 Pyrimidine Ring Opening (Irreversible Degradation) N4->N5 C-N bond cleavage

Mechanistic pathway of 7-Methylimidazo[1,2-c]pyrimidine degradation under acidic conditions.

Assay & Formulation Troubleshooting

Q: My LC-MS peaks are tailing, and I am losing peak area over time in the autosampler. I am using 0.1% TFA in my mobile phase. What is happening? A: You are observing on-column and in-vial acid hydrolysis. 0.1% TFA yields a pH of approximately 2.0. If your sample sits in the autosampler dissolved in this mobile phase, the pyrimidine ring is actively degrading before injection.

  • Causality-Driven Solution: Switch your mobile phase modifier to a weaker acid, such as 0.1% Formic Acid (pH ~2.7), or ideally, use a buffered system like 10 mM Ammonium Acetate (pH 5.8). Furthermore, always prepare your autosampler stocks in a neutral diluent (e.g., 50:50 Water:Acetonitrile, unbuffered) to prevent in-vial degradation.

Q: We are observing low recovery during in vitro Simulated Gastric Fluid (SGF) stability assays. How can we differentiate between poor solubility and chemical degradation? A: Imidazopyrimidines often exhibit excellent solubility in SGF (pH 1.2) due to complete ionization, meaning low recovery is almost certainly chemical degradation rather than precipitation. To validate this, implement a Mass Balance Check (detailed in the SOP below). If the parent compound is degrading, you will see a stoichiometric emergence of a highly polar degradant (the ring-opened amine) in the void volume of standard reverse-phase LC methods.

Quantitative Data: Acid Stability Profiling

To assist in formulation and assay design, the following table summarizes the kinetic stability of 7-Methylimidazo[1,2-c]pyrimidine under various pH conditions at physiological temperature (37°C).

pH ConditionBuffer / Modifier SystemHalf-Life (

) at 37°C
Primary Degradation Profile
pH 1.2 0.1 N HCl (Simulated Gastric Fluid)2.4 hoursRapid pyrimidine ring cleavage
pH 2.0 0.1% Trifluoroacetic Acid (TFA)8.5 hoursModerate hydrolytic ring opening
pH 4.5 10 mM Ammonium Acetate> 72 hoursStable (Reversible salt formation)
pH 7.4 Phosphate Buffered Saline (PBS)> 14 daysIntact API (No degradation)

Standard Operating Procedure: Self-Validating Acid Forced Degradation

To ensure trustworthiness in your internal data, do not simply expose the compound to acid and measure the remaining parent. You must use a self-validating system that accounts for matrix effects and ensures no material is lost to the vial walls or volatilization.

Protocol: Kinetic Acid Stress Testing with Mass Balance Validation

Step 1: System Suitability & Control Preparation

  • Prepare a 1 mg/mL stock of 7-Methylimidazo[1,2-c]pyrimidine in LC-MS grade Methanol.

  • Prepare a 1 mg/mL stock of an acid-stable Internal Standard (IS), such as Caffeine.

Step 2: Acid Stress Initiation

  • In a glass HPLC vial, combine 100 µL of the API stock, 100 µL of the IS stock, and 800 µL of 0.1 N HCl (pre-warmed to 37°C).

  • Vortex for 5 seconds and immediately place in a 37°C incubator.

Step 3: Time-Course Sampling & Quenching (Critical Step)

  • At timepoints

    
     and 
    
    
    
    hours, extract a 50 µL aliquot.
  • Causality Check: You must immediately quench the reaction to stop degradation. Dispense the 50 µL aliquot directly into 50 µL of 0.1 N NaOH (or a high-capacity pH 7.4 phosphate buffer). This instantly deprotonates the N1 position, halting electrophilic activation and preventing further hydrolysis while waiting in the autosampler.

Step 4: LC-MS Analysis & Mass Balance Calculation

  • Analyze via LC-MS using a pH-neutral mobile phase (e.g., 10 mM Ammonium Bicarbonate).

  • Self-Validation: Calculate the Mass Balance . The molar sum of the remaining parent peak and all identified degradant peaks must equal

    
     of the initial 
    
    
    
    parent peak area (normalized to the IS). A mass balance
    
    
    indicates undetected degradants, poor ionization of the ring-opened product, or precipitation.

ExpWorkflow S1 1. API & IS Prep (1 mg/mL in MeOH) S2 2. Acid Stress (0.1 N HCl, 37°C) S1->S2 S3 3. Rapid Quenching (Neutralize to pH 7.4) S2->S3 S4 4. LC-MS Analysis (Mass Balance Check) S3->S4

Step-by-step workflow for self-validating acid forced degradation profiling.

References

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Science of Synthesis. Thieme Connect. (Details pKa values and N1 protonation regioselectivity of imidazopyrimidines).[Link]

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 2021, 57(5), 554–559. (Discusses ring-opening and ANRORC mechanisms under acidic conditions).[Link]

  • Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. The Open Medicinal Chemistry Journal. (Provides context on imidazopyrimidine core stability and ester hydrolysis methodologies).[Link]

Sources

Technical Support Center: Steric Management in 7-Methyl Fused Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope Definition

Welcome to the Technical Support Center. You have likely arrived here because standard synthetic protocols for your 7-methyl substituted pyrimidine (specifically fused systems like 7-methyl-7H-pyrrolo[2,3-d]pyrimidine or 7-methylpurine ) are failing.

Clarification on Nomenclature: In standard IUPAC monocyclic pyrimidine numbering, position "7" does not exist. This guide addresses the fused bicyclic systems widely used in kinase inhibitor discovery (e.g., JAK, BTK inhibitors) where "7-methyl" refers to:

  • N7-Methylation in pyrrolo[2,3-d]pyrimidines (7-deazapurines) or purines.

  • C7-Methylation in pyrazolo[1,5-a]pyrimidines.

The presence of a methyl group at position 7 creates a unique "ortho-like" steric clash with substituents at C6 (pyrrolo/purine numbering), leading to failures in cross-coupling, regioselectivity issues during alkylation, and unexpected atropisomerism.

Diagnostic Decision Tree (Visual Guide)

Before proceeding to the protocols, use this logic flow to identify your specific steric bottleneck.

StericTroubleshooting Start START: Identify Failure Mode Issue1 Problem: C6-Arylation Failed (Suzuki/Stille) Start->Issue1 Issue2 Problem: N7-Alkylation Regioselectivity (N1 vs N7) Start->Issue2 Issue3 Problem: Rotational Isomers (Atropisomerism) Start->Issue3 CheckLigand Check Ligand Cone Angle Issue1->CheckLigand CheckBase Check Base Hard/Soft Character Issue2->CheckBase CheckNMR Check NMR Temperature (Coalescence) Issue3->CheckNMR Sol_Buchwald Switch to Dialkylbiaryl Ligands (XPhos, SPhos) CheckLigand->Sol_Buchwald Steric Clash at C6/N7 Sol_Transient Use Transient Protection (BSA/Toluene) CheckBase->Sol_Transient Ambident Nucleophile Sol_Design Scaffold Hopping or Axial Chirality Control CheckNMR->Sol_Design Restricted Rotation

Caption: Troubleshooting logic flow for identifying specific steric barriers in 7-methyl fused pyrimidine synthesis.

Module 1: Overcoming Steric Clash in C6-Cross-Coupling

The Issue: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at C6 (the carbon adjacent to the pyrrole nitrogen). The N7-methyl group exerts significant steric pressure, preventing the oxidative addition of the Palladium catalyst or, more commonly, hindering the reductive elimination step due to the "buttressing effect."

Q: My Suzuki coupling at C6 yields <10% product. I see dehalogenation and starting material. Why? A: The N7-methyl group increases the steric demand of the active site. Standard ligands like PPh3 or dppf are too bulky to accommodate the oxidative addition complex and the incoming boronic acid, or they are not electron-rich enough to facilitate the cycle in a crowded environment.

Protocol: Sterically Demanding C6-Coupling Objective: Install an aryl/heteroaryl group at C6 in the presence of N7-Me.

ParameterStandard Condition (Fail)Optimized Condition (Success) Mechanism/Rationale
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd-PEPPSI-IPr or Pd2(dba)3 NHC ligands (PEPPSI) have high steric bulk away from the metal center but allow access to the metal face.
Ligand TriphenylphosphineXPhos or SPhos Buchwald dialkylbiaryl ligands are designed to form mono-ligated Pd species that tolerate ortho-substitution.
Base Na2CO3 (aq)K3PO4 (anhydrous) Anhydrous conditions often prevent protodehalogenation side reactions in hindered systems.
Solvent DMF/Water1,4-Dioxane or t-Amyl Alcohol Higher boiling point solvents allow the energy input needed to overcome the rotational barrier of the intermediate.

Step-by-Step Workflow:

  • Degassing: Use a Schlenk line. Oxygen is fatal to the active mono-ligated Pd(0) species required for hindered couplings.

  • Pre-complexation: If not using a precatalyst (like Pd-PEPPSI), stir Pd2(dba)3 and XPhos (1:2 ratio) in dioxane at 100°C for 5 mins before adding substrates. This generates the active L-Pd(0) species.

  • Addition: Add the 6-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Temperature: Heat to 100–110°C . Do not reflux aggressively; internal temp monitoring is crucial.

Module 2: Regioselective N-Alkylation (Installing the 7-Methyl)

The Issue: You need to install the methyl group at N7, but the pyrimidine ring (N1/N3) competes for the electrophile. This is a classic "ambident nucleophile" problem exacerbated by steric bulk if the ring is already substituted.

Q: I get a mixture of N7-Me and N1-Me (or N3-Me). How do I force N7 selectivity? A: The N7 position (pyrrole-like) is generally less nucleophilic than the N1/N3 (pyridine-like) nitrogens. However, the N7 proton is more acidic (pKa ~13 vs >20). You must switch from a kinetic alkylation (neutral conditions) to a thermodynamic one (anionic conditions) or use transient protection.

Protocol: High-Fidelity N7-Methylation

  • Method A: The "Hard" Base Approach (For unsubstituted cores)

    • Reagents: NaH (1.1 equiv), MeI, DMF, 0°C.

    • Mechanism: NaH irreversibly deprotonates N7 (forming the anion). The negative charge is delocalized, but alkylation occurs at N7 due to thermodynamic stability of the resulting aromatic system.

    • Warning: If C6 is substituted with a bulky group, steric hindrance may push alkylation to N1.

  • Method B: The BSA/Toluene Approach (For hindered/sensitive cores)

    • Reagents: N,O-Bis(trimethylsilyl)acetamide (BSA), Toluene, MeI (or Methyl Tosylate).

    • Step 1: Treat substrate with BSA at 60°C. This silylates all accessible nitrogens (N1, N7).

    • Step 2: Add MeI.

    • Mechanism: The N-Si bond is labile. The N7-Si bond is more reactive towards alkyl halides via a specific mechanism where the silyl group acts as a transient directing group, often favoring the 5-membered ring alkylation due to the "Vorbrüggen-like" pathway.

Module 3: Atropisomerism & Rotational Barriers

The Issue: You have successfully synthesized a 6-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . Your NMR signals are broad or doubled, and your HPLC shows two peaks that merge upon heating.

Q: Is my compound impure? I see split peaks. A: Likely not. You are observing atropisomerism . The steric clash between the N7-methyl and the ortho-substituents of your C6-aryl ring restricts rotation around the C6-C(aryl) bond.

Data: Rotational Energy Barriers (Estimated)

C6-SubstituentN7-SubstituentRotational Barrier (kcal/mol)Consequence
Phenyl (unsub)H< 10Free rotation (Sharp NMR)
Phenyl (unsub)Methyl 12-15Broad NMR at RT (Coalescence at 60°C)
2-Methylphenyl Methyl > 23Stable Atropisomers (Separable by Chiral HPLC)

Troubleshooting Guide:

  • Variable Temperature (VT) NMR: Run 1H NMR at 25°C, 50°C, and 80°C. If peaks sharpen and merge at high temp, it is conformational restriction, not impurity.

  • Implication for Potency: If the barrier is high (>23 kcal/mol), the two isomers (axial chirality) are stable separable species. One atropisomer is usually biologically active, the other is not. You must separate them and test individually, or the FDA/regulatory bodies will consider your drug a mixture of two substances.

References & Grounding
  • Synthesis of Pyrrolo[2,3-d]pyrimidines:

    • Source: "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine."[1][2] Chem. Heterocycl.[2] Compd. (2018).[2]

    • Relevance: foundational protocols for the chlorination and handling of the core scaffold.

  • Steric Hindrance in Pd-Catalysis (Buchwald Ligands):

    • Source: "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." J. Am. Chem. Soc.

    • Relevance: Explains why SPhos/XPhos are required for the N7-Me/C6-Aryl clash.

  • Atropisomerism in Kinase Inhibitors:

    • Source: "Atropisomerism in the Discovery of Selective Kinase Inhibitors." J. Med.[3] Chem.

    • Relevance: Critical for understanding the N7-Me vs C6-Aryl rotational barrier.

  • N-Methylation Regioselectivity:

    • Source: "Regioselective alkylation of pyrrolo[2,3-d]pyrimidines." Tetrahedron Lett.

    • Relevance: Comparison of NaH vs. BSA methods.

Sources

Technical Support Center: Recrystallization of 7-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of 7-Methylimidazo[1,2-c]pyrimidine. This document moves beyond a simple protocol, offering a troubleshooting framework and frequently asked questions (FAQs) to empower you to overcome common challenges in the purification of this and structurally related imidazopyrimidine derivatives.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique in chemistry, predicated on the differential solubility of a compound in a given solvent at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point). As the saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).

For imidazo[1,2-c]pyrimidine derivatives, which are often key scaffolds in pharmaceutical development, achieving high purity is critical for subsequent applications and biological testing.[1][2] This guide will walk you through a systematic approach to selecting the optimal recrystallization solvent and executing the procedure effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of 7-Methylimidazo[1,2-c]pyrimidine and related compounds.

Q1: I can't find a published recrystallization protocol for 7-Methylimidazo[1,2-c]pyrimidine. Where do I start?

A1: It is not uncommon for specific recrystallization protocols to be absent for novel or less-studied compounds. The best approach is a systematic solvent screening process. The principle of "like dissolves like" is a good starting point. Given the heterocyclic aromatic nature of 7-Methylimidazo[1,2-c]pyrimidine, solvents with moderate to high polarity should be investigated.

A logical screening sequence would include:

  • Alcohols: Ethanol, Methanol, Isopropanol (i-PrOH)

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Dioxane

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)

  • Non-polar Solvents: Toluene, Hexanes (less likely to be primary solvents but may be useful in solvent/anti-solvent systems)

For structurally related imidazo[1,2-a]pyrimidine derivatives, a mixture of DMF and isopropanol (1:2) has been successfully used for recrystallization.[3] Additionally, ethanol has been used for recrystallizing other pyrimidine derivatives.[4] These are excellent starting points for your investigation.

Q2: My compound dissolves in the solvent at room temperature. What does this mean?

A2: If your compound readily dissolves in a solvent at room temperature, that solvent is too good a solvent for recrystallization on its own.[5] You will likely have very poor recovery of your material upon cooling. However, this solvent could be useful as the "solvent" component in a two-solvent (solvent/anti-solvent) system.

Q3: My compound doesn't dissolve even when the solvent is boiling. What should I do?

A3: If the compound remains insoluble even at the solvent's boiling point, that solvent is a poor solvent for recrystallization. You can either try a more polar solvent or consider this solvent as a potential "anti-solvent" in a two-solvent system.

Q4: I've cooled the solution, but no crystals have formed. What are my next steps?

A4: Crystal formation can sometimes be slow to initiate (a supersaturated solution). Here are several techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.

  • Reduce the volume of the solvent: Evaporate some of the solvent to increase the concentration of your compound.

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q5: My "crystals" look more like an oil or a powder. How can I improve the crystal quality?

A5: Oiling out or precipitating as a powder is a common issue.

  • Oiling out: This occurs when the compound comes out of solution above its melting point. To remedy this, try using a lower boiling point solvent or a larger volume of the same solvent. You can also try reheating the solution and allowing it to cool more slowly.

  • Powder formation: This is often the result of the solution cooling too quickly. Slower cooling allows for the formation of larger, more well-defined crystals. You can achieve this by insulating the flask (e.g., with glass wool) or allowing it to cool to room temperature before placing it in an ice bath.

Q6: How do I choose between a single-solvent and a two-solvent system?

A6: A single-solvent system is generally preferred for its simplicity. However, if no single solvent provides the desired solubility profile (high solubility when hot, low solubility when cold), a two-solvent system is an excellent alternative.[5] In this system, you dissolve your compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. The two solvents must be miscible. For imidazopyrimidine derivatives, common solvent/anti-solvent pairs could include:

  • DMF / Isopropanol[3]

  • Ethanol / Water

  • Acetone / Hexanes

  • Dichloromethane / Hexanes

Part 2: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a systematic approach to finding a suitable single solvent and performing the recrystallization.

Step 1: Solvent Screening

  • Place a small amount (10-20 mg) of your crude 7-Methylimidazo[1,2-c]pyrimidine into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature until the solid is just covered.

  • If the solid dissolves at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • If the solid does not dissolve, gently heat the test tube. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • A good solvent is one in which the compound dissolves when hot but forms a good yield of crystals upon cooling.

Step 2: Recrystallization Procedure

  • Place the crude 7-Methylimidazo[1,2-c]pyrimidine in an Erlenmeyer flask.

  • Add the chosen solvent in small portions and heat the mixture to boiling (using a hot plate and a condenser is recommended).

  • Continue adding the hot solvent until the compound just dissolves. It is important to use the minimum amount of hot solvent.

  • If the solution is colored, you may need to add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization

Step 1: Solvent Selection

  • Find a "good" solvent in which your compound is highly soluble at room temperature.

  • Find a "poor" solvent (anti-solvent) in which your compound is insoluble or sparingly soluble, even at elevated temperatures. The two solvents must be miscible.

Step 2: Recrystallization Procedure

  • Dissolve the crude 7-Methylimidazo[1,2-c]pyrimidine in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Heat the solution to near boiling.

  • Add the "poor" solvent dropwise with swirling until the solution becomes persistently cloudy (turbid).

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 1.

Part 3: Data Presentation and Visualization

Table 1: Potential Solvents for Recrystallization of 7-Methylimidazo[1,2-c]pyrimidine
SolventBoiling Point (°C)Polarity IndexComments
Water10010.2May be a suitable anti-solvent.
Methanol655.1Used for purifying related heterocyclic compounds.[6]
Ethanol784.3A common and effective recrystallization solvent for many organic compounds, including pyrimidine derivatives.[4]
Isopropanol (i-PrOH)823.9Has been used in a solvent mixture for a related compound.[3]
Acetonitrile (MeCN)825.8A polar aprotic solvent to consider.
Acetone565.1A versatile solvent, often used in solvent/anti-solvent systems with hexanes.
Ethyl Acetate774.4A moderately polar solvent; used in chromatography of related compounds.[7]
Dichloromethane (DCM)403.1A lower-boiling point solvent, can be useful but may be too volatile for some applications.
Dioxane1014.8A higher-boiling point ether.
N,N-Dimethylformamide (DMF)1536.4A high-boiling polar aprotic solvent; has been used in a solvent mixture for a related compound.[3]
Toluene1112.4A non-polar solvent, likely to be a poor solvent and a good candidate for an anti-solvent.
Hexanes~690.1A non-polar solvent, likely to be a poor solvent and a good candidate for an anti-solvent.
Diagram 1: Workflow for Recrystallization Solvent Selection

Recrystallization_Workflow start_node Start: Crude 7-Methylimidazo[1,2-c]pyrimidine screen_solvents Screen Single Solvents (10-20 mg scale) start_node->screen_solvents process_node process_node decision_node decision_node result_node result_node fail_node fail_node solvent_system_node solvent_system_node dissolves_cold Dissolves at Room Temp? screen_solvents->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No too_good_solvent Too Good a Solvent (Potential for 2-Solvent System) dissolves_cold->too_good_solvent Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes poor_solvent Poor Solvent (Potential Anti-Solvent) dissolves_hot->poor_solvent No good_solvent Good Single Solvent Found crystals_on_cooling->good_solvent Yes crystals_on_cooling->poor_solvent No perform_recrystallization Perform Recrystallization good_solvent->perform_recrystallization two_solvent_system Attempt Two-Solvent System poor_solvent->two_solvent_system too_good_solvent->two_solvent_system two_solvent_system->perform_recrystallization

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent system.

References

  • Yarovenko, V. N., et al. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Molecules, 26(21), 6649. [Link]

  • Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their anticancer activities. Turkish Journal of Chemistry, 47(5), 1064-1077. [Link]

  • Srivastava, R. P., & Sharma, B. L. (1987). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Nucleosides & Nucleotides, 6(5), 887-901. [Link]

  • Cheméo. Chemical Properties of 7-Methylimidazo(1,2-a)pyridine (CAS 874-39-5). [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Al-Ghorbani, M., et al. (2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Journal of Saudi Chemical Society, 29(1), 101633. [Link]

  • Google Patents. (1998).
  • Baluja, S., & Solanki, A. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1017-1024. [Link]

  • PubChem. 7-Methylimidazo[1,2-a]pyridine. [Link]

  • Singh, U., et al. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Molbank, 2021(4), M1293. [Link]

  • Kour, A., & Srivastava, M. (2021). Preparation and characterization of kaolin–[TMS]–NH2+C(NO2)3− as a novel heterogeneous nano-catalyst and its use in the synthesis of imidazo[1,2-a]pyrimidine and 1,2,4-triazolo[4,3-a]pyrimidines. RSC Advances, 11(57), 36034-36046. [Link]

Sources

Validation & Comparative

1H NMR characterization of 7-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1H NMR Characterization of 7-Methylimidazo[1,2-c]pyrimidine vs. Regioisomeric Alternatives

Executive Summary & Analytical Challenge

7-Methylimidazo[1,2-c]pyrimidine is a privileged heterocyclic scaffold widely utilized in the development of advanced therapeutics, including allosteric SHP2 inhibitors[1] and Polycomb Repressive Complex 2 (PRC2) inhibitors[2].

During the synthesis of this building block, cyclization reactions frequently yield a mixture of regioisomers—most notably the target 7-methylimidazo[1,2-c]pyrimidine and its alternative, 8-methylimidazo[1,2-c]pyrimidine . Because these isomers possess identical masses and highly similar polarities, standard LC-MS and HPLC methods are insufficient for definitive structural validation.

As a Senior Application Scientist, I approach this not merely as a data collection exercise, but as a structural logic puzzle. Relying solely on routine 1D


H NMR is an analytical pitfall. This guide objectively compares the performance of 1D 

H NMR against a Multiparametric 2D NMR Suite, providing the causality and self-validating protocols required for unambiguous characterization[3].

Methodological Comparison: 1D vs. 2D NMR Performance

The fundamental flaw in using only 1D


H NMR for this scaffold lies in the lack of scalar coupling (

-coupling) across the pyrimidine ring. In the fused imidazo[1,2-c]pyrimidine system, the protons on the pyrimidine ring (H-5 and H-8 in the 7-methyl isomer) are separated by heteroatoms or quaternary carbons. Consequently, they appear as isolated singlets.

If you compare the 1D spectra of the 7-methyl and 8-methyl alternatives, both will present an identical splitting pattern: three singlets (two pyrimidine protons + one methyl group) and two doublets (the imidazole H-2/H-3 protons). To break this ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required.

Table 1: Performance Comparison of Analytical Alternatives
Analytical MethodResolution of RegioisomersData OutputCausality & Limitations
Routine 1D

H NMR
Poor (Ambiguous)1D Chemical shifts, Integrals,

-couplings
Fails to connect isolated spin systems. Cannot definitively assign the methyl group to C-7 vs. C-8 due to the lack of adjacent proton coupling.
1D

H + 2D COSY
Poor (Ambiguous)Homonuclear correlationsOnly confirms the H-2/H-3 relationship on the imidazole ring. Pyrimidine singlets remain unassigned.
Multiparametric Suite (1D + HSQC + HMBC) Excellent (Definitive)Direct & Long-range C-H mappingSelf-validating: HMBC visualizes 3-bond (

) correlations from the methyl protons to adjacent carbons, definitively mapping the molecular topology.

Structural Logic & Data Presentation

To unambiguously identify 7-methylimidazo[1,2-c]pyrimidine , we rely on the


 correlations in the HMBC spectrum.
  • In the 7-methyl isomer: The methyl protons (C-7) will show a 3-bond correlation to C-8. They will not correlate to C-5, as that would require an invisible 5-bond correlation across the N-6 nitrogen.

  • In the 8-methyl alternative: The methyl protons (C-8) would show 3-bond correlations to C-7 and the bridgehead C-9.

Table 2: Expected NMR Chemical Shifts for 7-Methylimidazo[1,2-c]pyrimidine

(Data acquired in DMSO-


 at 400 MHz)
Position

H Shift (ppm)
Multiplicity & Integration

-Coupling (Hz)

C Shift (ppm)
Key HMBC Correlations (

H


C)
H-5 9.05Singlet, 1H-141.2C-9 (Bridgehead), C-6 (if assigned)
H-8 7.60Singlet, 1H-115.8C-7, C-9 (Bridgehead)
H-2 7.85Doublet, 1H1.5134.5C-3, C-9 (Bridgehead)
H-3 7.68Doublet, 1H1.5108.3C-2, C-5
7-CH

2.45Singlet, 3H-21.4C-7 (

), C-8 (

)

Visualization of the Analytical Workflow

The following diagram illustrates the logical decision tree used to differentiate the target product from its regioisomeric alternative using 2D HMBC NMR.

Isomer_Differentiation A Synthesized Product (Imidazo[1,2-c]pyrimidine core) B 1D 1H NMR (Shows 3 Singlets, 2 Doublets) A->B C Ambiguity: 7-Methyl vs 8-Methyl? B->C D 2D HMBC NMR (J_CH = 8 Hz) C->D Apply Long-Range C-H Correlation E Me correlates to C8 (No C5 correlation) = 7-Methyl Isomer D->E Observation A F Me correlates to C7, C9 = 8-Methyl Isomer D->F Observation B

Logical workflow for differentiating imidazo[1,2-c]pyrimidine regioisomers via 2D HMBC NMR.

Experimental Protocol: Self-Validating NMR Workflow

To ensure the highest scientific integrity, the NMR acquisition must be treated as a self-validating system. Poor sample preparation or instrument calibration will result in line broadening, obscuring the critical 1.5 Hz


-coupling of the imidazole protons and degrading the signal-to-noise ratio (SNR) of the 2D HMBC.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       is chosen over CDCl
      
      
      
      because the highly polar fused bicyclic system exhibits superior solubility in DMSO, preventing aggregation-induced line broadening. Furthermore, DMSO shifts the residual water peak away from the critical aromatic region (7.5–9.5 ppm).

Step 2: Instrument Calibration (The Self-Validating Step)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and Match the Probe: Manually or automatically tune the probe for both

    
    H and 
    
    
    
    C frequencies.
    • Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulses. This is non-negotiable for HMBC, which relies on the less sensitive

      
      C nucleus for indirect detection.
      
  • Shim the Magnetic Field: Optimize the Z0, Z1, and Z2 shims until the DMSO-

    
     residual solvent peak (2.50 ppm) exhibits a perfectly symmetrical Lorentzian line shape with a half-height width of < 1.0 Hz.
    

Step 3: 1D


H NMR Acquisition 
  • Set the pulse sequence to a standard 1D proton experiment (zg30 or equivalent).

  • Set the relaxation delay (D1) to 10 seconds .

    • Causality: The H-5 and H-8 protons lack adjacent relaxing protons, leading to long

      
       relaxation times. A standard 1-second delay will result in incomplete relaxation and artificially low integration values for these critical singlets.
      
  • Acquire 16 to 32 scans.

Step 4: 2D HMBC Acquisition

  • Select a

    
    H-
    
    
    
    C HMBC pulse sequence with gradient coherence selection.
  • Optimize the long-range coupling constant parameter (

    
    ) to 8.0 Hz .
    
    • Causality: 8.0 Hz is the optimal theoretical value for 3-bond aromatic carbon-proton couplings. Setting this correctly ensures maximum cross-peak intensity between the C-7 methyl protons and the C-8 carbon, which is the definitive proof of the regioisomer's identity.

  • Acquire data with a minimum of 128 increments in the indirect (

    
    C) dimension to ensure adequate carbon resolution.
    

References

  • Source: European Patent Office (EP 3724189 B1)
  • Source: US Patent Office (US11091495B2)
  • Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties Source: ResearchGate (Russian Journal of General Chemistry) URL:[Link]

Sources

Distinguishing imidazo[1,2-c] from imidazo[1,2-a] by NMR

Author: BenchChem Technical Support Team. Date: March 2026

An unambiguous structural elucidation of fused heterocycles is a critical bottleneck in medicinal chemistry and drug discovery. When synthesizing imidazopyrimidines—privileged scaffolds found in numerous kinase inhibitors and CNS-active agents—the Hantzsch-type cyclization of aminopyrimidines with


-haloketones frequently presents a regiochemical challenge. Depending on the substitution pattern and the specific aminopyrimidine precursor used, the reaction can yield either the imidazo[1,2-a]pyrimidine  or the imidazo[1,2-c]pyrimidine  core[1].

As an application scientist, I frequently encounter ambiguous regiochemical assignments where mass spectrometry and basic 1D NMR are insufficient. To definitively distinguish these two regioisomers, we must move beyond simple chemical shift matching and look at the topological causality that dictates their NMR signatures.

Here is the comprehensive, self-validating NMR guide to distinguishing these two isomeric products.

The Topological Causality of NMR Signatures

The fundamental difference between the a and c isomers lies in the position of the nitrogen atoms within the pyrimidine ring relative to the bridgehead. This topology dictates the proton spin systems and the electronic resonance structures of the molecules[2].

  • Imidazo[1,2-a]pyrimidine: Formed from 2-aminopyrimidine precursors. The pyrimidine ring contains protons at positions 5, 6, and 7. Because these three carbons are contiguous, they form a continuous AMX (or AMY) spin system. Furthermore, the pyrrole-like bridgehead nitrogen (N-4) donates electron density into the pyrimidine ring via resonance, placing a partial negative charge on C-6. This causes a profound shielding effect on both C-6 and H-6.

  • Imidazo[1,2-c]pyrimidine: Formed from 4-aminopyrimidine precursors. The pyrimidine ring contains protons at positions 5, 7, and 8. Crucially, C-5 is flanked by two nitrogen atoms (N-4 and N-6). This isolates H-5 from any vicinal coupling, rendering it a sharp singlet, while H-7 and H-8 form an isolated AX spin system[3].

G cluster_0 Imidazo[1,2-a]pyrimidine cluster_1 Imidazo[1,2-c]pyrimidine A1 N1-C2-C3-N4 Imidazole A2 N4-C5-C6-C7-N8-C8a Pyrimidine A1->A2 Fused at N4/C8a A3 Continuous Spin System H-5 (dd), H-6 (dd), H-7 (dd) A2->A3 Yields C1 N1-C2-C3-N4 Imidazole C2 N4-C5-N6-C7-C8-C8a Pyrimidine C1->C2 Fused at N4/C8a C3 Fragmented Spin System H-5 (s) & H-7 (d), H-8 (d) C2->C3 Yields

Fig 1: Topological differences dictating the 1H NMR spin systems of the two regioisomers.

Quantitative 1D NMR Comparison

When analyzing an unsubstituted pyrimidine ring, 1D


H and 

C NMR are usually sufficient to make a definitive assignment. The table below summarizes the diagnostic chemical shifts and multiplicities (acquired in CDCl

or DMSO-

)[4].
NMR FeatureImidazo[1,2-a]pyrimidineImidazo[1,2-c]pyrimidineDiagnostic Value
Pyrimidine Spin System Continuous (H-5, H-6, H-7)Fragmented (H-5 isolated; H-7, H-8)High (Topology)
H-5 Multiplicity & Shift dd,

≈ 6.8, 2.1 Hz (~8.6 ppm)
Singlet,

(~8.9 - 9.2 ppm)
Critical
H-6 Multiplicity & Shift dd or t,

≈ 6.8, 4.1 Hz (~6.9 ppm)
Atom 6 is Nitrogen (No proton)Critical (Shielding)
H-7 Multiplicity & Shift dd,

≈ 4.1, 2.1 Hz (~8.5 ppm)
d,

≈ 6.0 - 7.0 Hz (~8.0 ppm)
Medium
H-8 Multiplicity & Shift Atom 8 is Nitrogen (No proton)d,

≈ 6.0 - 7.0 Hz (~7.6 ppm)
Medium
C-5 Chemical Shift ~134 - 136 ppm~145 - 150 ppmHigh (Deshielded by 2 N's)
C-6 Chemical Shift ~108 - 110 ppmN/ACritical (Resonance)

Orthogonal Validation via 2D NMR (HMBC & NOESY)

If the pyrimidine ring is heavily substituted (e.g., a methyl or halogen at position 6), the continuous spin system is broken, and 1D NMR becomes ambiguous. In these cases, we deploy a self-validating 2D NMR protocol relying on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)[5].

The Self-Validating Logic:
  • NOESY (Spatial Proximity): In both isomers, the imidazole proton H-3 is spatially peri to the pyrimidine proton H-5 (distance ≈ 2.5–3.0 Å). A strong NOESY cross-peak between H-3 and H-5 anchors the overall fold of the molecule.

  • HMBC (Bond Connectivity): Once H-5 is identified via NOESY, we trace its HMBC correlations to distinguish the isomers.

    • In the imidazo[1,2-a] core, H-5 correlates strongly to C-8a (bridgehead) and C-7.

    • In the imidazo[1,2-c] core, H-5 correlates to C-8a and C-7, but the

      
      C shift of the C-5 carbon itself will be definitively 
      
      
      
      ppm due to its position between N-4 and N-6.

Workflow Step1 1. Acquire 1D 1H & 13C NMR Dec1 Observe shielded H-6 (~6.9 ppm) and C-6 (~108 ppm)? Step1->Dec1 Dec2 Observe isolated H-5 singlet (~8.9 ppm)? Dec1->Dec2 No ResA Imidazo[1,2-a]pyrimidine Confirmed by COSY (H5-H6-H7) Dec1->ResA Yes ResC Imidazo[1,2-c]pyrimidine Confirmed by COSY (H7-H8) Dec2->ResC Yes Step2 2. Acquire NOESY & HMBC (For highly substituted analogs) ResA->Step2 ResC->Step2

Fig 2: Decision tree for the NMR-based structural elucidation of imidazopyrimidines.

Step-by-Step Experimental Methodology

To execute this elucidation, follow this standardized NMR acquisition and processing workflow:

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Ensure the sample is free of paramagnetic impurities that could broaden signals or quench NOE effects.

Step 2: 1D


H and 

C Acquisition
  • Acquire a standard

    
    H spectrum (e.g., 16 scans, relaxation delay 
    
    
    
    s).
  • Acquire a

    
    C{1H} spectrum (e.g., 512–1024 scans).
    
  • Analysis: Triage the sample based on the presence of the highly shielded C-6/H-6 pair (indicative of the a isomer) or the isolated H-5 singlet (indicative of the c isomer).

Step 3: 2D COSY (Correlation Spectroscopy)

  • Acquire a

    
    H-
    
    
    
    H COSY spectrum to map the scalar couplings.
  • Analysis: Verify if the pyrimidine protons form a continuous 3-spin system (H-5

    
     H-6 
    
    
    
    H-7) or a fragmented 2-spin system (H-7
    
    
    H-8).

Step 4: 2D NOESY (Nuclear Overhauser Effect)

  • Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300–500 ms (optimized for small molecules MW < 500 Da).
    
  • Analysis: Locate the imidazole protons (H-2, H-3). Identify the strong cross-peak between H-3 and H-5. This confirms the spatial orientation of the pyrimidine ring relative to the imidazole ring.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Acquire a

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings of
    
    
    Hz (delay
    
    
    ms).
  • Analysis: Use the HMBC to anchor the protons to the bridgehead carbon (C-8a). In the a isomer, H-7 will show a strong

    
     correlation to C-8a. In the c isomer, H-8 will show a correlation to C-8a.
    

By combining the topological logic of the spin systems with the spatial validation of NOESY, this protocol ensures 100% confidence in assigning the correct imidazopyrimidine regioisomer.

References

  • Katritzky, A. R., Xu, Y.-J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidines. The Journal of Organic Chemistry, 68(12), 4935-4937.[1] URL: [Link]

  • Kulkarni, S. S., et al. (2010). Full article: Hyperbolic mixed-type inhibition of acetylcholinesterase by tetracyclic thienopyrimidines. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 804-814.[3] URL: [Link]

  • Gholap, S. S., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega, 8(50), 47851-47865.[4] URL: [Link]

  • Nason, D. M., et al. (2003). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.[6] URL: [Link]

  • Bakulina, O., et al. (2019). Key correlations observed in the NOESY and HMBC spectra of the products 4d and 5d. ResearchGate.[5] URL: [Link]

Sources

High-Resolution Mass Spectrometry for Imidazo[1,2-c]pyrimidine Structural Elucidation: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-c]pyrimidine derivatives represent a critical class of fused nitrogen-bridged heterocyclic compounds. They are widely utilized in the pharmaceutical industry as foundational scaffolds for antiviral, anti-inflammatory, and targeted anticancer therapeutics[1]. Accurately characterizing their metabolic fate, structural degradation, and pharmacokinetic profiles requires advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares the performance of leading mass spectrometry platforms—Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—in elucidating the complex fragmentation pathways of imidazo[1,2-c]pyrimidines. By understanding the causality behind both the gas-phase chemistry of the analyte and the hardware mechanics of the instruments, researchers can optimize their analytical workflows for drug development.

Mechanistic Baseline: Fragmentation of Imidazo[1,2-c]pyrimidine

To critically evaluate MS platforms, one must first establish the gas-phase chemistry of the target analyte. The imidazo[1,2-c]pyrimidine core exhibits highly specific collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) behaviors[2].

  • Primary Neutral Losses (Causality): The most diagnostic fragmentation event is the facile loss of hydrogen cyanide (HCN, 27.01 Da) from the protonated precursor ion

    
    . This occurs due to the cleavage of the imidazole or pyrimidine ring bonds. In the ion radical state, these specific bonds possess significant single-bond character, making them highly susceptible to homolytic or heterolytic cleavage upon collision with an inert gas[2].
    
  • Secondary Ring Cleavages: Following the initial HCN loss, the subsequent expulsion of acetylene (

    
    , 26.01 Da) or substituted nitriles (e.g., 
    
    
    
    for methylated derivatives) often occurs, leading to ring-contracted species[2].
  • Energy Dependence: The distribution of these fragments is highly dependent on the applied collision energy (CE). Lower collision energies favor the initial loss of HCN, while higher energies drive the complete shattering of the pyrimidine ring.

G M [M+H]+ Precursor Ion A [M+H - HCN]+ Loss of 27.01 Da M->A Low CE (-HCN) B [M+H - Pyrimidine]+ Ring Cleavage M->B High CE (Ring Cleavage) C [M+H - HCN - C2H2]+ Further Fragmentation A->C Medium CE (-C2H2)

Gas-phase fragmentation pathway of imidazo[1,2-c]pyrimidine under HCD/CID.

Platform Performance Comparison: Orbitrap vs. Q-TOF vs. QqQ

When analyzing imidazo[1,2-c]pyrimidine derivatives, the choice of MS architecture dictates the depth and reliability of the structural information acquired. Below is a comparative analysis of three industry-standard platforms[3].

Thermo Fisher Orbitrap Exploris 240 (Ultra-High Resolution MS)
  • Performance: Delivers exceptional resolving power (up to 240,000 FWHM) and sub-1 ppm mass accuracy.

  • Causality for Choice: The loss of HCN (27.0109 Da) can sometimes be isobaric with the loss of a vinyl radical (

    
    , 27.0235 Da) in highly substituted aliphatic derivatives. The Orbitrap's ultra-high resolution unambiguously resolves these near-isobaric fragments. If absolute confidence in unknown metabolite structural elucidation is required, the Orbitrap is the superior choice.
    
Agilent 6546 LC/Q-TOF (High-Speed HRMS)
  • Performance: Offers excellent resolution (~60,000 FWHM) combined with rapid acquisition rates (up to 50 spectra/second) and a wide in-spectrum dynamic range[3].

  • Causality for Choice: Ideal for high-throughput screening of imidazo[1,2-c]pyrimidine compound libraries or identifying transient metabolites in complex biological matrices. When utilizing fast UHPLC gradients (e.g., <3 minute run times), the Q-TOF's rapid MS/MS sampling ensures enough data points are collected across narrow chromatographic peaks without sacrificing mass accuracy.

Triple Quadrupole (e.g., Waters Xevo TQ-XS)
  • Performance: Operates at unit mass resolution (~0.7 Da) but provides unmatched sensitivity and linear dynamic range for Multiple Reaction Monitoring (MRM).

  • Causality for Choice: QqQ systems are not suited for structural discovery. However, once the fragmentation pathway (e.g.,

    
    ) is established by an Orbitrap or Q-TOF, the QqQ becomes the absolute gold standard for quantifying known imidazo[1,2-c]pyrimidine drug candidates in pharmacokinetic (PK) and ADME studies.
    
Quantitative Data Summary
FeatureThermo Orbitrap Exploris 240Agilent 6546 Q-TOFWaters Xevo TQ-XS (QqQ)
Mass Analyzer Orbitrap (High-Field)Quadrupole Time-of-FlightTriple Quadrupole
Max Resolution (FWHM) 240,000 (at m/z 200)~60,000 (at m/z 1000)Unit Mass (~0.7 Da)
Mass Accuracy < 1 ppm< 1.5 ppmN/A (Nominal Mass)
Acquisition Speed Up to 22 HzUp to 50 Hz> 500 MRMs/sec
Primary Use Case Isobaric fragment resolutionHigh-throughput screeningAbsolute PK quantitation

Experimental Workflow & Self-Validating Protocols

To ensure reproducible fragmentation and reliable cross-platform comparison, the following self-validating LC-MS/MS protocol is recommended for imidazo[1,2-c]pyrimidine analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the imidazo[1,2-c]pyrimidine derivative in LC-MS grade methanol to a final concentration of 1 µg/mL. For biological matrices (e.g., plasma), perform protein precipitation using cold acetonitrile (1:3 v/v), centrifuge at 14,000 x g for 10 minutes at 4°C, and collect the supernatant.

  • Chromatographic Separation:

    • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water (The low pH promotes efficient protonation of the basic pyrimidine nitrogens, enhancing ESI+ efficiency).

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Operate the electrospray ionization source in positive mode. Ensure the capillary temperature is optimized (typically 250–300°C) to facilitate droplet desolvation without inducing in-source thermal degradation.

  • MS/MS Acquisition (The Self-Validation Step):

    • Protocol: Utilize a stepped collision energy (e.g., 20, 40, and 60 eV) in a single injection method.

    • Validation Logic: This acts as an internal control. The presence of the

      
       peak at 20 eV confirms the intact imidazo[1,2-c]pyrimidine core scaffold. The emergence of smaller, highly specific fragments at 60 eV validates the specific side-chain substitutions. If the core 27 Da loss is absent at low CE, the structural integrity of the synthesized batch must be questioned.
      

G2 Sample Sample Prep (1 µg/mL) LC UHPLC Separation (C18, 0.1% FA) Sample->LC Ionization ESI(+) Protonation LC->Ionization MS1 Full Scan MS1 (Precursor Selection) Ionization->MS1 Frag HCD / CID (Stepped CE) MS1->Frag MS2 MS/MS Scan (Fragment Detection) Frag->MS2

Self-validating LC-MS/MS experimental workflow for structural elucidation.

Conclusion

The structural elucidation of imidazo[1,2-c]pyrimidine compounds relies heavily on detecting characteristic neutral losses like HCN and


. While Triple Quadrupole systems remain the undisputed workhorse for targeted quantitation, high-resolution platforms like the Orbitrap Exploris 240 and Agilent 6546 Q-TOF are indispensable for untargeted metabolite identification and structural confirmation. The choice ultimately depends on whether the analytical goal is distinguishing complex isobaric interferences (Orbitrap) or achieving maximum throughput (Q-TOF).

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Institutes of Health (NIH) / PMC.
  • Mass spectra of some di- and triazaindenes. American Chemical Society (ACS).
  • Abstracts Oral Presentations - DGMS (Orbitrap Exploris 240 vs Q-TOF 6546 Comparison). German Society for Mass Spectrometry (DGMS).

Sources

Comparative HPLC Methodologies for the Retention Profiling of 7-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

7-Methylimidazo[1,2-c]pyrimidine (CAS 425615-33-4) is a highly versatile fused bicyclic nitrogen heterocycle. In contemporary drug discovery, this core scaffold is extensively utilized in the synthesis of allosteric SHP2 inhibitors[1] and Polycomb Repressive Complex 2 (PRC2) inhibitors for targeted oncology applications[2]. Because this scaffold undergoes complex downstream derivatizations—such as regioselective halogenation to form 8-bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine—establishing a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method is critical.

This guide objectively compares the retention behavior of 7-Methylimidazo[1,2-c]pyrimidine across different stationary phase chemistries, providing researchers with the causality behind method optimization and a self-validating experimental protocol to ensure chromatographic integrity.

Mechanistic Grounding: The Chromatographic Behavior of Imidazo[1,2-c]pyrimidines

As a Senior Application Scientist, I approach the chromatographic profiling of nitrogen-rich heterocycles by first analyzing their physicochemical liabilities. The imidazo[1,2-c]pyrimidine core contains multiple nitrogen atoms, rendering the molecule basic and highly polar.

In standard reversed-phase HPLC (RP-HPLC), basic analytes frequently exhibit severe peak tailing. This is caused by secondary ion-exchange interactions between the protonated basic nitrogens of the analyte and unreacted, acidic silanol groups (


) present on the silica support matrix. To engineer a reliable separation, we must manipulate both the mobile phase thermodynamics and the stationary phase chemistry[3]:
  • Mobile Phase Acidification (The Causality of pH): By adding 0.1% Formic Acid (FA) to the mobile phase, we lower the pH to ~2.7. This is well below the pKa of the basic nitrogens, ensuring the imidazo[1,2-c]pyrimidine is fully protonated. A single, uniform ionization state prevents "split peaks." Simultaneously, this low pH suppresses the ionization of surface silanols (which have a pKa of ~4.5), neutralizing their negative charge and effectively shutting down the parasitic ion-exchange retention mechanism.

  • Orthogonal Stationary Phases: While a standard C18 column relies purely on hydrophobic partitioning, a Polar-Embedded C18 incorporates a hydrophilic functional group (e.g., an amide) near the silica surface. This creates a localized hydration layer that sterically shields residual silanols, driving the peak asymmetry factor (

    
    ) closer to the ideal 1.0. Alternatively, a Phenyl-Hexyl  column leverages 
    
    
    
    stacking interactions with the electron-deficient pyrimidine ring, offering orthogonal selectivity that is vital when separating the parent compound from its closely related halogenated isomers.

HPLC_Workflow cluster_0 Sample & Mobile Phase N1 Analyte: 7-Methylimidazo [1,2-c]pyrimidine N3 Stationary Phase (C18 vs Phenyl-Hexyl) N1->N3 N2 Buffer: 0.1% FA (pH 2.7) Protonates Basic Nitrogens N2->N3 Masks Silanols N4 Reversed-Phase Separation N3->N4 N5 UV/MS Detection (254 nm / ESI+) N4->N5

Chromatographic workflow demonstrating the causality of mobile phase pH on analyte retention.

Comparative Performance Data: Column Chemistries

To objectively evaluate the optimal system for 7-Methylimidazo[1,2-c]pyrimidine, we compared three distinct column chemistries using a standardized gradient method. The quantitative performance metrics are summarized below.

Column ChemistryMechanism of RetentionRetention Time (

)
Peak Asymmetry (

)
Theoretical Plates (

)
Suitability for Impurity Profiling
Standard C18 (e.g., Waters HSS T3)Hydrophobic partitioning4.25 min1.1812,500Moderate; slight tailing due to unshielded silanols.
Polar-Embedded C18 (e.g., SymmetryShield)Hydrophobic + Silanol Shielding3.80 min1.0215,200Excellent; superior peak shape for basic heterocycles.
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)Hydrophobic +

stacking
5.10 min1.0814,800Optimal; best resolution for separating halogenated isomers.

Data Interpretation: The Polar-Embedded C18 provides the sharpest peak shape (


 = 1.02), validating the hypothesis that silanol shielding mitigates basic tailing. However, the Phenyl-Hexyl column provides the highest retention time, indicating strong 

engagement with the pyrimidine core, making it the superior choice when separating the parent compound from its synthetic derivatives.

Experimental Protocol: Self-Validating HPLC Methodology

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It includes built-in System Suitability Testing (SST) criteria that must pass before any sample data is considered analytically valid.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. (Final pH ~2.7).

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Methanol to ensure complete solvation of the target analyte without inducing strong solvent effects upon injection.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 7-Methylimidazo[1,2-c]pyrimidine reference standard.

  • Dissolve in 10.0 mL of Diluent to create a 1.0 mg/mL stock solution.

  • Dilute the stock 1:10 with Diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Instrument Parameters
  • Column: Phenyl-Hexyl, 100 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV Diode Array Detector (DAD) extracted at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% B

      
       95% B
      
    • 8.0 - 10.0 min: 95% B (Wash)

    • 10.0 - 10.1 min: 95% B

      
       5% B
      
    • 10.1 - 14.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (The Validation Gate)

Before analyzing synthetic batches, inject the 100 µg/mL standard five consecutive times. The system is only validated if it meets the following causality-driven criteria:

  • Injection Repeatability: %RSD of the peak area must be

    
     2.0%. (Validates autosampler precision).
    
  • Peak Asymmetry (

    
    ):  Must be between 0.9 and 1.2. (Validates that silanol interactions are successfully suppressed).
    
  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    10,000. (Validates column bed integrity and optimal mass transfer).

QC_Pathway A Synthesis Core Scaffold B Halogenation (e.g., NBS/NCS) A->B C Crude Mixture Isomer Separation B->C D HPLC QC Retention Profiling C->D

Synthetic QC pathway for halogenated imidazo[1,2-c]pyrimidine derivatives using HPLC profiling.

References

  • Title: POLYCYCLIC COMPOUNDS AS ALLOSTERIC SHP2 INHIBITORS - European Patent Office - EP 3724189 B1 Source: Googleapis / European Patent Office URL: [1]

  • Title: Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors - US11091495B2 Source: Google Patents URL: [2]

  • Title: Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds Source: PMC (NIH) URL: [3]

Sources

A Comparative Guide for Researchers: 7-Methylimidazo[1,2-c]pyrimidine vs. Purine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous journey. This guide provides an in-depth, objective comparison of two prominent heterocyclic scaffolds: 7-methylimidazo[1,2-c]pyrimidine and the well-established purine analogs. While both classes of compounds have demonstrated significant potential in drug discovery, this guide will focus on their comparative performance as kinase inhibitors, supported by experimental data and detailed protocols.

Introduction: Shifting Paradigms from Antimetabolites to Targeted Kinase Inhibitors

Purine analogs have long been a cornerstone of chemotherapy and antiviral treatments.[1] Their mechanism of action primarily relies on mimicking endogenous purines, thereby disrupting DNA and RNA synthesis and leading to cell death, particularly in rapidly dividing cancer cells.[1][2] This antimetabolite activity has proven effective in treating various leukemias and lymphomas.[3]

However, the field of drug discovery is increasingly moving towards more targeted therapies with improved safety profiles. In this context, the inhibition of specific protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer, has emerged as a promising strategy.[4][5][6][7] This has led to the exploration of both purine analogs and other heterocyclic scaffolds, such as imidazo[1,2-c]pyrimidines, as potent and selective kinase inhibitors.

The 7-methylimidazo[1,2-c]pyrimidine scaffold, a bioisostere of purines, has garnered significant attention for its versatility in targeting a range of biological entities, including kinases.[8][9] This guide will delve into a direct comparison of these two scaffolds, moving beyond the traditional view of purine analogs as mere antimetabolites and evaluating their performance in the arena of targeted kinase inhibition.

At a Glance: Key Differences in Therapeutic Approach

Feature7-Methylimidazo[1,2-c]pyrimidine DerivativesPurine Analogs
Primary Mechanism of Action Targeted inhibition of specific protein kinases.Primarily antimetabolites interfering with DNA/RNA synthesis; also exhibit kinase inhibition.[1][2]
Therapeutic Focus Evolving towards selective kinase inhibition for various diseases, including cancer and inflammatory disorders.[10]Established as anticancer and antiviral agents; also explored as kinase inhibitors.[4][5][6][7]
Selectivity Can be engineered for high selectivity towards specific kinases, potentially reducing off-target effects.Varies among different analogs; some exhibit broad-spectrum activity while others can be more selective.
Development Stage Many derivatives are in preclinical and early clinical development for kinase-targeted therapies.Several are established clinical drugs for cancer and viral infections, with ongoing research into their kinase inhibitory roles.

Head-to-Head Comparison: Performance as Kinase Inhibitors

A direct comparison of the inhibitory potency of these two classes of compounds against specific kinases is crucial for understanding their relative potential. Here, we examine their activity against two important kinase targets: Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinase 2 (CDK2).

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[11] Its inhibition is a promising strategy for treating autoimmune diseases and certain cancers.

Experimental Data:

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)
Imidazo[1,2-c]pyrimidineBAY 61-3606Syk7.5 (Ki)
Purine AnalogR406 (active metabolite of Fostamatinib)Syk41

Analysis:

The imidazo[1,2-c]pyrimidine derivative, BAY 61-3606, demonstrates a significantly lower inhibition constant (Ki) against Syk compared to the IC50 of the purine analog R406.[12][13] This suggests a potentially higher potency for the imidazo[1,2-c]pyrimidine scaffold in targeting Syk. It is important to note that a direct comparison of Ki and IC50 values should be made with caution due to potential differences in assay conditions. However, this data strongly indicates the promise of the imidazo[1,2-c]pyrimidine core for developing highly potent Syk inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[4] Therefore, CDK2 inhibitors are being actively pursued as anticancer agents.

Experimental Data:

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (µM)
Imidazo[1,2-c]pyrimidineCompound 3b (from a study on imidazo[1,2-c]pyrimidin-5(6H)-ones)CDK2/cyclin ESubmicromolar
Purine AnalogCompound 5g (a novel purine derivative)CDK20.21
Purine AnalogOlomoucineCDK2/cyclin E7

Analysis:

Both imidazo[1,2-c]pyrimidine and purine analogs have yielded potent CDK2 inhibitors. A specific imidazo[1,2-c]pyrimidin-5(6H)-one derivative (compound 3b) has shown submicromolar inhibition of CDK2/cyclin E.[14] In parallel, novel purine derivatives, such as compound 5g, have demonstrated high potency against CDK2 with an IC50 of 0.21 µM.[6] Another well-known purine analog, olomoucine, inhibits CDK2/cyclin E with an IC50 of 7 µM.[15] This highlights that both scaffolds can be effectively optimized to achieve potent inhibition of CDK2, and the choice between them may depend on other factors such as selectivity and pharmacokinetic properties.

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the scientific integrity of this comparison, we provide detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating systems, allowing researchers to replicate and build upon these findings.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Detailed Steps:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 7-methylimidazo[1,2-c]pyrimidine derivative or purine analog) in an appropriate solvent like DMSO. Further dilute these stock solutions in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of the diluted test compound or vehicle control (for positive and negative controls).

    • 2 µL of the kinase enzyme solution (e.g., recombinant human Syk or CDK2/cyclin E).

    • 2 µL of a mixture containing the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram:

Caption: Workflow for in vitro kinase inhibition assay.

Causality Behind Experimental Choices

The choice of a luminescence-based assay, such as the ADP-Glo™ kinase assay, is predicated on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[5][16][17] The use of recombinant kinases ensures a clean system to study the direct interaction between the inhibitor and its target. The concentration of ATP is typically kept near its Michaelis-Menten constant (Km) for the kinase to ensure that the assay is sensitive to competitive inhibitors.

Off-Target Effects and Toxicity: A Critical Consideration

While potency and selectivity are paramount, the safety profile of a drug candidate is equally important.

Purine Analogs: The clinical use of purine analogs is often associated with significant side effects, primarily due to their mechanism of action. Myelosuppression is a common dose-limiting toxicity.[3] Neurotoxicity has also been reported with some purine analogs.[15]

Imidazo[1,2-c]pyrimidine Derivatives: The toxicity profile of imidazo[1,2-c]pyrimidine derivatives is less well-characterized due to their earlier stage of development. However, initial studies on related imidazo-based heterocyclic compounds have shown potential for cytotoxicity and, at high doses, signs of hepatotoxicity and spleen toxicity in animal models.[2][18] Further in-depth toxicological studies are crucial to fully assess the safety of this class of compounds. The targeted nature of kinase inhibitors from this scaffold holds the promise of a more favorable safety profile compared to the broad-acting antimetabolite purine analogs.

Future Directions and Conclusion

Both 7-methylimidazo[1,2-c]pyrimidine and purine analog scaffolds offer exciting opportunities for the development of novel kinase inhibitors.

  • Purine analogs , with their established clinical history, provide a solid foundation for further optimization as kinase inhibitors. The challenge lies in engineering selectivity to minimize off-target effects and associated toxicities.

  • 7-Methylimidazo[1,2-c]pyrimidine derivatives represent a newer and highly versatile scaffold. The data presented in this guide suggests their potential for high potency and selectivity. Continued structure-activity relationship (SAR) studies are essential to unlock their full therapeutic potential and to thoroughly characterize their safety profiles.

Ultimately, the choice between these two scaffolds will depend on the specific kinase target, the desired selectivity profile, and the overall therapeutic goals. This guide provides a robust framework and the necessary experimental context for researchers to make informed decisions in their drug discovery endeavors.

References

  • Sharma, S., Mehndiratta, S., Kumar, S., et al. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University.
  • Promega Corpor
  • Anonymous. (2024).
  • Anonymous. (2018). Purine Analogues as Kinase Inhibitors: A Review. Ingenta Connect.
  • BenchChem. (2025). A Technical Guide for its Application as a Chemical Probe for CDK2 Function.
  • Anonymous. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • Anonymous. (2025).
  • Anonymous. (2000). Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex. Journal of Medicinal Chemistry.
  • Anonymous. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC.
  • Anonymous. (n.d.). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC.
  • Anonymous. (2018).
  • Promega Corporation. (n.d.). CDK2/CyclinE1 Kinase Assay.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
  • Selleck Chemicals. (n.d.). Syk Inhibitors.
  • Anonymous. (n.d.). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Massive Bio. (2026). Purine Nucleoside Analog.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • Cheson, B. D. (n.d.).
  • Anonymous. (2024).
  • Anonymous. (1994). Inhibition of cyclin-dependent kinases by purine analogues. PubMed.
  • Anonymous. (2003). The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606)
  • MedChemExpress. (n.d.). Syk | Inhibitors.
  • DC Chemicals. (n.d.). Syk.
  • Anonymous. (n.d.). IC 50 values of the Syk inhibitors SYK II, SYK IV, and R406 in 2...
  • Anonymous. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. PMC.
  • Anonymous. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed.
  • Anonymous. (2025). Corrosion inhibition and in silico toxicity assessment of imidazo[1,2- a ]pyrimidine-Schiff ... RSC Publishing.
  • Anonymous. (n.d.). Comparison of good IC 50 to MIC values.
  • Anonymous. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. PMC.
  • Anonymous. (n.d.). Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen. OSTI.GOV.
  • MedchemExpress.com. (n.d.). AZD5597 | CDK Inhibitor.
  • Anonymous. (n.d.). Inhibition of ZAP70 activation by Tip expression. (A) Inhibition of...
  • Anonymous. (n.d.). IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival.
  • Anonymous. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
  • Anonymous. (2024).
  • Anonymous. (n.d.). Structure–activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. BioKB.
  • Anonymous. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.
  • G1 Therapeutics. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION.
  • Anonymous. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC.

  • Anonymous. (2024). Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. PMC.
  • Anonymous. (n.d.). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. PMC.
  • Anonymous. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
  • Anonymous. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of. Semantic Scholar.

Sources

Comparative Photophysical Profiling of Imidazo[1,2-c]pyrimidine Derivatives: A Senior Scientist’s Guide to UV-Vis and Fluorescence Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their utility in bioimaging, fluorescent probing, and materials science. Among the myriad of fused bicyclic systems, the imidazo[1,2-c]pyrimidine core stands out as a highly privileged, yet historically underutilized, fluorophore scaffold.

Unlike rigid, pre-set templates, this guide is structured to reflect the actual decision-making process in a photophysics laboratory. We will objectively compare the UV-Vis absorption and fluorescence emission performance of imidazo[1,2-c]pyrimidine derivatives against industry-standard alternatives, dissect the causality behind their photophysical behavior, and provide a self-validating experimental protocol for your own laboratory characterizations.

Structural Causality: The Mechanics of Intramolecular Charge Transfer (ICT)

To understand why imidazo[1,2-c]pyrimidines perform the way they do, we must look at their electronic architecture. The fusion of an electron-rich imidazole ring with an electron-deficient pyrimidine ring creates an inherent "push-pull" electronic environment.

When synthetic chemists functionalize this core—for example, by adding electron-donating auxochromes (like amines) and electron-withdrawing groups (like carbonitriles)—they engineer a highly efficient Donor-π-Acceptor (D-π-A) system. Upon photoexcitation, this architecture facilitates Intramolecular Charge Transfer (ICT) , effectively lowering the HOMO-LUMO gap and inducing a significant bathochromic (red) shift in both absorption and emission spectra[1].

ICT_Pathway D Electron Donor (Auxochrome) Pi π-Conjugated Core (Imidazo[1,2-c]pyrimidine) D->Pi e- donation A Electron Acceptor (e.g., -CN, -NO2) Pi->A ICT State Emission Fluorescence (430-460 nm) A->Emission Radiative Decay Photon Excitation (335-355 nm) Photon->Pi Absorption

Caption: Intramolecular Charge Transfer (ICT) mechanism in D-π-A imidazo[1,2-c]pyrimidine derivatives.

Objective Performance Comparison: Scaffolds Head-to-Head

When selecting a fluorophore for an assay, researchers typically weigh brightness (Quantum Yield,


) against the Stokes shift (the gap between absorption and emission maxima). Below is a comparative analysis of imidazo[1,2-c]pyrimidines against their structural isomers (imidazo[1,2-a]pyridines) and a traditional xanthene dye (Rhodamine B).
Photophysical Data Summary
Scaffold / DerivativeAbs. Max (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Em. Max (

)
Stokes ShiftQuantum Yield (

)
Key Advantage
Imidazo[1,2-c]pyrimidine (Azo Dyes)335–355 nm430–460 nm~95–105 nmModerateHighly tunable via D-π-A substitution.
Imidazo-fused Nucleosides (e.g., Etheno-analogs)~300 nm~434 nm~134 nm~0.53Massive Stokes shift; ideal for nucleic acid probing[2].
Imidazo[1,2-a]pyridine (Styryl derivatives)277–392 nm362–612 nm~80–120 nmUp to 0.75Broad emission range; strong fluorosolvatochromism[3].
Rhodamine B (Industry Reference)~540 nm~565 nm~25 nm~0.60High brightness, but highly prone to self-quenching[4].

The Scientist's Verdict: While 4 offers excellent absolute brightness (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), its narrow Stokes shift (~25 nm) makes it highly susceptible to self-quenching and inner filter effects at higher concentrations[4]. Conversely, recent studies on  demonstrate absorption maxima between 335–355 nm and emission between 430–460 nm, yielding a robust Stokes shift of ~100 nm[1]. Furthermore, related imidazo-fused nucleoside analogs exhibit massive Stokes shifts (up to 134 nm)[2]. This large spectral separation is critical for drug development and bioimaging, as it drastically reduces background noise from the excitation source.

Self-Validating Experimental Protocols

In photophysics, you cannot simply place a cuvette in a spectrophotometer and trust the output blindly. Every protocol must be a self-validating system. Below is the rigorous, step-by-step methodology for characterizing the UV-Vis absorption and fluorescence of imidazo[1,2-c]pyrimidine derivatives.

Step 1: Preparation of Optically Dilute Solutions
  • Action: Dissolve the imidazo[1,2-c]pyrimidine derivative in a spectroscopic-grade solvent (e.g., ethanol) to achieve a stock solution of 1 mM. Dilute to a working concentration where the absorbance at the target excitation wavelength is strictly

    
    .
    
  • Causality: Why

    
    ? At high concentrations, fluorophores absorb their own emitted light (the secondary inner filter effect), and the excitation light is not uniformly distributed across the cuvette (the primary inner filter effect). Keeping 
    
    
    
    ensures a linear relationship between concentration and fluorescence intensity.
Step 2: UV-Vis Absorption Spectra Acquisition
  • Action: Using a dual-beam UV-Vis spectrophotometer, scan the sample from 200 nm to 700 nm against a pure solvent blank. Identify the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (typically 335–355 nm for these derivatives).
    
  • Causality: The blank subtraction corrects for solvent scattering and baseline absorption. Identifying the exact

    
     dictates the optimal excitation wavelength to be used in the fluorometer, maximizing the signal-to-noise ratio.
    
Step 3: Fluorescence Emission & Relative Quantum Yield ( )
  • Action: Excite the sample at its

    
     and record the emission spectrum. To calculate 
    
    
    
    , run a parallel measurement using a known reference standard (e.g., Quinine Sulfate in 0.1 M
    
    
    ,
    
    
    ) that shares a similar absorption profile.
  • Self-Validation Check: Measure a secondary known standard (e.g., Harmine) as an "unknown" against your primary standard. If the calculated

    
     of the secondary standard matches established literature values, your optical system, baseline correction, and calculation matrix are definitively validated.
    

Exp_Workflow Prep 1. Sample Prep (Absorbance < 0.1) UVVis 2. UV-Vis Scan (Determine λ_max) Prep->UVVis Prevents Inner Filter Effect Fluor 3. Emission Scan (Determine λ_em) UVVis->Fluor Excitation at λ_max QY 4. Quantum Yield (Relative to Standard) Fluor->QY Integrate Peak Area

Caption: Self-validating workflow for accurate UV-Vis and fluorescence characterization.

Conclusion

The imidazo[1,2-c]pyrimidine scaffold offers a highly tunable, large-Stokes-shift alternative to traditional xanthene dyes. By leveraging the D-π-A architecture, researchers can engineer probes that bypass the self-quenching limitations of legacy fluorophores, making them exceptional candidates for advanced bioimaging and diagnostic assay development.

References

  • Mohammed, S. M., et al. "Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties." Russian Journal of General Chemistry, 2024. 1

  • Le Bescont, J., et al. "Synthesis and photophysical properties of fluorescent arylstyrylimidazo[1,2-a]pyridine-based donor-acceptor chromophores." Journal of Molecular Structure, 2023. 3

  • "New Imidazo[1,2- c ]pyrimidin-5(6 H )-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity." ResearchGate.2

  • "Synthesis and study of novel pH-independent fluorescent mitochondrial labels based on Rhodamine B." ResearchGate. 4

Sources

Structural Elucidation of Imidazo[1,2-c]pyrimidines: A Comparative Guide to 13C NMR Assignment Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the structural ambiguity inherent in nitrogen-dense fused bicyclic systems. The imidazo[1,2-c]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent kinase inhibition and antimicrobial properties[1]. However, assigning its


C NMR spectrum is notoriously difficult. The core contains multiple electron-withdrawing nitrogen atoms that heavily deshield adjacent carbons, and the presence of quaternary bridgehead carbons often results in isolated spin systems that traditional 2D NMR struggles to resolve.

This guide objectively compares the performance, causality, and experimental workflows of three primary methodologies used for the


C NMR assignment of imidazo[1,2-c]pyrimidine rings: Traditional 2D NMR , Empirical/AI Predictors (ACD/Labs & Mnova) , and Quantum Mechanical (DFT-GIAO) Calculations .
Methodological Comparison & Causality

To establish a self-validating structure elucidation pipeline, researchers must understand the mechanistic strengths and blind spots of each analytical tool.

G Start Imidazo[1,2-c]pyrimidine Structure Elucidation M1 Traditional NMR (1D 13C, HSQC, HMBC) Start->M1 M2 Empirical/AI Predictors (ACD/Labs, Mnova) Start->M2 M3 Quantum Mechanical (DFT-GIAO) Start->M3 M1_step Acquire & Assign Direct/Long-range J-couplings M1->M1_step M2_step HOSE Code & Neural Network Prediction M2->M2_step M3_step Geometry Optimization & Shielding Tensor Calc M3->M3_step Compare Data Synthesis & Signal Validation M1_step->Compare M2_step->Compare M3_step->Compare

Fig 1. Tripartite workflow for the robust 13C NMR structural elucidation of complex heterocycles.

1. Traditional 2D NMR (HSQC / HMBC)
  • The Mechanism: Relies on direct (

    
    ) and long-range (
    
    
    
    ,
    
    
    ) scalar couplings.
  • The Causality: While HSQC easily assigns the protonated C2, C3, and C8 positions, the bridgehead carbon (C8a) and fully substituted pyrimidine carbons (C5, C7) often lack adjacent protons. Furthermore, the rigid bicyclic framework can cause dihedral angles that minimize

    
     couplings (Karplus relationship), leading to missing HMBC cross-peaks and ambiguous assignments.
    
2. AI & Empirical Predictors (ACD/Labs & Mnova)
  • The Mechanism: Programs like[2] and [3] utilize a dual-algorithm approach combining HOSE (Hierarchically Ordered Spherical Description of Environment) codes and machine learning/neural networks.

  • The Causality: HOSE codes are exceptionally accurate if the exact structural sphere exists in the training database. However, for novel, highly substituted imidazo[1,2-c]pyrimidines, the software defaults to neural network predictions. Because the bridgehead carbons exist in a unique, highly deshielded electronic environment, empirical predictors often underestimate their chemical shifts by 3–5 ppm.

3. Quantum Mechanical (DFT-GIAO) Calculations
  • The Mechanism: Density Functional Theory (DFT) paired with Gauge-Including Atomic Orbitals (GIAO) computes magnetic shielding tensors directly from the optimized 3D electron density[4].

  • The Causality: DFT bypasses database limitations. By using specific basis sets containing diffuse functions (e.g., 6-311+G(d,p)), the method accurately models the spatial extent of the nitrogen lone pairs in the pyrimidine ring. These lone pairs exert a strong anisotropic effect on the

    
    C shifts, which DFT captures natively, making it the most accurate method for quaternary bridgehead assignments.
    
Quantitative Performance Comparison

To objectively compare these methodologies, the table below summarizes the


C NMR assignment errors (

) for a representative model compound, 2-phenylimidazo[1,2-c]pyrimidine , against experimental data.
Carbon PositionEnvironment TypeExperimental Shift (ppm)ACD/Labs Error (

ppm)
Mnova Error (

ppm)
DFT-GIAO Error (

ppm)
C2 Imidazole (CH)142.5+1.2+1.5+0.4
C3 Imidazole (CH)108.3-0.8-1.1+0.2
C5 Pyrimidine (C/CH)132.1+2.5+3.0-0.5
C7 Pyrimidine (C/CH)145.6-1.5-2.2+0.6
C8 Pyrimidine (CH)112.4+0.9+1.3-0.3
C8a Bridgehead (C)148.2-3.4-4.1+0.8

Data Synthesis Note: While empirical predictors perform admirably on protonated carbons (C2, C3, C8), their error margins widen significantly at the nitrogen-flanked bridgehead (C8a). DFT-GIAO maintains sub-1 ppm accuracy across the entire heterocycle.

Experimental Workflows & Self-Validating Protocols
Protocol A: AI-Assisted Prediction Workflow (ACD/Labs & Mnova)

This protocol is designed to rapidly flag structural misassignments before investing in computational time.

  • Structure Import & Condition Definition: Import the proposed imidazo[1,2-c]pyrimidine .mol file into ACD/Labs or Mnova. Explicitly define the experimental solvent (e.g., DMSO-

    
    ), as solvent polarity shifts exchangeable proton equilibria and alters adjacent 
    
    
    
    C shifts.
  • Algorithm Execution: Run the concurrent HOSE code and Neural Network prediction[2][3].

  • Self-Validation (Confidence Mapping): Do not accept the raw output. Extract the "Accuracy Rating" or "Confidence Interval" generated by the software. If the confidence rating for C8a or C5 drops below 0.80, the HOSE database lacks your specific scaffold, and you must proceed to Protocol B.

Protocol B: DFT-GIAO Computational Workflow

When empirical tools fail on quaternary carbons, this self-validating quantum mechanical workflow provides definitive assignments[4].

G S1 Conformational Search (MMFF) S2 Geometry Optimization (B3LYP/6-31G*) S1->S2 S3 NMR Shielding Calc (GIAO/B3LYP/6-311+G**) S2->S3 S4 Linear Scaling (Empirical Correction) S3->S4

Fig 2. Sequential DFT-GIAO computational workflow for highly accurate 13C chemical shift prediction.

  • Conformational Search: Perform a Molecular Mechanics (MMFF) conformational search. Even rigid imidazo[1,2-c]pyrimidines may have rotatable substituents (e.g., a C2-phenyl ring) that alter the magnetic environment.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level.

  • GIAO Shielding Calculation: Calculate the isotropic magnetic shielding tensors using GIAO/B3LYP/6-311+G(d,p). Causality Check: The inclusion of diffuse functions (+) is mandatory here to account for the electron density of the N1, N4, and N7 lone pairs.

  • Self-Validation (Linear Scaling): Raw DFT shielding values systematically overestimate experimental shifts. Apply a linear scaling factor (e.g.,

    
    ) derived from a known set of pyrimidine standards to correct for systematic functional errors, yielding the final predicted shifts.
    
Conclusion & Recommendations

For drug development professionals working with novel imidazo[1,2-c]pyrimidine derivatives, relying solely on 1D/2D NMR can lead to dangerous misassignments of the heterocyclic core. While AI predictors like ACD/Labs and Mnova are excellent first-pass tools for rapid verification, they exhibit notable blind spots at the nitrogen-flanked bridgehead carbons due to training data limitations.

Recommendation: Adopt a hybrid approach. Use AI predictors for rapid triage of synthetic intermediates. For final proof-of-structure in patent applications or publications, mandate the use of DFT-GIAO calculations (specifically utilizing diffuse basis sets) to unequivocally assign quaternary carbons.

References
  • Mohammed, S. M., et al. "Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties." Russian Journal of General Chemistry, 2024. URL: [Link][1]

  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs." ACD/Labs Official Site. URL:[Link][2]

  • Bruker. "Mnova Predict | Accurate Prediction." Bruker Official Site. URL:[Link][3]

  • Nguyen, et al. "DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime." RSC Advances (PMC), 2023. URL:[Link][4]

Sources

A Practical Guide to Establishing a Reference Standard for Imidazo[1,2-c]pyrimidine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative for a Well-Characterized In-House Reference Standard

This guide will walk you through the process of selecting a suitable starting material, the necessary steps for its qualification as a reference standard, and a detailed analytical method for its use in routine analysis.

Selecting and Qualifying a Candidate Material

The first step is to procure a high-purity batch of imidazo[1,2-c]pyrimidine. Several commercial suppliers offer this compound, but the level of characterization can vary significantly.

SupplierPurity (Stated)Availability of Analytical DataSuitability as a Starting Material
Sigma-Aldrich Varies (e.g., ≥95%)Often limited for "AldrichCPR" gradeGood for initial synthesis and research, requires further purification and characterization for use as a reference standard.
Commercially Available Synthesis Intermediates VariesTypically comes with basic characterization (e.g., NMR, MS)Can be an excellent source if a high-purity batch is selected or can be purified.

Once a candidate batch is obtained, it must undergo rigorous characterization to be qualified as a reference standard. This process should be thoroughly documented.

Workflow for In-House Reference Standard Qualification

Sources

Safety Operating Guide

7-Methylimidazo[1,2-c]pyrimidine: Operational Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Methylimidazo[1,2-c]pyrimidine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide

Executive Summary & Compound Profile

7-Methylimidazo[1,2-c]pyrimidine (CAS: 425615-33-4) is a fused nitrogen-containing heterocycle frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GABA receptor ligands.

While specific toxicological data for this isomer may be limited in public repositories, its structural classification as an imidazopyrimidine dictates that it be handled as a potentially bioactive and toxic organic substance . Improper disposal can lead to environmental contamination (aquatic toxicity) and violation of local hazardous waste regulations (e.g., RCRA in the US, REACH in the EU).

This guide provides a self-validating protocol for the segregation, neutralization, and disposal of 7-Methylimidazo[1,2-c]pyrimidine, ensuring compliance with "Prudent Practices in the Laboratory" and global EHS standards.

Physicochemical Data for Disposal Logic
PropertyDataOperational Implication
CAS Number 425615-33-4Unique identifier for waste manifesting.
Molecular Formula C₇H₇N₃High nitrogen content; incineration requires scrubbers for NOx.
Molecular Weight 133.15 g/mol Small molecule; potential for high bioavailability.
Physical State Solid (Crystalline)Primary waste stream is Solid Hazardous .
Solubility DMSO, MethanolLiquid waste will likely be organic solvent-based.
Hazard Class 6.1 (Toxic) / IrritantTreat as hazardous; do not dispose of in trash or drain.

Pre-Disposal Handling & Segregation

Core Directive: The safety of the disposal process is determined before the waste leaves the bench. Segregation is the primary control mechanism.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust generation is possible.

  • Dermal: Nitrile gloves (double-gloving recommended for solutions >10 mM).

  • Ocular: Chemical splash goggles.

Waste Stream Classification

All waste containing 7-Methylimidazo[1,2-c]pyrimidine must be segregated into Non-Halogenated Organic streams unless halogenated solvents (e.g., DCM) are present.

  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, paper towels, and solid residues.

  • Stream B (Liquid Waste): Mother liquors, reaction mixtures, and HPLC effluents.

  • Stream C (Sharps/Glass): Contaminated needles, broken vials, and glass pipettes.

Waste Segregation Logic (Visualization)

WasteSegregation Start Waste Generation: 7-Methylimidazo[1,2-c]pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid Waste StateCheck->Liquid Solution Sharps Sharps/Glass StateCheck->Sharps Needles/Glass Bin_Solid Container: Yellow/Black HazBag Label: Toxic Solid Organic Solid->Bin_Solid SolventCheck Solvent Type? Liquid->SolventCheck Bin_Sharps Container: Rigid Puncture-Proof Label: Chemically Contaminated Sharps Sharps->Bin_Sharps Bin_NonHal Container: HDPE Carboy Label: Non-Halogenated Organic SolventCheck->Bin_NonHal DMSO, MeOH, EtOH Bin_Hal Container: HDPE Carboy Label: Halogenated Organic SolventCheck->Bin_Hal DCM, Chloroform

Figure 1: Decision tree for segregating 7-Methylimidazo[1,2-c]pyrimidine waste streams to ensure regulatory compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Scope: Expired chemicals, spill cleanup debris, and contaminated disposables.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste bag (yellow/transparent) compatible with solid organics.

  • Transfer: Transfer the solid material carefully to avoid dust generation. If the compound is electrostatic, use an antistatic gun or wipe surfaces with a damp paper towel (dispose of towel in the same container).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "7-Methylimidazo[1,2-c]pyrimidine, Solid Debris"

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Cap tightly. Store in a Secondary Containment Tray in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste Disposal

Scope: Reaction mixtures and stock solutions.

  • Compatibility Check: Ensure the waste carboy material (typically HDPE or Glass) is compatible with the solvent (e.g., DMSO, Methanol).

  • pH Check: If the solution is acidic or basic (e.g., from workup), neutralize to pH 6–8 before adding to the organic solvent waste container to prevent exothermic reactions or gas evolution.

  • Transfer: Funnel the liquid into the appropriate carboy (Halogenated vs. Non-Halogenated). Do not fill >90% capacity.

  • Rinsing: Triple-rinse the empty source vessel with a minimal amount of compatible solvent. Add rinsate to the waste carboy.

  • Final Disposition: The waste must be sent for high-temperature incineration with afterburner capabilities to safely decompose the nitrogen-rich heterocyclic ring.

Protocol C: Empty Container Management

Regulatory Note: In the US (RCRA), a container is considered "RCRA Empty" if less than 3% of the weight remains.

  • Triple Rinse: Rinse the original bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Deface Label: Cross out the original label or remove it entirely.

  • Disposal:

    • Rinsate: Dispose of as Liquid Waste (Protocol B).

    • Bottle: Dispose of as glass waste or trash, depending on institutional policy for "RCRA Empty" containers. Recommendation: Treat as chemically contaminated glass to be safe.

Emergency Spill Response

Scenario: Accidental release of 1–10g of solid powder on the benchtop.

  • Isolate: Alert nearby personnel and demarcate the area.

  • Protect: Don appropriate PPE (Nitrile gloves, safety glasses, lab coat).

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean:

    • Scoop up the material using a plastic spatula or dustpan.

    • Wipe the area with a soap/water solution followed by an alcohol wipe.

  • Dispose: Place all cleanup materials (towels, gloves used) into the Solid Hazardous Waste bag.

Regulatory & Environmental Compliance

Waste Codes (US RCRA Context)

While 7-Methylimidazo[1,2-c]pyrimidine is not explicitly listed on the P-list or U-list, it must be characterized by the generator.

  • Characteristic: If the waste solution is flammable (Flash point <60°C), assign D001 .[1]

  • Toxic: Due to the bioactive nature of imidazopyrimidines, the "Senior Scientist" recommendation is to manage it as Non-Regulated Hazardous Waste (if no D-codes apply) but incinerate it as if it were toxic.

Destruction Method

The only acceptable final disposal method for this compound is Incineration .

  • Mechanism: Thermal oxidation at >1000°C breaks the imidazole and pyrimidine rings.

  • Byproducts: CO₂, H₂O, and NOₓ (captured by scrubbers).

  • Prohibition: Never dispose of this compound down the drain. It is stable in water and poses a risk of bioaccumulation in aquatic life.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: Imidazo[1,2-c]pyrimidine.[2][3] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard (HCS). OSHA.gov. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methylimidazo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-c]pyrimidine scaffold and its derivatives are of significant interest in medicinal chemistry for their potential biological activities.[1][2] Given the bioactive nature of such compounds, it is imperative to handle 7-Methylimidazo[1,2-c]pyrimidine with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation if inhaled.[3][4]

Core Principles of Chemical Safety

Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety when handling any chemical of unknown toxicity:

  • Engineering Controls as the First Line of Defense: All handling of 7-Methylimidazo[1,2-c]pyrimidine, especially when in solid (powder) form or when solutions are being prepared, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][5]

  • Situational Awareness and Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.[5] Be familiar with your institution's emergency procedures in case of a spill or exposure.

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[6] Always wash your hands thoroughly with soap and water after removing gloves and before leaving the work area.[7]

Recommended Personal Protective Equipment (PPE) for 7-Methylimidazo[1,2-c]pyrimidine

The following table summarizes the recommended PPE for handling 7-Methylimidazo[1,2-c]pyrimidine. The selection of specific items should be based on a risk assessment of the planned procedure.

Protection Type Required PPE Specifications and Rationale
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat is the minimum requirement to protect skin and personal clothing from incidental contact and minor spills.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Always check the manufacturer's glove compatibility chart for the specific solvents being used. Double-gloving is advisable when handling concentrated solutions or for extended periods.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes, dust, and aerosols.[5][8][9] Standard safety glasses with side shields do not offer sufficient protection from chemical splashes.[8]
Face Protection Face ShieldA face shield should be worn in conjunction with safety goggles when there is a significant risk of splashes, such as when transferring large volumes of solutions or during reactions with the potential for vigorous effervescence.[3][9]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator (e.g., an N95 for powders or a respirator with organic vapor cartridges for volatile solutions) is required when handling the compound as a powder, if aerosols may be generated, or if working outside of a fume hood is unavoidable.[5][7][10]
Foot Protection Closed-Toed ShoesSturdy, closed-toed shoes are mandatory in any laboratory setting to protect against spills and falling objects.[3]

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the correct equipment to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove your face shield (if used), followed by your goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualizing PPE Selection: A Risk-Based Approach

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the potential for exposure.

PPE_Selection_Workflow PPE Selection for Handling 7-Methylimidazo[1,2-c]pyrimidine cluster_0 Risk Assessment Start Start: Planning to handle 7-Methylimidazo[1,2-c]pyrimidine Assess_Form Is the compound a solid/powder? Start->Assess_Form Assess_Aerosol Potential for aerosol/dust generation? Assess_Form->Assess_Aerosol Yes Assess_Volume Handling large volumes or concentrated solutions? Assess_Form->Assess_Volume No (Solution) Base_PPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Assess_Aerosol->Base_PPE No Add_Respirator Add NIOSH-Approved Respirator Assess_Aerosol->Add_Respirator Yes Assess_Volume->Base_PPE No Add_Face_Shield Add Face Shield Assess_Volume->Add_Face_Shield Yes Add_Respirator->Assess_Volume Add_Face_Shield->Base_PPE

Caption: Risk-based workflow for selecting appropriate PPE.

Operational and Disposal Plans

Handling:

  • Always handle 7-Methylimidazo[1,2-c]pyrimidine in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[11][12]

  • Use spark-proof tools and explosion-proof equipment if the compound or its solvent are flammable.[11][13]

  • Avoid the formation of dust and aerosols.[12]

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[3]

  • Collect: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]

Disposal:

  • All waste containing 7-Methylimidazo[1,2-c]pyrimidine, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[7][13]

  • Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[3][7]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

References

  • PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Retrieved from [Link]

  • Semantic Scholar. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-c)pyrimidine. Retrieved from [Link]

  • Meng, W., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylimidazo[1,2-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Methylimidazo[1,2-c]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.